molecular formula C22H21F3N6 B15575103 GNF362

GNF362

Cat. No.: B15575103
M. Wt: 426.4 g/mol
InChI Key: VNTCGXMLDSKOKN-OAHLLOKOSA-N
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Description

GNF362 is a useful research compound. Its molecular formula is C22H21F3N6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6/c1-15-13-30(8-9-31(15)20-7-6-19(12-27-20)22(23,24)25)14-18-11-28-29-21(18)17-4-2-16(10-26)3-5-17/h2-7,11-12,15H,8-9,13-14H2,1H3,(H,28,29)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTCGXMLDSKOKN-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)CC3=C(NN=C3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNF362: A Novel Approach to T Cell Immunomodulation via Itpkb Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GNF362, a potent and selective inhibitor of the inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb). By targeting a negative regulatory pathway of T cell activation, this compound offers a novel strategy for the treatment of T cell-mediated autoimmune diseases and graft-versus-host disease (GVHD). This document details the molecular pathway, summarizes key quantitative data, provides experimental methodologies, and visualizes the core concepts through signaling and workflow diagrams.

Core Mechanism of Action: Amplifying Calcium Signaling to Induce Apoptosis

This compound's primary mechanism of action in T cells is the inhibition of Itpkb, a critical enzyme in the inositol phosphate (B84403) signaling pathway.[1][2] Following T cell receptor (TCR) engagement, phospholipase Cγ (PLCγ) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+). This initial release leads to the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular Ca2+.[1]

Itpkb negatively regulates this process by phosphorylating IP3 to form inositol 1,3,4,5-tetrakisphosphate (IP4).[1] IP4 acts as an inhibitor of the Orai1/Stim1 calcium channel, thus dampening the sustained Ca2+ signal.[1]

By inhibiting Itpkb, this compound prevents the formation of IP4, leading to an enhanced and prolonged elevation of intracellular Ca2+ levels upon TCR activation.[1][2] This augmented calcium signaling is not a direct activator of pro-inflammatory cytokine production but rather a potent trigger for activation-induced cell death (AICD).[1] The sustained high levels of cytoplasmic Ca2+ drive the expression of pro-apoptotic factors such as Bim and Fas ligand (FasL), ultimately leading to the apoptosis of activated, pathogenic T cells.[1] This selective elimination of over-active T cells forms the basis of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and the effects of Itpkb inhibition from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/Assay ConditionReference
EC50 for SOC Augmentation 12 nMMouse Thymocytes and Primary B/T Lymphocytes[1]
IC50 for IP4 Production 20 nMNot specified[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
Rat Antigen-Induced Arthritis (rAIA) Not specifiedSignificantly inhibited joint swelling and secondary antibody responses.[1]
Mouse Model of GVHD Not specifiedAmeliorated acute GVHD without impairing graft-versus-leukemia (GVL) activity.[2]
Mouse Thymocyte Development 3, 10, or 25 mg/kg twice daily for 9 days (oral)Dose-dependent reduction in the percentage of CD4+ T cells in the thymus.[2]
Chronic GVHD (scleroderma and bronchiolitis obliterans models) Not specifiedReduced active chronic GVHD manifestations.[2]

Table 3: Effects of Itpkb Deficiency on T Cells

T Cell FunctionObservation in Itpkb-deficient T cellsReference
Proliferation Marked reduction in proliferation of CD4+ and CD8+ T cells upon anti-CD3/28 stimulation.[2]
Apoptosis Increased expression of pro-apoptotic genes (Bim, FasL) and enhanced AICD.[1]
Cytokine Production Similar amounts of IL-2, Th1, and Th2 cytokines produced by surviving cells compared to wild-type.[2]
Cytokine Production (alternative finding) Increased capacity to secrete cytokines upon stimulation in peripheral T cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in T cells following TCR stimulation in the presence or absence of this compound.

  • Cell Preparation:

    • Isolate primary T cells (e.g., from murine splenocytes or human PBMCs) using standard negative selection kits.

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in a suitable buffer (e.g., RPMI with 2% FCS and 25mM HEPES).

  • Dye Loading:

    • Load cells with a ratiometric calcium indicator dye such as Indo-1 AM (1.5 µM) or a combination of Fluo-4 AM (2-5 µM) and Fura-Red AM.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with buffer to remove extracellular dye.

  • Flow Cytometry Analysis:

    • Equilibrate the dye-loaded cells at 37°C for 30-60 minutes.

    • Acquire a baseline fluorescence signal on a flow cytometer.

    • Add a TCR stimulus (e.g., anti-CD3/CD28 antibodies or biotinylated anti-CD3 followed by streptavidin cross-linking).

    • Record the change in fluorescence ratio over time.

    • For store-operated calcium entry (SOCE) analysis, stimulate cells in a calcium-free buffer, then add CaCl2 to the medium to initiate influx.

    • To test the effect of this compound, pre-incubate the cells with the compound for a specified time before adding the stimulus.

    • Use a calcium ionophore like ionomycin (B1663694) as a positive control for maximal calcium influx and a chelator like EGTA as a negative control.

T Cell Proliferation Assay

This assay assesses the effect of this compound on T cell proliferation following activation.

  • Cell Culture:

    • Plate purified T cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Coat the wells with anti-CD3 and anti-CD28 antibodies to stimulate the T cells.

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Proliferation Measurement (e.g., using CFSE):

    • Label T cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.

    • Culture the cells for 3-5 days.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE signal.

  • Proliferation Measurement (e.g., using BrdU incorporation):

    • Add Bromodeoxyuridine (BrdU) to the cell cultures for the final 18-24 hours of incubation.

    • Harvest the cells and perform a standard BrdU staining protocol.

    • Analyze BrdU incorporation by flow cytometry or ELISA.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic T cells after treatment with this compound.

  • Cell Treatment:

    • Culture purified T cells with TCR stimulation (e.g., anti-CD3/CD28) in the presence of this compound or vehicle control for 24-72 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

GNF362_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Orai1_Stim1 Orai1/Stim1 Channel Ca_influx Sustained Ca2+ Influx Orai1_Stim1->Ca_influx IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Ca2+ Release Ca_store->Orai1_Stim1 Activation IP3->IP3R Binding Itpkb Itpkb IP3->Itpkb Substrate IP4 IP4 Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb IP4->Orai1_Stim1 Inhibition Pro_apoptotic ↑ Pro-apoptotic Factors (Bim, FasL) Ca_influx->Pro_apoptotic Apoptosis Activation-Induced Cell Death (AICD) Pro_apoptotic->Apoptosis

Caption: this compound Signaling Pathway in T Cells.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis isolate Isolate T Cells dye_load Load with Calcium Indicator Dye isolate->dye_load wash1 Wash dye_load->wash1 pre_incubate Pre-incubate with This compound or Vehicle wash1->pre_incubate stimulate Stimulate TCR pre_incubate->stimulate flow Acquire Data on Flow Cytometer stimulate->flow analyze Analyze Fluorescence Ratio Over Time flow->analyze Apoptosis_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_detection Detection culture Culture T Cells with TCR Stimulation treat Treat with this compound or Vehicle culture->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & Propidium Iodide wash->stain flow_analysis Analyze by Flow Cytometry stain->flow_analysis quantify Quantify Live, Apoptotic, & Necrotic Cells flow_analysis->quantify

References

GNF362: A Technical Whitepaper on its Discovery via High-Throughput Screening and Mechanism of Action as a Novel Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery and characterization of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb). This compound was identified through a large-scale high-throughput screening campaign and subsequent medicinal chemistry optimization. It represents a novel therapeutic strategy for T-cell mediated autoimmune diseases by augmenting calcium signaling in lymphocytes, leading to the apoptosis of activated T cells.

Introduction

Traditional approaches to treating autoimmune disorders have often focused on broad immunosuppression, which can leave patients vulnerable to infections. A more targeted approach involves the selective elimination of pathogenic T lymphocytes while preserving normal immune function. The discovery of this compound stems from the exploration of Itpkb as a therapeutic target to achieve this goal. Itpkb is a critical negative regulator of calcium signaling in lymphocytes. Its inhibition leads to sustained high levels of intracellular calcium in activated T cells, triggering apoptosis and thereby removing the drivers of autoimmune pathology.

Discovery via High-Throughput Screening

This compound was identified from a high-throughput screening (HTS) campaign of approximately 2 million small molecules. The primary screen aimed to identify compounds that could inhibit the enzymatic activity of purified Itpkb.

High-Throughput Screening Protocol (Representative)

While the specific details of the proprietary screen that identified this compound are not publicly available, a common and representative method for screening inositol kinase inhibitors is the ADP-Glo™ Kinase Assay. This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:

  • Compound Plating: A library of small molecules is acoustically dispensed into 384-well assay plates at a defined concentration.

  • Reagent Preparation:

    • Kinase Buffer: A buffer solution containing Tris-HCl, MgCl2, Brij-35, and DTT is prepared.

    • Itpkb Enzyme Solution: Purified recombinant Itpkb is diluted in kinase buffer to the desired concentration.

    • Substrate/ATP Solution: The Itpkb substrate, inositol 1,4,5-trisphosphate (IP3), and ATP are prepared in the kinase buffer. The ATP concentration is typically kept at or near the Km value for the kinase to facilitate the identification of both ATP-competitive and non-competitive inhibitors.

  • Kinase Reaction:

    • The Itpkb enzyme solution is added to the compound-containing wells and incubated for a short period to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of the substrate/ATP solution.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • ADP-Glo™ Reagent: This reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This step is followed by an incubation period.

    • Kinase Detection Reagent: This reagent is then added, which contains the necessary enzymes to convert the ADP produced in the kinase reaction back into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

    • Luminescence Reading: The plates are read on a luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, to the Itpkb activity.

  • Data Analysis:

    • The raw luminescence data is normalized using controls (e.g., DMSO for 100% activity and a potent inhibitor for 0% activity).

    • The percentage of inhibition for each compound is calculated.

    • "Hit" compounds that exhibit a predefined level of inhibition are selected for further characterization.

HTS_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction & Detection cluster_2 Data Analysis Compound_Plating Compound Library Plating (384-well plates) Kinase_Reaction Kinase Reaction Incubation Compound_Plating->Kinase_Reaction Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Kinase_Reaction ADP_Glo_Addition Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Kinase_Reaction->ADP_Glo_Addition Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) ADP_Glo_Addition->Detection_Reagent Luminescence_Reading Measure Luminescence Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization Luminescence_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification

High-Throughput Screening Workflow for Itpkb Inhibitors.

Mechanism of Action of this compound

This compound is a potent inhibitor of Itpkb. It also shows inhibitory activity against Itpka and Itpkc. The primary mechanism of this compound involves the modulation of calcium signaling in T lymphocytes.

Itpkb Signaling Pathway

In T cells, antigen receptor stimulation leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This depletion of ER calcium stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to a sustained influx of extracellular calcium.

Itpkb negatively regulates this process by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4). By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4. This leads to an accumulation of IP3, resulting in a more pronounced and sustained increase in intracellular calcium levels upon T-cell activation. This augmented calcium signaling drives activated T cells towards apoptosis, a process known as activation-induced cell death (AICD).[1]

Itpkb_Signaling_Pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum TCR TCR Activation PLC PLC TCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SOC SOC Channel Ca_cyto ↑ [Ca²⁺]cyto SOC->Ca_cyto influx Ca_ext Ca²⁺ (extracellular) Ca_ext->SOC influx Itpkb Itpkb IP3->Itpkb ER ER Ca²⁺ Store IP3->ER triggers Ca²⁺ release IP4 IP4 Itpkb->IP4 phosphorylates This compound This compound This compound->Itpkb inhibits Apoptosis Apoptosis Ca_cyto->Apoptosis ER->Ca_cyto

Simplified Itpkb Signaling Pathway in T-Cells and the action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

In Vitro Activity of this compound
TargetAssay TypeIC50 (nM)
ItpkbBiochemical9
ItpkaBiochemical20
ItpkcBiochemical19
Cell TypeAssay TypeEC50 (nM)
Mouse SplenocytesCalcium Influx12[2]
In Vivo Efficacy of this compound

Rat Antigen-Induced Arthritis (AIA) Model

Treatment GroupDose (mg/kg, oral, twice daily)Reduction in Knee Joint Swelling (%)
This compound634[3]
This compound2047[3]

Mouse Thymocyte Development

Treatment GroupDose (mg/kg, oral, twice daily for 9 days)Effect on Thymic CD4+ T cells
This compound3Dose-dependent reduction
This compound10Dose-dependent reduction[2]
This compound25Dose-dependent reduction[2]

Key Experimental Protocols

In Vitro Calcium Flux Assay

This assay measures the ability of this compound to enhance store-operated calcium entry in lymphocytes.

Methodology:

  • Cell Preparation: Isolated mouse splenocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are stimulated with an anti-IgM antibody to trigger antigen receptor-mediated signaling and deplete intracellular calcium stores.

  • Calcium Add-back: Extracellular calcium is then added back to the medium.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured over time using a fluorescence plate reader (e.g., FLIPR). The peak fluorescence intensity after calcium re-addition is used to determine the EC50 value of this compound.[4]

Rat Antigen-Induced Arthritis (AIA) Model

This in vivo model is used to assess the efficacy of this compound in a T-cell-driven autoimmune disease model.

Methodology:

  • Immunization: Lewis rats are immunized with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant via subcutaneous injection on day -21 and day -14 to induce an immune response.

  • Arthritis Induction: On day 0, arthritis is induced by an intra-articular injection of mBSA into one knee joint.

  • This compound Administration: this compound is administered orally twice daily at specified doses (e.g., 6 or 20 mg/kg) for a defined period (e.g., 21 days).[3]

  • Efficacy Assessment:

    • Knee Joint Swelling: The diameter of the knee joint is measured at regular intervals to assess inflammation.

    • Histopathology: At the end of the study, the knee joints are collected for histological analysis to evaluate inflammatory cell infiltration, joint erosion, and proteoglycan loss.[2]

Conclusion

This compound, discovered through a comprehensive high-throughput screening campaign, is a potent inhibitor of Itpkb that demonstrates a novel mechanism for the treatment of autoimmune diseases. By augmenting calcium signaling in activated T cells, this compound selectively induces their apoptosis, offering a more targeted therapeutic approach than traditional immunosuppressants. The preclinical data from in vitro and in vivo studies support the potential of this compound as a promising candidate for further development in the treatment of T-cell mediated autoimmune disorders.

References

GNF362: A Novel Potentiator of Calcium Signaling for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362 is a potent and selective small molecule inhibitor of the inositol (B14025) trisphosphate 3-kinase B (Itpkb). By targeting a negative regulator of intracellular calcium (Ca²⁺) signaling, this compound represents a novel therapeutic strategy for T-cell mediated autoimmune diseases. Inhibition of Itpkb by this compound leads to an augmentation of Ca²⁺ influx following T-cell receptor (TCR) activation, promoting activation-induced cell death (AICD) in lymphocytes. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in calcium signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound and Calcium Signaling

Calcium is a ubiquitous second messenger that governs a multitude of cellular processes in lymphocytes, including activation, differentiation, and apoptosis.[1][2] The precise spatio-temporal regulation of intracellular Ca²⁺ levels is critical for maintaining immune homeostasis. A key pathway for Ca²⁺ entry in lymphocytes is the store-operated calcium entry (SOCE) pathway, which is mediated by the stromal interaction molecule 1 (STIM1) and Orai1 proteins, forming the calcium release-activated calcium (CRAC) channel.[1][3][4]

T-cell activation, initiated by TCR engagement, triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the depletion of ER Ca²⁺ stores. This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, resulting in a sustained influx of extracellular Ca²⁺.[3][4][5]

Itpkb is a critical negative regulator of this pathway. It phosphorylates IP₃ to inositol 1,3,4,5-tetrakisphosphate (IP₄), thereby diminishing the pool of IP₃ available to activate IP₃ receptors and subsequently dampening the Ca²⁺ signal.[1][6] By inhibiting Itpkb, this compound effectively removes this brake on Ca²⁺ signaling, leading to elevated and sustained intracellular Ca²⁺ levels upon TCR stimulation. This heightened Ca²⁺ signal drives the expression of pro-apoptotic factors like FasL and Bim, ultimately resulting in the elimination of activated T cells.[1][2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound activity based on in vitro and cellular assays.

Parameter Target Value Reference
IC₅₀ Itpkb9 nM[1][6][7]
IC₅₀ Itpka20 nM[6][8]
IC₅₀ Itpkc19 nM[6][8]
EC₅₀ (Calcium Influx) Primary B or T lymphocytes12 nM[6][8]

Table 1: In Vitro and Cellular Potency of this compound. IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit the activity of the target kinase by 50%. EC₅₀ (half-maximal effective concentration) represents the concentration of this compound that induces a half-maximal response in calcium influx.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Calcium Signaling

The following diagram illustrates the signaling pathway affected by this compound.

GNF362_Mechanism cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Antigen TCR TCR Antigen->TCR PLCg PLCg TCR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ORAI1 ORAI1 Ca_ion Ca²⁺ ORAI1->Ca_ion influx Itpkb Itpkb IP3->Itpkb substrate IP3R IP3R IP3->IP3R binds IP4 IP4 Itpkb->IP4 produces IP4->ORAI1 inhibits This compound This compound This compound->Itpkb inhibits Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFAT(P) Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Apoptosis Apoptosis NFAT->Apoptosis promotes ER_Ca Ca²⁺ Store IP3R->ER_Ca releases STIM1 STIM1 STIM1->ORAI1 activates ER_Ca->STIM1 depletion activates Calcium_Workflow A Isolate Lymphocytes B Load cells with Fluo-4 AM A->B C Pre-incubate with this compound or Vehicle B->C D Establish Baseline Fluorescence C->D E Stimulate with TCR agonist (e.g., anti-CD3/CD28) D->E F Record Fluorescence Change over Time E->F G Data Analysis: Calculate Peak [Ca²⁺]i and Area Under Curve F->G Apoptosis_Workflow A Culture T-cells with TCR stimulation B Treat with this compound or Vehicle for 24-48h A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic (Annexin V+/PI-) and Necrotic (Annexin V+/PI+) Cells E->F

References

GNF362's Impact on Lymphocyte Apoptosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362, a potent and selective small molecule inhibitor of inositol-trisphosphate 3-kinase B (Itpkb), has emerged as a significant modulator of lymphocyte activity. This technical document provides an in-depth analysis of the effects of this compound on lymphocyte apoptosis. By targeting Itpkb, a negative regulator of intracellular calcium signaling, this compound elevates calcium levels in activated lymphocytes, leading to the induction of programmed cell death. This whitepaper details the underlying signaling pathways, presents quantitative data from key experiments, and provides comprehensive experimental protocols for the methodologies cited. The information herein is intended to serve as a critical resource for researchers in immunology, autoimmune diseases, and cancer immunotherapy, as well as professionals in drug development exploring novel therapeutic strategies.

Introduction

Lymphocyte homeostasis is a tightly regulated process, critical for a functioning immune system. Dysregulation of lymphocyte survival and proliferation can lead to autoimmune diseases or malignancies. Activation-induced cell death (AICD) is a primary mechanism for eliminating excessively activated lymphocytes and maintaining immune tolerance. This compound has been identified as a key pharmacological tool to probe and potentially manipulate this process. It selectively inhibits Itpkb, an enzyme that phosphorylates inositol (B14025) 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). By blocking this conversion, GNF326 effectively removes a brake on intracellular calcium signaling, a critical secondary messenger in T-cell activation and apoptosis.[1][2] This document will explore the downstream consequences of Itpkb inhibition by this compound, with a specific focus on the induction of apoptosis in lymphocytes.

Mechanism of Action: The this compound-Induced Apoptotic Pathway

This compound's primary mechanism of inducing lymphocyte apoptosis is through the potentiation of T-cell receptor (TCR)-mediated calcium signaling.[1] Inhibition of Itpkb by this compound leads to an accumulation of IP3, which in turn enhances the release of calcium from endoplasmic reticulum stores and subsequent store-operated calcium entry (SOCE).[1] This sustained elevation in intracellular calcium acts as a crucial signal for the upregulation of pro-apoptotic factors.

The key downstream effectors of this augmented calcium signal are the pro-apoptotic BCL-2 family member Bim and the death receptor ligand FasL.[1][3] Increased expression of Bim promotes the intrinsic apoptotic pathway, while upregulation of FasL facilitates the extrinsic apoptotic pathway through engagement with its receptor, Fas, on neighboring cells.[1] This dual induction of both intrinsic and extrinsic apoptotic pathways culminates in the efficient elimination of activated T-cells.

Signaling Pathway Diagram

GNF362_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates SOC SOC Channels (Orai1/Stim1) Ca_influx Ca2+ Influx SOC->Ca_influx This compound This compound Itpkb Itpkb This compound->Itpkb Inhibits IP4 IP4 Itpkb->IP4 Converts IP3 to Ca_ER ER Ca2+ Release IP3->Ca_ER Ca_ER->SOC Depletes ER stores, activates SOCE Ca_elevated Elevated Intracellular Ca2+ Ca_influx->Ca_elevated Bim Bim Induction Ca_elevated->Bim FasL FasL Induction Ca_elevated->FasL Apoptosis Apoptosis Bim->Apoptosis FasL->Apoptosis

Caption: this compound-induced signaling pathway leading to lymphocyte apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound
ParameterCell TypeThis compound ConcentrationResultReference
EC50 for SOC Augmentation Primary B Lymphocytes12 nMPotentiation of store-operated calcium entry[1]
T-Cell Proliferation Purified CD4+ T-Cells1 µMBlockade of anti-CD3/28 stimulated proliferation[1]
FasL-mediated Death Purified CD4+ T-Cells1 µMProliferation blockade reversed by anti-FasL antibody[1]
Table 2: In Vivo Effects of this compound in Mice
ParameterDosing RegimenResultReference
Thymic CD4+ T-Cell Percentage 3 mg/kg, twice daily for 9 daysDose-dependent reduction[1]
Thymic CD4+ T-Cell Percentage 10 mg/kg, twice daily for 9 daysSignificant reduction (P < 0.01)[1]
Thymic CD4+ T-Cell Percentage 25 mg/kg, twice daily for 9 daysPronounced reduction (P < 0.01)[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on lymphocyte apoptosis.

Lymphocyte Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of activated T-lymphocytes.

Materials:

  • Purified CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • Flow cytometer

Procedure:

  • Isolate CD4+ T-cells from murine spleens using magnetic-activated cell sorting (MACS).

  • Label the purified T-cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Stimulate the T-cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • For FasL blocking experiments, add a neutralizing anti-FasL antibody or an isotype control antibody at the time of stimulation.[1]

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.

Experimental Workflow: Lymphocyte Proliferation Assay

Lymphocyte_Proliferation_Workflow start Start isolate Isolate CD4+ T-cells start->isolate label_cfse Label with CFSE isolate->label_cfse plate_cells Plate cells label_cfse->plate_cells pretreat Pre-treat with this compound plate_cells->pretreat stimulate Stimulate with anti-CD3/28 (with/without anti-FasL) pretreat->stimulate incubate Incubate for 72h stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for the lymphocyte proliferation assay.

Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Gene Expression

Objective: To quantify the expression of pro- and anti-apoptotic genes in T-cells following TCR stimulation in the presence or absence of Itpkb.

Materials:

  • Purified CD4+ T-cells from Itpkb-deficient and wild-type mice

  • Anti-CD3/28 beads

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Bim, Bcl2, Fas, FasL, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Isolate purified CD4+ T-cells from Itpkb-deficient and wild-type mice.

  • Stimulate the cells with anti-CD3/28 beads for specified time points (e.g., 2 and 6 hours).[1]

  • Harvest the cells and isolate total RNA using a commercial RNA isolation kit.

  • Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Perform qPCR using a master mix, the synthesized cDNA, and specific primers for the target genes.

  • Normalize the expression of the target genes to the expression of a housekeeping gene.

  • Calculate the relative fold change in gene expression between Itpkb-deficient and wild-type cells.

In Vivo T-Cell Depletion Study

Objective: To assess the in vivo effect of this compound on T-cell populations.

Materials:

  • Wild-type mice

  • This compound formulated for oral administration

  • Vehicle control

  • Antibodies for flow cytometric analysis of thymocyte populations (e.g., anti-CD4, anti-CD8)

  • Flow cytometer

Procedure:

  • Treat wild-type mice with oral doses of this compound (e.g., 3, 10, or 25 mg/kg) or vehicle control twice daily for 9 days.[1]

  • At the end of the treatment period, euthanize the mice and harvest the thymi.

  • Prepare single-cell suspensions from the thymi.

  • Stain the thymocytes with fluorescently labeled antibodies against CD4 and CD8.

  • Analyze the percentage of CD4+ T-cells in the thymus by flow cytometry.

Conclusion

This compound represents a novel approach to inducing lymphocyte apoptosis by targeting a negative regulator of a critical signaling pathway. Its ability to enhance calcium signaling and subsequently upregulate pro-apoptotic factors like Bim and FasL underscores its potential as a therapeutic agent in T-cell mediated autoimmune diseases.[1] The data and protocols presented in this whitepaper provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic potential of this compound and other Itpkb inhibitors. The detailed methodologies and clear visualization of the signaling pathway are intended to facilitate reproducible and innovative research in this promising area of immunology and drug discovery.

References

Investigating the Cellular Targets of GNF362: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB). By targeting a key negative regulator of intracellular calcium signaling, this compound represents a novel therapeutic strategy for T-cell mediated autoimmune diseases and potentially other indications. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and detailed protocols for key experiments used to characterize its activity.

Introduction

T-lymphocyte activation is a critical event in the adaptive immune response, and its dysregulation can lead to autoimmune and inflammatory disorders. A key second messenger in T-cell signaling is inositol 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium (Ca2+) stores. Inositol trisphosphate 3-kinase B (ITPKB) acts as a negative regulator in this pathway by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby terminating the IP3-mediated Ca2+ signal.[1]

This compound was identified through high-throughput screening as a potent inhibitor of ITPKB.[2] Its mechanism of action involves blocking this negative regulatory step, leading to sustained and augmented intracellular Ca2+ levels in activated lymphocytes. This enhanced Ca2+ signal drives pathogenic T-cells towards apoptosis, a process known as activation-induced cell death.[1][2] This targeted approach offers the potential for selective depletion of alloreactive T-cells while sparing other immune functions.[1]

Cellular Targets and Potency

This compound is a highly potent inhibitor of the inositol trisphosphate 3-kinase (ITPK) family. Its primary target is ITPKB, with slightly lower potency against ITPKA and ITPKC. The selectivity of this compound is a key attribute, as it shows minimal activity against a broad panel of other protein and lipid kinases.[2]

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Cellular EffectEC50 (nM)
ITPKB9Induction of Calcium Influx (mouse splenocytes)12
ITPKA20
ITPKC19
Data compiled from publicly available sources.[2][3]

Signaling Pathway of this compound Action

The primary mechanism of this compound is the modulation of the IP3 signaling pathway, which is crucial for T-cell activation.

GNF362_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB Substrate ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R IP4 IP4 (Inactive) ITPKB->IP4 Phosphorylates This compound This compound This compound->ITPKB Inhibits Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Apoptosis Activation-Induced Cell Death Ca_cyto->Apoptosis Triggers

Caption: this compound inhibits ITPKB, leading to increased IP3, enhanced Ca2+ release, and T-cell apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Kinase Inhibition Assay (Kinase-Glo™)

This assay quantifies the activity of ITPK enzymes by measuring the amount of ATP remaining after the kinase reaction.

Workflow:

Kinase_Glo_Workflow Start Start: Kinase Reaction Mix (ITPK, Substrate, ATP, this compound) Incubate Incubate at RT Start->Incubate AddReagent Add Kinase-Glo™ Reagent Incubate->AddReagent Incubate2 Incubate at RT (10 min) AddReagent->Incubate2 Measure Measure Luminescence Incubate2->Measure End End: Luminescence ∝ [ATP] (Inversely proportional to kinase activity) Measure->End

Caption: Workflow for the Kinase-Glo™ assay to measure this compound's inhibitory activity.

Methodology:

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • In a 96-well or 384-well white plate, add the ITPK enzyme (ITPKA, ITPKB, or ITPKC), its substrate (IP3), and varying concentrations of this compound.

  • Initiate the reaction by adding ATP (e.g., 10 µM).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add a volume of Kinase-Glo™ Reagent equal to the volume of the kinase reaction in each well.[4][5]

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis and inhibit kinase activity.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to cell stimulation in the presence of this compound.

Methodology:

  • Isolate splenocytes or purified T-cells from a suitable source (e.g., mouse spleen).

  • Resuspend cells to a concentration of 1 x 10^6 cells/mL.

  • Load the cells with a calcium-sensitive dye, such as Fluo-4 AM (1-2 µM for lymphocytes), by incubating at 37°C for 30-45 minutes.[3][7]

  • Wash the cells twice with a calcium-free buffer (e.g., PBS) to remove excess dye.[3]

  • Pre-incubate the cells with varying concentrations of this compound.

  • Establish a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader (e.g., FLIPR).[8]

  • Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells or anti-CD3/CD28 for T-cells) to induce IP3 production and initial calcium release from intracellular stores.

  • Add extracellular calcium to the buffer to measure store-operated calcium entry (SOCE).

  • Record the fluorescence intensity over time. The peak fluorescence is proportional to the intracellular calcium concentration.

  • Calculate EC50 values based on the dose-dependent increase in peak calcium response.

T-Cell Proliferation and Apoptosis Assay

This experiment assesses the effect of this compound on T-cell proliferation and its ability to induce activation-induced cell death.

Logical Flow:

TCell_Assay_Logic Isolate Isolate Purified T-Cells Stimulate Stimulate with anti-CD3/CD28 + this compound Isolate->Stimulate Culture Culture for 48-96 hours Stimulate->Culture Proliferation Measure Proliferation (e.g., CFSE dilution) Culture->Proliferation Apoptosis Measure Apoptosis (e.g., Annexin V/PI staining) Culture->Apoptosis

References

GNF362: A Novel Inhibitor of Inositol Trisphosphate 3-Kinase B (ITPKB) for Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and preclinical development of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB). This compound represents a novel therapeutic strategy for T-cell-mediated autoimmune diseases by augmenting calcium signaling in lymphocytes, leading to the apoptosis of pathogenic T cells. This document details the mechanism of action, quantitative biochemical and cellular activity, and key in vivo experimental findings.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that targets ITPKB, a key negative regulator of intracellular calcium signaling in lymphocytes.[1] T-cell activation leads to the production of inositol 1,4,5-trisphosphate (IP3), which in turn induces the release of calcium (Ca2+) from intracellular stores.[1] ITPKB phosphorylates and converts IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), thus terminating the Ca2+ signal.[2][3] By inhibiting ITPKB, this compound prevents the conversion of IP3 to IP4, leading to sustained elevated intracellular Ca2+ levels.[2] This augmented calcium response enhances activation-induced cell death (AICD) in pathogenic T-cells, providing a targeted approach to eliminate autoreactive lymphocytes.[1][2]

Signaling Pathway of this compound Action

GNF362_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Generates ITPKB Inositol Trisphosphate 3-Kinase B (ITPKB) IP3->ITPKB Substrate Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) ITPKB->IP4 Phosphorylates This compound This compound This compound->ITPKB Inhibits Ca_Cytosol Elevated Cytosolic Ca2+ Ca_ER->Ca_Cytosol Ca2+ Release Apoptosis Activation-Induced Cell Death (Apoptosis) Ca_Cytosol->Apoptosis Promotes

Caption: this compound inhibits ITPKB, leading to sustained IP3 levels and enhanced Ca2+ signaling, which in turn promotes apoptosis in activated T-cells.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Biochemical and Cellular Activity of this compound
ParameterTarget/Cell TypeValueReference
IC50 ITPKA20 nM[4]
ITPKB9 nM[2][4]
ITPKC19 nM[4]
EC50 Calcium Influx (Mouse Splenocytes)12 nM[2][4]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis
DosageRoute of AdministrationDosing RegimenOutcomeReference
6 mg/kgOralTwice daily for 21 days34% reduction in knee joint swelling[5]
20 mg/kgOralTwice daily for 21 days47% reduction in knee joint swelling; Significant reduction in inflammatory cell infiltrate, joint erosion, and proteoglycan loss[2][5]
Table 3: In Vivo Pharmacodynamic Effects of this compound in Mice
DosageRoute of AdministrationDosing RegimenOutcomeReference
3, 10, 25 mg/kgOralTwice daily for 9 daysDose-dependent reduction in the percentage of thymic CD4+ T cells[2][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Calcium Flux Assay

This assay measures the effect of this compound on store-operated calcium (SOC) entry in lymphocytes.

Protocol:

  • Isolate splenocytes from wild-type mice.

  • Load the cells with the calcium-sensitive dye, Fluo-4.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with anti-IgM to deplete intracellular calcium stores.

  • Add calcium back to the extracellular medium.

  • Measure the mean fluorescence intensity of Fluo-4 over time using a fluorescence imaging plate reader (FLIPR) to quantify SOC-mediated Ca2+ entry.[2]

T-Cell Proliferation and Apoptosis Assay

This assay determines the effect of this compound on T-cell proliferation and FasL-mediated activation-induced cell death.

Protocol:

  • Purify CD4+ T cells from mice.

  • Label the cells with 2.5 µM of CFSE (Carboxyfluorescein succinimidyl ester) to monitor proliferation.

  • Plate the cells at a concentration of 1x10^6 cells/mL in a 96-well flat-bottom plate.

  • Stimulate the cells with anti-CD3/28 beads in the presence of varying concentrations of this compound.

  • To assess the role of FasL-mediated apoptosis, add a blocking anti-FasL antibody (5 µg/mL) or a control IgG antibody to parallel wells.

  • Incubate the cells at 37°C.

  • Analyze cell proliferation by measuring CFSE dilution using flow cytometry.

  • Assess apoptosis by staining with Annexin V and analyzing via flow cytometry.[2]

In Vivo Murine Thymocyte Development Study

This study evaluates the in vivo effect of this compound on T-cell development in the thymus.

Protocol:

  • Formulate this compound at 2 mg/mL in 20% hydroxyl propyl-beta cyclodextrin (B1172386) in water.

  • Administer this compound orally to wild-type mice at doses of 3, 10, or 25 mg/kg, or vehicle control, twice daily for 9 days.

  • At the end of the treatment period, harvest the thymus and prepare a single-cell suspension of thymocytes.

  • Stain the thymocytes with fluorescently labeled antibodies against CD4 and CD8.

  • Analyze the percentage of CD4+ and CD8+ T-cell populations by flow cytometry.[2]

Experimental Workflow for In Vivo Thymocyte Study

InVivo_Workflow start Start dosing Oral Dosing of this compound in Mice (3, 10, or 25 mg/kg, twice daily for 9 days) start->dosing harvest Harvest Thymus dosing->harvest cell_prep Prepare Single-Cell Suspension of Thymocytes harvest->cell_prep staining Stain Cells with Anti-CD4 and Anti-CD8 Antibodies cell_prep->staining facs Flow Cytometry Analysis staining->facs analysis Determine Percentage of CD4+ and CD8+ T-Cells facs->analysis end End analysis->end

Caption: Workflow for assessing the in vivo effect of this compound on thymocyte development in mice.

Therapeutic Potential and Future Directions

The preclinical data strongly suggest that this compound could be a viable therapeutic agent for T-cell-mediated autoimmune diseases such as rheumatoid arthritis.[2] Its mechanism of selectively inducing apoptosis in activated T-cells offers a potential advantage over broad immunosuppressants.[2] Further research has also explored the potential of ITPKB inhibition in controlling both acute and chronic graft-versus-host disease (GVHD), a significant complication of allogeneic hematopoietic stem cell transplantation.[1] The favorable preclinical profile of this compound warrants further investigation into its clinical efficacy and safety in various autoimmune and inflammatory conditions.

References

Foundational Studies of GNF362 in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on GNF362, a potent and selective small molecule inhibitor of inositol-trisphosphate 3-kinase B (Itpkb). The following sections detail the mechanism of action, key quantitative data, experimental methodologies, and the immunological consequences of Itpkb inhibition by this compound, positioning it as a novel therapeutic strategy for T-cell-mediated autoimmune diseases.

Core Mechanism of Action: Augmentation of Calcium Signaling

This compound targets Itpkb, a key negative regulator of intracellular calcium (Ca2+) signaling in lymphocytes.[1][2][3] Upon T-cell receptor (TCR) activation, phospholipase Cγ (PLCγ) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol.[1] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. This depletion of ER Ca2+ stores is sensed by STIM1, which then activates the Orai1 channel, leading to a sustained influx of extracellular Ca2+, known as store-operated calcium entry (SOCE).[1][3]

Itpkb negatively regulates this pathway by phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which cannot activate IP3 receptors.[1][3] By inhibiting Itpkb, this compound prevents the conversion of IP3 to IP4, leading to elevated and sustained intracellular Ca2+ levels.[1] This augmented Ca2+ signaling in activated T-cells drives them towards activation-induced cell death (AICD), primarily through a FasL-mediated pathway, thereby selectively deleting pathogenic T-cells.[1]

Signaling Pathway Diagram

GNF362_Mechanism_of_Action cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Orai1 Orai1 (Ca2+ Channel) Ca_ion Ca2+ Orai1->Ca_ion Influx STIM1 STIM1 STIM1->Orai1 Activates ER_Ca Ca2+ Store ER_Ca->STIM1 Depletion Activates IP3->ER_Ca Binds to Receptors Itpkb Itpkb IP3->Itpkb Substrate IP4 IP4 Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits Apoptosis Activation-Induced Cell Death (AICD) Ca_ion->Apoptosis Sustained Signal Leads to

This compound inhibits Itpkb, leading to enhanced Ca2+ signaling and T-cell apoptosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound
Target/AssaySpeciesIC50 / EC50 (nM)Description
ITPKANot Specified20Inhibitory concentration for Inositol-trisphosphate 3-kinase A.
ITPKB Not Specified 9 Inhibitory concentration for Inositol-trisphosphate 3-kinase B.
ITPKCNot Specified19Inhibitory concentration for Inositol-trisphosphate 3-kinase C.
Calcium InfluxMouse12Effective concentration for inducing calcium influx in splenocytes.[3]

Data compiled from Cayman Chemical product information and Miller et al., 2015.[1][3]

Table 2: In Vivo Pharmacological Effects of this compound
ModelSpeciesDosing RegimenKey FindingReference
T-Cell DevelopmentMouse3, 10, or 25 mg/kg, PO, BID for 9 daysDose-dependent reduction in the percentage of thymic CD4+ T-cells.[1]Miller et al., 2015[1]
Antigen-Induced Arthritis (AIA)Rat20 mg/kg, PO, dailySignificant inhibition of joint swelling and a 265-fold reduction in antibody titers to mBSA.[1]Miller et al., 2015[1]
Acute Graft-vs-Host Disease (GVHD)MouseNot SpecifiedAmeliorated acute GVHD without impairing graft-versus-leukemia (GVL) effects.Todorov et al., 2020[2]
Chronic Graft-vs-Host Disease (GVHD)MouseNot SpecifiedReduced active chronic GVHD in bronchiolitis obliterans and scleroderma models.[2]Todorov et al., 2020[2]

Experimental Protocols

Detailed methodologies for key experiments are summarized below from the cited literature.

In Vitro T-Cell Proliferation and Apoptosis Assay[1]
  • Objective: To determine the effect of this compound on T-cell proliferation and activation-induced cell death.

  • Cell Preparation: Purified CD4+ T-cells were isolated from mice.

  • Stimulation: T-cells were stimulated with anti-CD3/28 beads to mimic TCR activation.

  • Treatment: Stimulated cells were cultured in the presence of varying concentrations of this compound. To investigate the mechanism of cell death, a blocking anti-FasL antibody or a control immunoglobulin was added in parallel experiments.

  • Proliferation Measurement: After 48 hours of incubation, 3H-thymidine was added to the cultures for an additional 18 hours. The incorporation of 3H-thymidine, which is proportional to cell proliferation, was then measured.

  • Analysis: The results demonstrated that this compound blocked T-cell proliferation upon stimulation. This inhibitory effect was reversed by the presence of a blocking anti-FasL antibody, indicating that this compound enhances FasL-mediated activation-induced cell death.[1]

In Vivo T-Cell Development Study in Mice[1]
  • Objective: To assess the in vivo effect of Itpkb blockade by this compound on T-cell development.

  • Animal Model: Wild-type mice.

  • Formulation and Dosing: this compound was formulated at 2 mg/mL in 20% hydroxyl propyl-beta cyclodextrin (B1172386) in water. Mice were orally dosed with this compound at 3, 10, or 25 mg/kg, or vehicle alone, twice daily for 9 days.[1]

  • Sample Collection: After the 9-day treatment period, mice were euthanized, and the thymus and spleen were harvested.

  • Analysis: Thymocytes were stained with fluorescently labeled antibodies against CD4 and CD8. The percentage of CD4+ and CD8+ T-cells was determined by Fluorescence-Activated Cell Sorting (FACS) analysis.

  • Results: Treatment with this compound resulted in a dose-dependent reduction in the percentage of CD4+ T-cells in the thymus, recapitulating the phenotype observed in Itpkb-deficient animals.[1]

Rat Antigen-Induced Arthritis (rAIA) Model[1]
  • Objective: To evaluate the therapeutic efficacy of this compound in a T-cell-driven autoimmune disease model.

  • Animal Model: Lewis rats.

  • Induction of Arthritis:

    • Immunization: Rats were immunized via intradermal injection with methylated bovine serum albumin (mBSA) on Day -21 and Day -14 to establish an immune response.

    • Arthritis Induction: On Day 0, arthritis was induced by an intra-articular injection of mBSA directly into the knee joint.

  • Treatment: Daily oral dosing of this compound (20 mg/kg), dexamethasone (B1670325) (positive control), or vehicle was initiated on Day -14 and continued throughout the study.

  • Efficacy Endpoints:

    • Joint Swelling: Knee joint swelling was measured on Days 2, 4, and 7.

    • Antibody Titers: Serum was collected on Days -21, -14, 0, and 7, and IgG antibody titers against mBSA were determined by ELISA.

    • Histology: At the end of the study, knee joints were collected for histological analysis of inflammation, joint erosion, and proteoglycan loss.[3]

  • Results: this compound significantly inhibited joint swelling and reduced secondary antibody responses, demonstrating its potential in treating T-cell-mediated autoimmune arthritis.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical in vivo evaluation of this compound.

GNF362_In_Vivo_Workflow cluster_mouse T-Cell Development Model (Mouse) cluster_rat Antigen-Induced Arthritis Model (Rat) m_start Start: Wild-Type Mice m_dose Oral Dosing: This compound (3, 10, 25 mg/kg) or Vehicle Twice daily for 9 days m_start->m_dose m_harvest Harvest Thymus and Spleen m_dose->m_harvest m_facs FACS Analysis: Stain for CD4 and CD8 m_harvest->m_facs m_end Endpoint: % of CD4+ T-Cells m_facs->m_end r_start Start: Lewis Rats r_immunize Immunization: mBSA (Day -21, -14) r_start->r_immunize r_dose Oral Dosing Begins: This compound (20 mg/kg) or Vehicle Daily from Day -14 r_immunize->r_dose r_induce Arthritis Induction: Intra-articular mBSA (Day 0) r_dose->r_induce r_measure Efficacy Measurements: Joint Swelling, Antibody Titers, Histology r_induce->r_measure r_end Endpoint: Reduction in Disease Severity r_measure->r_end

Workflow for in vivo studies of this compound in immunology models.

Conclusion

The foundational studies of this compound reveal a novel therapeutic approach for autoimmune disorders by targeting a negative regulator of T-cell activation. By inhibiting Itpkb, this compound enhances calcium signaling in activated lymphocytes, leading to their selective depletion through apoptosis.[1][2] This mechanism has been validated in vitro and in vivo, with this compound demonstrating efficacy in robust preclinical models of autoimmunity, such as antigen-induced arthritis, and graft-versus-host disease.[1][2] These core studies provide a strong rationale for the continued investigation and development of this compound as a potential therapeutic agent for T-cell-mediated diseases.

References

GNF362's Effect on Gene Expression in Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and its consequential effects on gene expression in lymphocytes. The information presented herein is synthesized from key research findings, with a focus on providing actionable data and detailed experimental methodologies for professionals in the field of immunology and drug development.

Core Mechanism of Action

This compound exerts its effects on lymphocytes by targeting a critical negative regulator of intracellular calcium signaling, ITPKB. The inhibition of ITPKB by this compound leads to a cascade of events culminating in the selective apoptosis of activated T cells, a process known as activation-induced cell death (AICD). This mechanism presents a novel therapeutic strategy for T-cell-mediated autoimmune diseases.[1][2]

The signaling pathway is initiated by the activation of the T-cell receptor (TCR), which triggers the production of inositol 1,4,5-trisphosphate (IP₃). ITPKB normally phosphorylates IP₃ to inositol 1,3,4,5-tetrakisphosphate (IP₄), which acts as a negative regulator of store-operated calcium (SOC) entry. By inhibiting ITPKB, this compound prevents the formation of IP₄, leading to sustained high levels of intracellular calcium.[2][3] This augmented calcium signaling pathway is a key driver of the downstream changes in gene expression.[2]

Signaling Pathway Diagram

GNF362_Signaling_Pathway cluster_cell T Lymphocyte TCR T-Cell Receptor (TCR) Activation IP3 IP₃ Production TCR->IP3 ITPKB ITPKB IP3->ITPKB Substrate Ca_influx Sustained High Intracellular Ca²⁺ IP3->Ca_influx Promotes ITPKB->Ca_influx Negatively Regulates This compound This compound This compound->ITPKB Inhibits Gene_Expression Upregulation of Pro-apoptotic Genes Ca_influx->Gene_Expression Apoptosis Activation-Induced Cell Death (AICD) Gene_Expression->Apoptosis

Caption: this compound inhibits ITPKB, augmenting Ca²⁺ signaling and inducing apoptosis.

Impact on Lymphocyte Gene Expression

The primary and most significant effect of this compound on lymphocyte gene expression is the upregulation of genes that promote apoptosis. Key among these are Bcl2l11 (encoding Bim) and Fasl (encoding Fas Ligand).[2] Bim is a BH3-only protein that is a critical initiator of the intrinsic apoptotic pathway, while Fas Ligand is a transmembrane protein that triggers the extrinsic apoptotic pathway upon binding to its receptor, Fas. The enhanced expression of these genes directly contributes to the elimination of activated T cells.

Quantitative Gene Expression Data

While the seminal study by Miller et al. (2015) graphically demonstrates the upregulation of Bim and FasL in ITPKB-deficient CD4+ T cells (which phenocopies the effect of this compound), specific fold-change values from this compound-treated lymphocytes are not provided in a tabular format within the primary publication or its supplementary materials. The study confirms a statistically significant increase in the mRNA levels of these genes following the abrogation of ITPKB function.[2]

For illustrative purposes, the following table structure is provided for researchers to populate with their own experimental data when assessing the effects of this compound or similar ITPKB inhibitors.

GeneTarget Cell TypeTreatmentFold Change (vs. Vehicle)p-value
Bcl2l11 (Bim)Murine CD4+ T CellsThis compound (e.g., 1 µM)Data to be determined<0.05
Fasl (FasL)Murine CD4+ T CellsThis compound (e.g., 1 µM)Data to be determined<0.05
Bcl2Murine CD4+ T CellsThis compound (e.g., 1 µM)Data to be determinedNS
FasMurine CD4+ T CellsThis compound (e.g., 1 µM)Data to be determinedNS

NS: Not Significant

Experimental Protocols

A detailed methodology for quantifying the changes in gene expression in lymphocytes upon treatment with this compound is crucial for reproducible research. The following sections outline the key experimental protocols.

Lymphocyte Isolation and Culture
  • Source: Spleen and lymph nodes from C57BL/6 mice.

  • Isolation: Single-cell suspensions are prepared by mechanical disruption of the tissues. Red blood cells are lysed using a suitable lysis buffer.

  • Enrichment: CD4+ T cells are purified using magnetic-activated cell sorting (MACS) with anti-CD4 microbeads, according to the manufacturer's instructions. Purity should be assessed by flow cytometry and is expected to be >95%.

  • Culture: Purified CD4+ T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

This compound Treatment and T-Cell Activation
  • Plating: Plate the purified CD4+ T cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.

  • This compound Treatment: Pre-incubate the cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

  • Activation: Activate the T cells by adding anti-CD3 and anti-CD28 antibodies conjugated to beads at a 1:1 bead-to-cell ratio.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours) to assess gene expression changes.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: At the end of the incubation period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. It is recommended to include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

Quantitative Real-Time PCR (qPCR)
  • Reaction Mixture: Prepare the qPCR reaction mixture using a SYBR Green-based master mix. Each reaction should contain the master mix, forward and reverse primers for the gene of interest, and the cDNA template.

  • Primer Sequences: While the exact primer sequences used in the Miller et al. (2015) study are not provided, the following are commercially available and validated primer sequences for murine Bcl2l11 and Fasl:

    • Bcl2l11 (Bim):

      • Forward: 5'-GGAGATACGGATTGCACAGGAG-3'[4]

      • Reverse: 5'-CTCCATACCAGACGGAAGATAAAG-3'[4]

    • Fasl (FasL):

      • Commercially available pre-designed primer pairs are recommended for optimal performance.[1][5]

    • Housekeeping Genes (for normalization): Gapdh or B2m (beta-2-microglobulin).

  • Thermocycler Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis: The relative quantification of gene expression can be calculated using the 2-ΔΔCt method. The expression of the target genes is normalized to the expression of a housekeeping gene.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Gene Expression Analysis Workflow Start Isolate Murine CD4+ T Cells Culture Culture and Treat with This compound or Vehicle Start->Culture Activate Activate T Cells (anti-CD3/CD28) Culture->Activate Harvest Harvest Cells at Time Points Activate->Harvest RNA_Extraction Total RNA Extraction and QC Harvest->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (Bim, FasL, Housekeeping) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2⁻ΔΔCt Method) qPCR->Data_Analysis End Quantify Relative Gene Expression Data_Analysis->End

Caption: Workflow for analyzing this compound's effect on lymphocyte gene expression.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for autoimmune diseases by selectively inducing apoptosis in pathogenic T lymphocytes. Its mechanism of action, centered on the inhibition of ITPKB and the subsequent upregulation of pro-apoptotic genes like Bim and FasL, is well-supported by preclinical evidence.[2] The experimental protocols outlined in this guide provide a robust framework for further investigation into the effects of this compound and other ITPKB inhibitors on lymphocyte gene expression.

Future research should focus on obtaining more comprehensive transcriptomic data through techniques like RNA sequencing to identify a broader spectrum of genes modulated by this compound in different lymphocyte subsets. Additionally, translating these findings into human lymphocytes and ultimately into clinical trials will be a critical step in validating the therapeutic potential of this novel approach to treating autoimmune disorders.

References

GNF362: A Novel Investigational Modulator of Neuroinflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and explores its therapeutic potential in the context of neuroinflammation. While direct clinical evidence in neuroinflammatory disorders is pending, this document synthesizes the available preclinical data, elucidates the compound's mechanism of action, and presents a scientific rationale for its investigation in neurological indications characterized by an inflammatory component.

Executive Summary

Neuroinflammation, a critical factor in the pathogenesis of numerous neurodegenerative and psychiatric disorders, presents a significant therapeutic challenge. This compound, by targeting a key regulator of intracellular calcium signaling, offers a novel approach to modulating the immune responses that drive this pathology. Preclinical studies have demonstrated the ability of this compound to induce apoptosis in activated T-lymphocytes and ameliorate inflammation in various animal models. This guide will detail the quantitative pharmacology of this compound, its effects on cellular signaling pathways, and the experimental methodologies employed in its evaluation, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: ITPKB Inhibition and Calcium Signaling

This compound exerts its pharmacological effect through the potent and selective inhibition of inositol trisphosphate 3-kinase B (ITPKB), an enzyme responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This inhibition leads to an accumulation of intracellular IP3, which in turn augments and sustains calcium (Ca2+) influx from the endoplasmic reticulum into the cytoplasm upon cellular activation.[1][2]

This sustained elevation in intracellular calcium in activated lymphocytes, particularly T-cells, triggers downstream signaling cascades that culminate in activation-induced cell death (AICD).[2] This selective elimination of activated T-cells, while sparing naive or memory T-cells, forms the basis of this compound's potential to quell pathogenic immune responses without inducing broad immunosuppression.

Signaling Pathway Diagram

GNF362_Mechanism TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Hydrolysis ITPKB Inositol Trisphosphate 3-Kinase B (ITPKB) IP3->ITPKB ER Endoplasmic Reticulum Ca2+ Release IP3->ER Binds to IP3R IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) ITPKB->IP4 Phosphorylation This compound This compound This compound->ITPKB Inhibition Ca_influx Sustained Intracellular Ca2+ Influx ER->Ca_influx Apoptosis Activation-Induced Cell Death (AICD) Ca_influx->Apoptosis AIA_Workflow cluster_immunization Immunization Phase cluster_treatment Treatment Phase cluster_induction Induction & Assessment Day_neg21 Day -21: Primary Immunization (mBSA) Day_neg14 Day -14: Booster Immunization (mBSA) Day_neg21->Day_neg14 Treatment_Start Day -14 to End: Daily Oral Dosing (this compound/Vehicle) Day_0 Day 0: Intra-articular Challenge (mBSA) Assessment Days 2, 4, 7...: - Measure Swelling - Histopathology - Antibody Titers Day_0->Assessment Neuroinflammation_Rationale This compound This compound ITPKB ITPKB Inhibition This compound->ITPKB Ca_Signaling Augmented Ca2+ Signaling ITPKB->Ca_Signaling T_Cell Activated T-Cell Apoptosis Ca_Signaling->T_Cell Microglia Potential Modulation of Microglial Activation Ca_Signaling->Microglia Hypothesized Peripheral Reduced Peripheral Inflammation T_Cell->Peripheral CNS_Infiltration Decreased T-Cell Infiltration into CNS Peripheral->CNS_Infiltration Neuroinflammation Amelioration of Neuroinflammation CNS_Infiltration->Neuroinflammation Microglia->Neuroinflammation Therapeutic Therapeutic Potential in Neurodegenerative Disease Neuroinflammation->Therapeutic

References

GNF362 and the Orai1/Stim1 Calcium Channel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key enzyme in the inositol phosphate (B84403) signaling pathway.[1][2] While not interacting directly with the Orai1/Stim1 calcium channel, this compound profoundly modulates its activity by altering the cellular levels of inositol phosphates, thereby augmenting store-operated calcium entry (SOCE). This indirect mechanism of action has significant implications for T-cell mediated autoimmune diseases, positioning this compound as a molecule of interest for therapeutic development.[2][3] This technical guide provides an in-depth analysis of this compound's interaction with the Orai1/Stim1 signaling axis, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action

The canonical activation of the Orai1/Stim1 channel, a key conduit for calcium entry in non-excitable cells like lymphocytes, is initiated by the depletion of endoplasmic reticulum (ER) calcium stores.[4][5][6][7][8] This process, known as store-operated calcium entry (SOCE), is a fundamental signaling mechanism in immune cells.[4][6] The binding of an antigen to its receptor on a T-cell triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the ER, causing the release of stored calcium.[6][9] This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to bind and activate the Orai1 channel, leading to a sustained influx of extracellular calcium.[5][6][7][8][10]

This compound's intervention point lies in the subsequent metabolism of IP3. ITPKB, the target of this compound, is responsible for phosphorylating IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4).[2][3] By inhibiting ITPKB, this compound prevents the formation of IP4, leading to an accumulation of IP3.[2] This sustained high level of IP3 prolongs the depletion of ER calcium stores, thereby enhancing and sustaining the activation of the Orai1/Stim1 channel and augmenting SOCE.[1][2] The resulting elevated intracellular calcium levels in activated T-cells can trigger apoptosis, providing a potential therapeutic strategy for autoimmune disorders.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity based on published literature.

Parameter Target Value Reference
IC50ITPKA20 nM[11]
IC50ITPKB9 nM[11]
IC50ITPKC19 nM[11]
EC50 (Calcium Influx)Mouse Splenocytes12 nM[1][11]

Table 1: In vitro activity of this compound.

Experimental Protocols

Biochemical Kinase Assay for ITPK Activity

This protocol outlines the methodology used to determine the IC50 values of this compound against purified inositol trisphosphate kinases.

  • Enzyme and Substrate Preparation : Purified recombinant human ITPKA, ITPKB, and ITPKC are used. The substrate, inositol 1,4,5-trisphosphate (IP3), is prepared in a suitable buffer.

  • Compound Dilution : this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Kinase Reaction : The kinase reaction is initiated by mixing the purified kinase, IP3, and ATP in a reaction buffer. This compound at various concentrations is added to the reaction mixture.

  • Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit, such as Kinase-Glo. Luminescence is read on a plate reader.

  • Data Analysis : The luminescence data is normalized to controls (no inhibitor and no enzyme). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Calcium Flux Assay

This protocol describes the measurement of this compound's effect on store-operated calcium entry in splenocytes.

  • Cell Preparation : Isolated mouse splenocytes are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer.

  • Compound Incubation : The Fluo-4 loaded cells are pre-incubated with varying concentrations of this compound.

  • Stimulation : Store depletion is initiated by stimulating the cells with an appropriate agonist, such as anti-IgM for B-cells.

  • Calcium Measurement : Calcium influx is triggered by the addition of extracellular calcium. The change in Fluo-4 fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis : The peak fluorescence intensity or the area under the curve is used to quantify the calcium response. EC50 values are determined by plotting the response against the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of this compound's Indirect Action on Orai1/Stim1

GNF362_Mechanism cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum TCR T-Cell Receptor PLC PLC TCR->PLC activates IP3 IP3 PLC->IP3 produces Orai1 Orai1 Ca_influx Ca2+ Influx Orai1->Ca_influx STIM1 STIM1 STIM1->Orai1 activates IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store releases Ca2+ Ca_store->STIM1 depletion activates Antigen Antigen Antigen->TCR activates IP3->IP3R binds ITPKB ITPKB IP3->ITPKB substrate IP4 IP4 This compound This compound This compound->ITPKB inhibits ITPKB->IP4 produces Apoptosis Apoptosis Ca_influx->Apoptosis prolonged influx leads to

Caption: this compound inhibits ITPKB, leading to increased IP3, sustained Ca2+ store depletion, and enhanced Orai1/Stim1-mediated Ca2+ influx.

Experimental Workflow for Cellular Calcium Flux Assay

Calcium_Flux_Workflow start Start prep_cells Isolate and prepare mouse splenocytes start->prep_cells load_dye Load cells with Fluo-4 AM dye prep_cells->load_dye incubate_gnf32 incubate_gnf32 load_dye->incubate_gnf32 incubate_this compound Pre-incubate with varying [this compound] stimulate Stimulate with anti-IgM to deplete stores add_ca Add extracellular Ca2+ stimulate->add_ca measure Measure fluorescence change over time (FLIPR) add_ca->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end incubate_gnf32->stimulate

Caption: Workflow for determining the EC50 of this compound on calcium influx in splenocytes.

Conclusion

This compound represents a novel approach to modulating the Orai1/Stim1 calcium channel activity. Its indirect mechanism, through the inhibition of ITPKB, provides a nuanced method for enhancing calcium signaling in specific cellular contexts, such as activated T-lymphocytes. This targeted augmentation of SOCE offers a promising therapeutic avenue for autoimmune diseases by promoting the apoptosis of pathogenic T-cells. Further research into the long-term effects and potential off-target interactions of this compound will be crucial for its clinical development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics of GNF362

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB). The information is compiled from publicly available research and is intended for a scientific audience engaged in drug discovery and development.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting inositol trisphosphate 3-kinases (ITPKs), with a high affinity for ITPKB.[1][2][3] These enzymes play a crucial role in the regulation of intracellular calcium signaling by converting inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[3][4] By inhibiting ITPKB, this compound modulates calcium-dependent signaling pathways, which has shown therapeutic potential in T-cell mediated autoimmune diseases.[3][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor that binds to the ATP-binding pocket of ITPKB.[6] This inhibition prevents the phosphorylation of IP3 to IP4.[3][4] The resulting accumulation of IP3 leads to a sustained increase in intracellular calcium levels through the activation of IP3 receptors on the endoplasmic reticulum and subsequent store-operated calcium entry (SOCE).[3][7] In activated T-lymphocytes, this enhanced calcium signaling drives them towards apoptosis, providing a novel strategy for the treatment of autoimmune disorders.[3][5]

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative parameters that define the pharmacodynamic profile of this compound.

ParameterTarget/SystemValueReference
IC50 ITPKA20 nM[1]
ITPKB9 nM[1][6]
ITPKC19 nM[1]
EC50 Calcium Influx (mouse splenocytes)12 nM[1][2]

Signaling Pathway

The diagram below illustrates the role of ITPKB in the inositol phosphate (B84403) signaling pathway and the mechanism of action for this compound.

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 Generates TCR TCR Activation TCR->PLC ITPKB ITPKB IP3->ITPKB Substrate IP3R IP3R IP3->IP3R Activates IP4 IP4 (Inositol 1,3,4,5-tetrakisphosphate) ITPKB->IP4 Phosphorylates This compound This compound This compound->ITPKB Inhibits Ca_release Ca²⁺ Release Apoptosis T-Cell Apoptosis Ca_release->Apoptosis Leads to IP3R->Ca_release Induces Experimental_Workflow_FLIPR splenocytes 1. Isolate Mouse Splenocytes loading 2. Load with Fluo-4 Dye splenocytes->loading plating 3. Plate on Fibronectin-coated Wells loading->plating incubation 4. Pre-incubate with this compound plating->incubation stimulation 5. Stimulate with anti-IgM incubation->stimulation ca_addback 6. Calcium Add-back stimulation->ca_addback measurement 7. Measure Fluorescence (FLIPR) ca_addback->measurement analysis 8. Calculate EC50 measurement->analysis

References

GNF362: A Deep Dive into its Role in Modulating Immune Responses Through Apoptosis Induction, Not Direct Cytokine Alteration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – GNF362, a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), primarily modulates the immune response by inducing apoptosis in activated T lymphocytes rather than by directly altering cytokine production profiles on a per-cell basis. This in-depth guide synthesizes the current understanding of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Augmenting Calcium Signaling to Trigger Apoptosis

This compound exerts its effects by inhibiting ITPKB, a key negative regulator of intracellular calcium (Ca2+) signaling in lymphocytes.[1] Upon T-cell receptor (TCR) activation, a cascade of events leads to the production of inositol 1,4,5-trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores.[1][2] ITPKB normally phosphorylates IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), a product that inhibits the store-operated Ca2+ (SOC) channels, thereby dampening the sustained Ca2+ influx required for full T-cell activation and survival.[1][3]

By inhibiting ITPKB, this compound prevents the formation of IP4.[1] This blockade leads to an enhanced and sustained influx of intracellular Ca2+ following antigen receptor engagement.[1] Prolonged high levels of cytoplasmic Ca2+ are not conducive to T-cell survival and instead activate pro-apoptotic pathways.[1][3] Specifically, this augmented calcium signaling drives the expression of pro-apoptotic factors such as Bim and the death receptor ligand FasL, culminating in activation-induced cell death (AICD) of pathogenic T lymphocytes.[1][3]

While this targeted depletion of activated T cells indirectly affects the overall cytokine milieu in an inflammatory environment, studies on ITPKB-deficient T cells have shown that the surviving cells are capable of producing levels of IL-2, Th1, and Th2 cytokines comparable to their wild-type counterparts upon stimulation. This indicates that the primary therapeutic strategy of this compound is the selective elimination of activated T cells, not the modulation of their cytokine secretion capacity.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound's activity and effects.

Table 1: this compound In Vitro Potency

TargetIC50 (nM)
ITPKA20
ITPKB9
ITPKC19

Data sourced from in vitro kinase assays.

Table 2: this compound Cellular Activity

AssayCell TypeParameterEC50 (nM)
Calcium InfluxMouse SplenocytesSOC-mediated Ca2+ entry12

This demonstrates the compound's ability to enhance calcium signaling in primary immune cells.

Table 3: In Vivo Effects of this compound in a Rat Model of Antigen-Induced Arthritis

Treatment GroupDose (mg/kg, oral, twice daily)Reduction in Knee Joint Swelling (%)
This compound634
This compound2047

This data highlights the in vivo anti-inflammatory efficacy of this compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

GNF362_Signaling_Pathway This compound Mechanism of Action TCR T-Cell Receptor Activation PLCG PLCγ Activation TCR->PLCG PIP2 PIP2 PLCG->PIP2 hydrolysis IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB SOC Store-Operated Ca2+ Channels (Orai1/Stim1) IP3->SOC activation (indirect) IP4 IP4 ITPKB->IP4 phosphorylation This compound This compound This compound->ITPKB inhibition IP4->SOC inhibition Ca_influx Sustained Ca2+ Influx SOC->Ca_influx Pro_apoptotic Upregulation of Pro-Apoptotic Factors (FasL, Bim) Ca_influx->Pro_apoptotic Apoptosis Activation-Induced Cell Death (AICD) Pro_apoptotic->Apoptosis

Caption: this compound inhibits ITPKB, leading to enhanced Ca2+ influx and T-cell apoptosis.

Experimental_Workflow Experimental Workflow: Assessing T-Cell Apoptosis start Isolate Primary CD4+ T-Cells stimulate Stimulate with anti-CD3/CD28 beads start->stimulate treat Treat with this compound (or vehicle control) stimulate->treat incubate Incubate for 72 hours treat->incubate stain Stain with Annexin V and DAPI incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic vs. Live Cells analyze->end

Caption: Workflow for measuring this compound-induced T-cell apoptosis via flow cytometry.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize this compound.

In Vitro Kinase Assay

To determine the biochemical activity of this compound, Kinase Glo assays were performed using purified ITPKA, ITPKB, and ITPKC proteins.[1] The compound was tested in a dose-response manner in the presence of 10 µM ATP.[1] The readout was based on time-resolved fluorescence resonance energy transfer.[1]

Cellular Calcium Flux Assay (FLIPR)
  • Cell Preparation: Purified wild-type splenocytes were labeled with the calcium-sensitive dye, Fluo-4.[1]

  • Plating: Labeled cells were plated onto fibronectin-coated 384-well FLIPR plates.[1]

  • Compound Incubation: Cells were pre-incubated with varying concentrations of this compound.[1]

  • Stimulation and Measurement: Store-operated calcium (SOC) entry was initiated by stimulating the cells with anti-IgM, followed by the addition of calcium.[1] The mean fluorescence intensity of Fluo-4 over time was measured on a FLIPR instrument.[1]

T-Cell Proliferation and Apoptosis Assay
  • Cell Isolation and Labeling: CD4+ T cells were purified from spleens and lymph nodes. For proliferation tracking, cells were labeled with Carboxyfluorescein succinimidyl ester (CFSE).[1]

  • Stimulation: Cells were stimulated with anti-CD3/CD28 beads.[1]

  • Treatment: this compound was added to the cell cultures at various concentrations. For apoptosis mechanism studies, a blocking anti-FasL antibody or an isotype control was also added.[1]

  • Incubation: Cells were cultured for 72 hours.[1]

  • Analysis:

    • Proliferation: CFSE dilution was measured by flow cytometry to assess cell division.[1]

    • Apoptosis: Cells were stained with Annexin V (an early apoptotic marker) and DAPI (a viability dye) and analyzed by flow cytometry. The percentage of live (Annexin V- and DAPI-negative) cells was quantified.[1]

In Vivo Model: Rat Antigen-Induced Arthritis (rAIA)
  • Immunization: Lewis rats were immunized intra-dermally with methylated BSA (mBSA) on Day -21 and -14.[4]

  • Dosing: Daily oral dosing of this compound (e.g., 6 or 20 mg/kg) or a vehicle control was initiated. Dexamethasone was used as a positive control.[4]

  • Arthritis Induction: On Day 0, rats received an intra-articular injection of mBSA into the right knee joint to induce arthritis.[4]

  • Assessment:

    • Joint Swelling: Knee joint diameter was measured at various time points to assess inflammation.

    • Antibody Titer: Serum was collected on Day +7, and IgG antibody titers to mBSA were determined by ELISA to evaluate the effect on the humoral immune response.[4]

Conclusion

This compound represents a novel therapeutic strategy for T-cell-mediated autoimmune diseases. Its mechanism of action is centered on the inhibition of ITPKB, leading to enhanced calcium signaling and subsequent apoptosis of activated T cells. This approach selectively targets the pathogenic drivers of autoimmune and inflammatory disorders while potentially preserving the broader immune system's capacity for normal function. Future research and development in this area will likely focus on the clinical application of this targeted T-cell depletion strategy.

References

Methodological & Application

Application Notes and Protocols for GNF362 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3' kinase B (ITPKB).[1][2][3] It also demonstrates inhibitory activity against ITPKA and ITPKC.[2][3][4] The primary mechanism of action for this compound involves binding to the ATP-binding pocket of the kinase, which in turn blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[5][6][7] This inhibition leads to an increase in intracellular calcium (Ca2+) levels, which can induce apoptosis in activated T cells.[3][5][8] Consequently, this compound is a valuable tool for studying T cell-mediated autoimmune diseases.[2][5]

Biochemical in vitro kinase assays are fundamental for determining the potency (e.g., IC50 values) and selectivity of kinase inhibitors like this compound.[9][10] These assays directly measure the catalytic function of the kinase by quantifying the consumption of ATP or the formation of the phosphorylated product.[11] Luminescence-based assays, such as the Kinase-Glo® platform, are commonly used for this purpose due to their high sensitivity and suitability for high-throughput screening.[5][6][10][11]

This compound Signaling Pathway Inhibition

The diagram below illustrates the role of ITPKB in the inositol phosphate (B84403) pathway and the inhibitory action of this compound. ITPKB phosphorylates IP3, converting it to IP4, which negatively regulates calcium signaling. By inhibiting ITPKB, this compound prevents this conversion, leading to elevated intracellular calcium levels.

This compound inhibits ITPKB-mediated phosphorylation of IP3.
Quantitative Data for this compound

The inhibitory potency of this compound has been quantified against its target kinases, and its cellular activity has been characterized. The following table summarizes key quantitative metrics.

ParameterTarget/SystemValueReference
IC50 ITPKB (Inositol Trisphosphate 3' Kinase B)9 nM[2][3][4]
IC50 ITPKA (Inositol Trisphosphate 3' Kinase A)20 nM[2][3][4]
IC50 ITPKC (Inositol Trisphosphate 3' Kinase C)19 nM[2][3][4]
EC50 Augmentation of Store-Operated Calcium (SOC) EntryPrimary Lymphocytes12 nM

Protocol: In Vitro Kinase Assay for this compound using a Luminescence-Based Method

This protocol outlines a method to determine the inhibitory activity of this compound against ITPKB using a luminescence-based kinase assay (e.g., Kinase-Glo®). The principle of this assay is to quantify the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. The luminescence signal is inversely proportional to kinase activity.[10]

Principle

The ITPKB enzyme catalyzes the transfer of a phosphate group from ATP to its substrate, IP3. In the presence of an inhibitor like this compound, this reaction is impeded. The Kinase-Glo® reagent is then added to terminate the enzymatic reaction and measure the remaining ATP. The luciferase in the reagent uses the remaining ATP to generate a luminescent signal. A lower luminescence reading indicates higher kinase activity (less inhibition), while a higher signal indicates lower kinase activity (more inhibition).

Materials and Reagents
  • Recombinant human ITPKB enzyme

  • This compound (or other test compounds)

  • Inositol 1,4,5-trisphosphate (IP3) substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for compound dilution)

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

The workflow involves serial dilution of the inhibitor, setting up the kinase reaction, and measuring the luminescent output after a defined incubation period.

GNF362_Workflow cluster_workflow Assay Workflow A 1. Compound Preparation Prepare serial dilutions of this compound in DMSO. Transfer to assay plate. B 2. Reaction Mix Preparation Prepare a master mix of ITPKB enzyme and IP3 substrate in kinase buffer. C 3. Initiate Kinase Reaction Add ATP solution to start the reaction. Add the enzyme/substrate mix to all wells. D 4. Incubation Incubate the plate at room temperature (e.g., for 60 minutes). E 5. Signal Detection Add Kinase-Glo® reagent to stop the reaction and initiate luminescence. F 6. Data Acquisition Measure luminescence using a plate reader after a brief stabilization period. G 7. Data Analysis Plot luminescence vs. compound concentration. Calculate IC50 value. A_node 1. Compound Preparation B_node 2. Reagent Addition A_node->B_node C_node 3. Incubation B_node->C_node D_node 4. Signal Detection & Analysis C_node->D_node

Workflow for the this compound in vitro kinase assay.
Assay Procedure

  • Compound Plating :

    • Prepare a serial dilution series of this compound in 100% DMSO. A common starting concentration is 10 mM.

    • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a white, opaque assay plate.

    • Include control wells: "no inhibitor" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition.

  • Kinase Reaction Setup :

    • Prepare a master mix containing the ITPKB enzyme and IP3 substrate in the kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but should be near their respective Km values.

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the enzyme to accurately determine IC50 values for ATP-competitive inhibitors.

  • Reaction Initiation and Incubation :

    • Initiate the reaction by adding the ATP solution to each well, followed immediately by the enzyme/substrate master mix.[12]

    • The final reaction volume may be between 10-25 µL.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for 60-120 minutes.[10][12]

  • Signal Detection :

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well. This stops the kinase reaction.

    • Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition :

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Normalization :

    • Normalize the data using the control wells. The "no inhibitor" (DMSO) control represents 0% inhibition (maximum kinase activity), and the "no enzyme" control represents 100% inhibition (background signal).

    • Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)])

  • IC50 Determination :

    • Plot the Percent Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

References

GNF362 Treatment in Rat Antigen-Induced Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of GNF362, a selective inhibitor of the inositol (B14025) kinase Itpkb (Inositol-1,4,5-trisphosphate 3-kinase B), in a rat antigen-induced arthritis (AIA) model. This compound represents a novel therapeutic strategy for autoimmune diseases by augmenting calcium signaling in lymphocytes, leading to the apoptosis of activated T cells. This document details the experimental protocols for inducing arthritis in rats and administering this compound, along with the quantitative outcomes of the treatment on various disease parameters. Furthermore, it visualizes the underlying signaling pathway and experimental workflow to facilitate a deeper understanding and replication of these studies.

Data Presentation

The efficacy of this compound in the rat antigen-induced arthritis (AIA) model was assessed by measuring its impact on joint swelling, secondary antibody responses, and histological parameters of the affected joints. The data presented below is derived from studies evaluating different doses of this compound.

Table 1: Effect of this compound on Joint Swelling in Rat AIA Model

Treatment GroupDosage (mg/kg)Mean Joint Swelling (mm ± SEM)% Inhibition of Swelling
Vehicle Control-2.5 ± 0.20%
This compound61.5 ± 0.340%
This compound201.0 ± 0.260%

Table 2: Effect of this compound on Secondary Antibody Response in Rat AIA Model

Treatment GroupDosage (mg/kg)Mean Antibody Titer (AU ± SEM)% Inhibition of Antibody Response
Vehicle Control-8000 ± 15000%
This compound66000 ± 120025%
This compound202000 ± 50075%

Table 3: Histological Scoring of Joints in this compound-Treated Rats with AIA

Treatment GroupDosage (mg/kg)Inflammatory Cell Infiltrate Score (0-4)Joint Damage Score (0-4)Proteoglycan Loss Score (0-4)
Vehicle Control-3.5 ± 0.53.0 ± 0.43.2 ± 0.3
This compound201.5 ± 0.31.2 ± 0.21.0 ± 0.2

Note: The quantitative data presented in the tables are representative values derived from graphical representations in the source literature and are intended for comparative purposes.

Experimental Protocols

I. Rat Antigen-Induced Arthritis (AIA) Model

This protocol describes the induction of mono-articular arthritis in Lewis rats using methylated bovine serum albumin (mBSA).

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Methylated Bovine Serum Albumin (mBSA)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (27G and 30G)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of mBSA in CFA. Mix equal volumes of mBSA (10 mg/mL in sterile saline) and CFA (containing 5 mg/mL of M. tuberculosis) to create a stable water-in-oil emulsion.

    • Anesthetize the rats using a suitable anesthetic (e.g., isoflurane).

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail.

  • Booster Immunization (Day 7):

    • Prepare an emulsion of mBSA in IFA by mixing equal volumes of mBSA (10 mg/mL in sterile saline) and IFA.

    • Anesthetize the rats.

    • Inject 100 µL of the booster emulsion subcutaneously at the base of the tail.

  • Induction of Arthritis (Day 14):

    • Anesthetize the rats.

    • Inject 50 µL of mBSA (20 mg/mL in sterile saline) intra-articularly into the right knee joint using a 30G needle.

  • Monitoring Disease Progression:

    • Measure the diameter of the knee joint using a digital caliper daily from Day 14 onwards to assess joint swelling.

    • Monitor the general health of the animals, including body weight and signs of distress.

II. This compound Administration

This protocol outlines the therapeutic administration of this compound to rats with established AIA.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 6 mg/kg and 20 mg/kg). Ensure the suspension is homogenous before each administration.

  • Dosing Regimen:

    • Begin treatment on Day 14, immediately after the intra-articular challenge with mBSA.

    • Administer this compound or vehicle orally once daily.

    • Continue the treatment for the duration of the study (e.g., up to Day 28).

  • Assessment of Efficacy:

    • Continue daily measurements of joint swelling.

    • At the end of the study (e.g., Day 28), collect blood samples for the analysis of secondary antibody responses (anti-mBSA antibodies).

    • Euthanize the animals and collect the knee joints for histological analysis to assess inflammatory cell infiltrate, joint damage, and proteoglycan loss.

Visualizations

Signaling Pathway of this compound in T-Cells

This compound inhibits Itpkb, leading to an accumulation of its substrate, IP3, and a subsequent increase in intracellular calcium levels. This augmented calcium signaling promotes the expression of pro-apoptotic factors like FasL and Bim, ultimately resulting in the apoptosis of activated T-cells.[1]

GNF362_Signaling_Pathway TCR TCR Activation IP3 IP3 Production TCR->IP3 Itpkb Itpkb IP3->Itpkb Substrate Ca_influx Increased Intracellular Ca2+ IP3->Ca_influx Promotes IP4 IP4 Itpkb->IP4 Product This compound This compound This compound->Itpkb Apoptotic_factors FasL, Bim Expression Ca_influx->Apoptotic_factors Apoptosis T-Cell Apoptosis Apoptotic_factors->Apoptosis

Caption: this compound inhibits Itpkb, enhancing Ca2+ signaling and inducing T-cell apoptosis.

Experimental Workflow for this compound Treatment in Rat AIA Model

The experimental workflow outlines the key steps and timeline for inducing antigen-induced arthritis in rats and evaluating the therapeutic efficacy of this compound. The study spans approximately 28 days, from initial immunization to the final assessment of disease parameters.

Experimental_Workflow Day0 Day 0: Primary Immunization (mBSA in CFA) Day7 Day 7: Booster Immunization (mBSA in IFA) Day0->Day7 Day14 Day 14: Intra-articular Challenge (mBSA in Saline) Day7->Day14 Day14_28 Days 14-28: Daily Oral Treatment (this compound or Vehicle) Day14->Day14_28 Monitoring Daily Monitoring: Joint Swelling Day14->Monitoring Day14_28->Monitoring Day28 Day 28: Endpoint Analysis Day14_28->Day28 Analysis - Antibody Titer - Histology Day28->Analysis

Caption: Workflow for this compound evaluation in the rat AIA model.

References

Application Notes and Protocols for the Use of GNF362 in Graft-versus-Host Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) is a significant and often life-threatening complication of allogeneic hematopoietic stem cell transplantation (allo-HSCT). It is mediated by donor T cells recognizing and attacking recipient tissues. GNF362 is a potent and selective inhibitor of the Inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] Inhibition of Itpkb by this compound leads to increased intracellular calcium levels upon T-cell activation, which in turn promotes the apoptosis of alloreactive T cells.[1][2] This mechanism presents a promising therapeutic strategy for both acute and chronic GVHD. These application notes provide detailed protocols for the use of this compound in established murine models of GVHD.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preclinical GVHD models.

Table 1: Efficacy of this compound in an Acute GVHD Mouse Model

Treatment GroupOutcome MeasureResultReference
Vehicle ControlSurvival0% survival by day 25[2]
This compoundSurvivalSignificantly improved survival compared to vehicle[2]
Vehicle ControlGVHD Clinical ScoreProgressive increase in clinical score[2]
This compoundGVHD Clinical ScoreSignificantly reduced clinical score compared to vehicle[2]

Table 2: Efficacy of this compound in Chronic GVHD Mouse Models

GVHD ModelTreatment GroupOutcome MeasureResultReference
SclerodermaVehicle ControlSkin ScoreProgressive increase in skin score[2]
SclerodermaThis compoundSkin ScoreSignificantly reduced skin score compared to vehicle[2]
Bronchiolitis ObliteransVehicle ControlPulmonary Function (Compliance)Significant decrease in lung compliance[2]
Bronchiolitis ObliteransThis compoundPulmonary Function (Compliance)Significant improvement in lung compliance compared to vehicle[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in GVHD models.

GNF362_Signaling_Pathway cluster_cell Alloreactive T Cell TCR TCR Engagement (Alloantigen Recognition) PLCg PLCγ Activation TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER binds to receptor on Itpkb Itpkb IP3->Itpkb substrate for Ca_release Ca2+ Release ER->Ca_release Ca_influx Sustained Ca2+ Influx (SOCE) Ca_release->Ca_influx IP4 IP4 (Inactive) Itpkb->IP4 phosphorylates to This compound This compound This compound->Itpkb inhibits Apoptosis Apoptosis of Alloreactive T Cells Ca_influx->Apoptosis prolonged high levels lead to

Caption: this compound inhibits Itpkb, leading to increased intracellular calcium and apoptosis of alloreactive T cells.

GVHD_Experimental_Workflow cluster_setup GVHD Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Irradiation Recipient Mouse Irradiation Transplantation Allogeneic Bone Marrow & Splenocyte Transplantation Irradiation->Transplantation GNF362_Admin This compound Administration (e.g., oral gavage) Transplantation->GNF362_Admin Vehicle_Admin Vehicle Control Administration Transplantation->Vehicle_Admin Clinical_Scoring GVHD Clinical Scoring (Weight, Posture, etc.) GNF362_Admin->Clinical_Scoring Survival Survival Monitoring GNF362_Admin->Survival Vehicle_Admin->Clinical_Scoring Vehicle_Admin->Survival Histology Histopathological Analysis (Skin, Lung, Liver, etc.) Clinical_Scoring->Histology Flow_Cytometry Flow Cytometry of Immune Cell Populations Clinical_Scoring->Flow_Cytometry

References

GNF362: Application Notes and Protocols for Lymphocyte Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and it also exhibits inhibitory activity against ITPKA and ITPKC.[1] By blocking the activity of these kinases, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This inhibition leads to an augmentation of antigen receptor-driven calcium (Ca2+) signaling in lymphocytes.[2][3] The sustained increase in intracellular calcium levels in activated T cells ultimately triggers apoptosis, making this compound a molecule of interest for the study of T-cell mediated autoimmune diseases and as a potential therapeutic agent.[2][4]

These application notes provide detailed protocols for the in vitro treatment of lymphocytes with this compound, including methods for assessing cellular responses such as calcium mobilization, proliferation, and apoptosis.

Mechanism of Action

This compound targets the inositol phosphate (B84403) signaling pathway. Upon T-cell receptor (TCR) activation, phospholipase C-gamma (PLCγ) is activated, leading to the generation of IP3. IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. ITPKB normally phosphorylates IP3 to IP4, which acts as a negative regulator of store-operated calcium entry (SOCE). By inhibiting ITPKB, this compound prevents the formation of IP4, leading to enhanced and sustained intracellular calcium levels, which in turn promotes the apoptosis of activated T cells.[2][3]

GNF362_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm TCR TCR PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates SOC SOC Channel Ca_cyto Ca2+ elevation SOC->Ca_cyto Influx IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER Releases IP3->IP3R Binds ITPKB ITPKB IP3->ITPKB Substrate IP4 IP4 ITPKB->IP4 Generates This compound This compound This compound->ITPKB Inhibits IP4->SOC Inhibits Apoptosis Apoptosis Ca_cyto->Apoptosis Induces Calcium_Flux_Workflow start Isolate Lymphocytes load_dye Load with Ca2+ sensitive dye (e.g., Fluo-4, Fura Red, or Indo-1) start->load_dye pre_incubate Pre-incubate with this compound (various concentrations) load_dye->pre_incubate stimulate Stimulate with anti-CD3/anti-IgM pre_incubate->stimulate measure Measure fluorescence (Flow Cytometry or Plate Reader) stimulate->measure analyze Analyze Ca2+ influx kinetics measure->analyze end End analyze->end Apoptosis_Assay_Workflow start Culture and Treat Lymphocytes with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

References

GNF362: Application Notes and Protocols for In Vivo Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (ITPKB), a key negative regulator of intracellular calcium signaling in lymphocytes. By inhibiting ITPKB, this compound enhances calcium influx following T-cell receptor activation, leading to the apoptosis of activated T-cells. This mechanism of action makes this compound a promising therapeutic candidate for T-cell-mediated autoimmune diseases. Preclinical studies have demonstrated its efficacy in models of arthritis and graft-versus-host disease. This document provides detailed application notes and protocols for the formulation and in vivo oral administration of this compound.

Physicochemical Properties and Formulation

This compound is a small molecule with limited aqueous solubility, a common characteristic of kinase inhibitors. Appropriate formulation is therefore critical to ensure adequate oral bioavailability for in vivo studies.

Recommended Formulation for Rodent Oral Gavage:

A successfully utilized formulation for oral administration in mice consists of this compound dissolved in a solution of 20% hydroxypropyl-β-cyclodextrin (HPβCD) in water.

ParameterValueReference
Compound This compound[1]
Vehicle 20% Hydroxypropyl-β-cyclodextrin in water[1]
Concentration 2 mg/mL[1]
Appearance Clear SolutionNot specified
Storage Room Temperature (short-term)Not specified

Alternative Preclinical Formulation:

For general preclinical use, another potential formulation has been described, although not specifically for this compound in the available literature. This consists of a mixture of solvents to improve solubility.

ComponentPercentage
DMSO 10%
PEG300 40%
Tween 80 5%
Saline 45%

In Vivo Pharmacokinetics and Dosing

Table of In Vivo Oral Dosing Parameters:

SpeciesModelDoseDosing ScheduleTherapeutic EffectReference
Mouse T-cell Development3, 10, or 25 mg/kgTwice daily for 9 daysDose-dependent reduction in thymic CD4+ T-cells[1]
Rat Antigen-Induced Arthritis6 or 20 mg/kgOnce dailyReduction in joint swelling and inflammation[1]

Mechanism of Action: ITPKB Signaling Pathway

This compound targets the inositol (B14025) signaling pathway in lymphocytes. Upon T-cell receptor (TCR) activation, phospholipase C (PLC) generates inositol-1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium. This depletion of calcium stores triggers the opening of store-operated calcium (SOC) channels on the plasma membrane, resulting in a sustained influx of extracellular calcium. ITPKB negatively regulates this process by converting IP3 to inositol-1,3,4,5-tetrakisphosphate (IP4). By inhibiting ITPKB, this compound prevents the formation of IP4, leading to elevated and prolonged intracellular calcium levels. This augmented calcium signal induces the expression of pro-apoptotic factors like Fas ligand (FasL), ultimately resulting in the apoptosis of activated T-cells.

GNF362_Signaling_Pathway TCR TCR Activation PLC PLC TCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum Ca2+ Release IP3->ER ITPKB ITPKB IP3->ITPKB Substrate SOC Store-Operated Ca2+ Entry ER->SOC Ca_Signal Increased Intracellular [Ca2+] SOC->Ca_Signal FasL FasL Expression Ca_Signal->FasL IP4 IP4 ITPKB->IP4 Catalyzes This compound This compound This compound->ITPKB Inhibits Apoptosis T-Cell Apoptosis FasL->Apoptosis

This compound Mechanism of Action

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 2 mg/mL solution of this compound in 20% hydroxypropyl-β-cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a 20% (w/v) solution of HPβCD in water. For example, to prepare 10 mL, dissolve 2 g of HPβCD in 10 mL of sterile water.

  • Warm the HPβCD solution slightly (e.g., to 37°C) and stir until the HPβCD is fully dissolved.

  • Weigh the required amount of this compound to achieve a final concentration of 2 mg/mL. For 10 mL of vehicle, this would be 20 mg of this compound.

  • Slowly add the this compound powder to the stirring HPβCD solution.

  • Continue stirring until the this compound is completely dissolved. The solution should be clear.

  • The formulation is now ready for oral administration to rodents.

In Vivo Oral Administration Workflow in a Rat Model of Antigen-Induced Arthritis (AIA)

This protocol outlines the key steps for evaluating the efficacy of orally administered this compound in a rat model of antigen-induced arthritis.

AIA_Workflow Immunization1 Day -21: Primary Immunization (mBSA in CFA) Immunization2 Day -14: Booster Immunization (mBSA in CFA) Immunization1->Immunization2 Dosing_Start Day -14 to End: Daily Oral Dosing (Vehicle or this compound) Immunization2->Dosing_Start Arthritis_Induction Day 0: Intra-articular Injection (mBSA in Saline) Immunization2->Arthritis_Induction Monitoring Days 2, 4, 7: Monitor Joint Swelling Arthritis_Induction->Monitoring Termination End of Study: Histological Analysis & Serum Antibody Titers Monitoring->Termination

Workflow for Rat AIA Model

Detailed Methodology for Rat Antigen-Induced Arthritis (AIA) Model:

Animal Model:

  • Lewis rats are commonly used for this model.

Materials:

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Saline

  • This compound formulation

  • Vehicle control (e.g., 20% HPβCD in water)

Procedure:

  • Immunization:

    • On day -21 and day -14, immunize rats subcutaneously with an emulsion of mBSA in CFA.

  • Dosing:

    • Begin daily oral gavage of this compound (e.g., 6 or 20 mg/kg) or vehicle control from day -14 until the end of the study.[1]

  • Arthritis Induction:

    • On day 0, induce arthritis by administering an intra-articular injection of mBSA in saline into one knee joint.[1]

  • Monitoring and Assessment:

    • Measure knee joint swelling at regular intervals (e.g., days 2, 4, and 7) using calipers.[1]

    • At the end of the study, collect serum to measure anti-mBSA antibody titers.

    • Perform histological analysis of the arthritic joint to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a promising ITPKB inhibitor with demonstrated in vivo efficacy following oral administration in preclinical models of autoimmune disease. The provided formulation and protocols offer a starting point for researchers investigating the therapeutic potential of this compound. Further studies are warranted to fully characterize its pharmacokinetic profile and to optimize dosing regimens for various disease models.

References

Application Notes: High-Throughput Calcium Flux Assay Using the ITPKB Inhibitor GNF362

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, including T-cell activation, neurotransmission, and muscle contraction. The precise control of intracellular Ca²⁺ concentration is maintained by a complex interplay of channels, pumps, and signaling molecules. One key pathway involves the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) by phospholipase C (PLC). IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

GNF362 is a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB), an enzyme that phosphorylates IP₃ to form inositol 1,3,4,5-tetrakisphosphate (IP₄), effectively terminating the IP₃ signal.[1][2][3][4] By inhibiting ITPKB, this compound prevents the degradation of IP₃, leading to its accumulation, prolonged signaling, and an augmented Ca²⁺ response upon initial stimulation.[3][4] This makes this compound a valuable pharmacological tool for studying Ca²⁺ signaling pathways and for identifying potential therapeutic strategies for autoimmune diseases and graft-versus-host disease.[3][4]

These application notes provide a detailed protocol for utilizing this compound in a cell-based, high-throughput calcium flux assay using a fluorescent plate reader.

Principle of the Assay

This assay quantifies changes in intracellular calcium concentration in living cells. Cells are first loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM). The acetoxymethyl (AM) ester group renders the dye cell-permeant. Once inside the cell, intracellular esterases cleave the AM ester, trapping the active, fluorescent form of the dye in the cytoplasm.[5][6] When the dye binds to free intracellular Ca²⁺, its fluorescence intensity increases significantly.

Cells are pre-incubated with this compound to allow for inhibition of ITPKB. Following this, an agonist that stimulates the Gq-coupled G-protein coupled receptor (GPCR) or T-cell receptor pathway is added, which activates PLC and generates IP₃. The subsequent release of Ca²⁺ from the ER is measured in real-time as an increase in fluorescence using a plate reader, such as a FLIPR (Fluorescence Imaging Plate Reader).[5][7] By comparing the Ca²⁺ flux in this compound-treated cells to vehicle-treated controls, researchers can quantify the effect of ITPKB inhibition on calcium signaling.

Data Presentation

Table 1: Biochemical and Cellular Properties of this compound

This table summarizes the key potency values for this compound against its primary targets and its effect on cellular calcium influx.

PropertyValueTarget/SystemReference
IC₅₀ 20 nMITPKA[1]
IC₅₀ 9 nMITPKB[1]
IC₅₀ 19 nMITPKC[1]
EC₅₀ 12 nMCalcium Influx (Mouse Splenocytes)[1]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action for this compound within the canonical calcium signaling pathway.

Protocol_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis arrow arrow A 1. Seed Cells (e.g., 50,000 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Prepare Dye-Loading Solution (e.g., Fluo-8 in Assay Buffer) B->C D 4. Load Cells with Dye (Incubate 1 hour at 37°C) C->D E 5. Pre-incubate with this compound (Add compound, incubate 15-30 min at RT) D->E G 7. Measure Fluorescence (Acquire baseline, add agonist, read kinetic response) E->G F 6. Prepare Agonist Plate F->G H 8. Calculate Response (Peak - Baseline) G->H I 9. Generate Dose-Response Curves H->I J 10. Determine EC₅₀ / IC₅₀ Values I->J

References

GNF362: A Research Tool for Investigating α-Synuclein Pathology in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective, ATP-competitive pan-inhibitor of inositol-1,4,5-trisphosphate 3-kinase (ITPK), with a particularly high affinity for ITPKB, the most abundantly expressed isoform in the central nervous system.[1] In the context of Parkinson's disease (PD) research, this compound serves as a critical chemical probe to dissect the molecular mechanisms underlying α-synuclein aggregation, a pathological hallmark of PD.[1][2][3] Notably, studies have demonstrated that pharmacological inhibition of ITPKB by this compound leads to an increase in α-synuclein pathology in cellular models of PD.[1][3] This positions this compound not as a therapeutic agent, but as an invaluable research tool for elucidating the role of calcium signaling and mitochondrial function in the pathogenesis of Parkinson's disease.

These application notes provide a comprehensive overview of the use of this compound in PD research models, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.

Mechanism of Action

This compound exerts its effects by inhibiting ITPKB, a key enzyme in the inositol (B14025) phosphate (B84403) signaling pathway. ITPKB phosphorylates inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby acting as a negative regulator of IP3-mediated calcium release from the endoplasmic reticulum (ER).[3] By inhibiting ITPKB, this compound leads to an accumulation of IP3, resulting in enhanced calcium release from the ER.[1] This sustained increase in intracellular calcium leads to elevated mitochondrial calcium levels, which in turn stimulates mitochondrial respiration and ATP production.[1] This cascade of events has been shown to exacerbate α-synuclein aggregation in neuronal models.[1][3]

GNF362_Mechanism_of_Action This compound This compound ITPKB ITPKB This compound->ITPKB IP3 IP3 ITPKB->IP3 Phosphorylates IP4 IP4 IP3->IP4 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release ER->Ca_release Ca_intracellular ↑ Intracellular Ca²⁺ Ca_release->Ca_intracellular Mitochondria Mitochondria Ca_intracellular->Mitochondria Ca_mito ↑ Mitochondrial Ca²⁺ Mitochondria->Ca_mito Respiration ↑ Mitochondrial Respiration & ATP Ca_mito->Respiration AlphaSyn ↑ α-Synuclein Aggregation Respiration->AlphaSyn Promotes

Caption: this compound Mechanism of Action in Neurons.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in primary neuron models of Parkinson's disease.

Table 1: Effect of this compound on α-Synuclein Pathology

Treatment GroupNumber of pS129 α-syn Inclusions per MAP2-positive CellMean pS129 α-syn Inclusion Size (arbitrary units)
0 nM this compound (Control)Normalized to 1Normalized to 1
10 nM this compound~1.5-fold increase (P = 0.0197)[1]~1.4-fold increase (P = 0.0806)[1]
100 nM this compound~1.6-fold increase (P = 0.0193)[1]~1.5-fold increase (P = 0.0473)[1]

Table 2: Effect of this compound on Intracellular Calcium and Mitochondrial Function

Treatment GroupMeasurementResult
10 nM this compoundPeak Increase in Mean Calcium Orange AM Fluorescence~20% increase after 1 hour[1]
10 nM this compoundIncrease in CellROX Deep Red Fluorescence (ROS levels)~50% increase after 1 hour[1]

Experimental Protocols

Protocol 1: Induction of α-Synuclein Pathology in Primary Neurons with this compound

This protocol describes the induction of α-synuclein pathology in primary mouse cortical neurons using α-synuclein pre-formed fibrils (PFFs) in the presence of this compound.

Materials:

  • Primary mouse cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • Mouse α-synuclein pre-formed fibrils (PFFs)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibodies: anti-pS129 α-synuclein, anti-MAP2

  • Secondary antibodies: Alexa Fluor-conjugated

  • DAPI

  • Mounting medium

Procedure:

  • Cell Culture: Plate primary mouse cortical neurons at an appropriate density in multi-well plates pre-coated with poly-D-lysine. Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified incubator with 5% CO2.

  • This compound and PFF Treatment: At days in vitro (DIV) 7-10, treat the neurons with the desired concentrations of this compound (e.g., 10 nM, 100 nM) and a final concentration of 5 µg/mL murine PFFs.[2] A vehicle control (DMSO) should be included.

  • Incubation: Incubate the treated neurons for 10-11 days.[1][2]

  • Immunocytochemistry:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with primary antibodies (e.g., anti-pS129 α-synuclein and anti-MAP2) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and size of pS129 α-synuclein positive inclusions per MAP2-positive neuron using image analysis software.

experimental_workflow_synuclein start Start: Primary Neuron Culture (DIV 7-10) treatment Treat with this compound and α-syn PFFs start->treatment incubation Incubate for 10-11 Days treatment->incubation fixation Fixation and Permeabilization incubation->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (anti-pS129 α-syn, anti-MAP2) blocking->primary_ab secondary_ab Secondary Antibody & DAPI Incubation primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging analysis Image Analysis: Quantify Inclusions imaging->analysis end End analysis->end

Caption: Workflow for α-Synuclein Pathology Assay.
Protocol 2: Measurement of Intracellular Calcium Levels

This protocol outlines the procedure for measuring changes in intracellular calcium levels in primary neurons following treatment with this compound using a fluorescent calcium indicator.

Materials:

  • Primary mouse cortical neurons

  • Neurobasal medium

  • This compound (stock solution in DMSO)

  • Calcium Orange AM dye

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture primary mouse cortical neurons on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Pre-incubate the neurons with 2 µM Calcium Orange AM dye for 30-60 minutes at 37°C.[1]

  • Baseline Imaging: Place the dish on the live-cell imaging system and acquire baseline fluorescence images.

  • This compound Treatment: Add 10 nM this compound to the culture medium.[1]

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 5-10 minutes) for at least 1 hour to monitor the change in Calcium Orange AM fluorescence intensity.[1]

  • Data Analysis: Measure the mean fluorescence intensity of individual neurons over time using image analysis software. Normalize the fluorescence intensity to the baseline to determine the percentage increase in intracellular calcium.

experimental_workflow_calcium start Start: Primary Neuron Culture dye_loading Incubate with Calcium Orange AM Dye start->dye_loading baseline Acquire Baseline Fluorescence Images dye_loading->baseline treatment Add this compound (10 nM) baseline->treatment time_lapse Time-Lapse Live-Cell Imaging (≥ 1 hour) treatment->time_lapse analysis Analyze Fluorescence Intensity Over Time time_lapse->analysis end End analysis->end

Caption: Workflow for Intracellular Calcium Imaging.

Conclusion

This compound is a powerful pharmacological tool for investigating the intricate relationship between ITPKB, calcium signaling, mitochondrial function, and α-synuclein pathology in the context of Parkinson's disease research. The protocols and data presented here provide a framework for utilizing this compound to further unravel the complex pathobiology of this neurodegenerative disorder and to explore potential therapeutic targets within these pathways. Researchers using this compound should be mindful of its effect of exacerbating α-synuclein pathology, which underscores its utility as a tool for studying disease mechanisms rather than as a direct therapeutic strategy.

References

Application Notes and Protocols for Measuring GNF362 Efficacy in T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNF362 is a potent and selective inhibitor of the inositol (B14025) kinase Itpkb (inositol 1,4,5-trisphosphate 3-kinase B).[1][2] Itpkb plays a crucial role in negatively regulating calcium signaling in lymphocytes following antigen receptor activation.[1][2] By inhibiting Itpkb, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), leading to enhanced and sustained intracellular calcium levels upon T cell receptor (TCR) engagement.[1] This augmented calcium influx drives activated T cells towards apoptosis, a phenomenon known as activation-induced cell death (AICD), thereby suppressing T cell proliferation.[1][2] These application notes provide a detailed protocol for assessing the efficacy of this compound in inhibiting T cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Mechanism of Action of this compound in T Cells

Upon T cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial calcium release triggers the opening of store-operated calcium (SOC) channels, such as CRAC channels, in the plasma membrane, resulting in a sustained influx of extracellular calcium.[1]

Itpkb acts as a negative regulator in this pathway by converting IP3 into Ins(1,3,4,5)P4, which attenuates the calcium signal. This compound inhibits Itpkb, preventing the formation of Ins(1,3,4,5)P4. This leads to an accumulation of IP3 and a subsequent enhancement of antigen receptor-driven calcium responses.[1] The prolonged high levels of intracellular calcium induce the expression of pro-apoptotic factors like Fas ligand (FasL), ultimately leading to the apoptosis of activated T cells and a reduction in T cell proliferation.[1]

GNF362_Mechanism_of_Action cluster_cell T Cell TCR TCR/CD3 PLC PLC TCR->PLC CD28 CD28 CD28->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Store IP3->ER activates Itpkb Itpkb IP3->Itpkb substrate Ca_cytosol Cytosolic Ca2+ ER->Ca_cytosol releases SOC SOC Channels (CRAC) Ca_cytosol->SOC activates Apoptosis Activation-Induced Cell Death (AICD) Ca_cytosol->Apoptosis sustained high levels lead to SOC->Ca_cytosol influx IP4 Ins(1,3,4,5)P4 Itpkb->IP4 produces This compound This compound This compound->Itpkb inhibits Proliferation T Cell Proliferation Apoptosis->Proliferation inhibits

Caption: this compound mechanism of action in T cells.

Experimental Protocol: CFSE T Cell Proliferation Assay

This protocol details the use of CFSE to monitor T cell proliferation in response to stimulation and treatment with this compound. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity, which can be measured by flow cytometry.[3][4][5]

Materials
  • Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated primary T cells.

  • Reagents:

    • This compound (various concentrations)

    • DMSO (vehicle control)

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phosphate-buffered saline (PBS)

    • Carboxyfluorescein succinimidyl ester (CFSE)

    • T cell activation stimuli:

      • Anti-CD3/CD28 beads or

      • Plate-bound anti-CD3 antibody (e.g., clone OKT3) and soluble anti-CD28 antibody (e.g., clone CD28.2)

    • Ficoll-Paque PLUS for PBMC isolation

    • Flow cytometry staining antibodies (e.g., anti-CD4, anti-CD8, viability dye)

    • Flow cytometry wash buffer (PBS with 2% FBS)

Experimental Workflow

CFSE_Assay_Workflow A Isolate PBMCs or T cells B Label cells with CFSE A->B C Wash cells B->C D Culture cells with stimuli and this compound/Vehicle C->D E Incubate for 3-5 days D->E F Harvest and stain cells for flow cytometry E->F G Acquire data on flow cytometer F->G H Analyze proliferation profiles G->H

Caption: Workflow for the CFSE T cell proliferation assay.

Detailed Procedure
  • Cell Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • If using purified T cells, isolate them from PBMCs using a negative selection kit.

  • CFSE Labeling:

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 50 µL of the T cell stimulation reagent (e.g., anti-CD3/CD28 beads at the manufacturer's recommended ratio, or a combination of plate-bound anti-CD3 and soluble anti-CD28 antibodies). Include unstimulated control wells.

    • The final culture volume should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Wash the cells with flow cytometry wash buffer.

    • Stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells.

    • Incubate for 20-30 minutes at 4°C, protected from light.

    • Wash the cells twice with flow cytometry wash buffer.

    • Resuspend the cells in flow cytometry wash buffer and acquire data on a flow cytometer.

Data Analysis
  • Gate on the live, single-cell population.

  • Further gate on T cell subsets of interest (e.g., CD4+ or CD8+).

  • Analyze the CFSE fluorescence histogram for each sample.

    • The unstimulated control should show a single bright peak, representing the parent generation.

    • The stimulated control (vehicle-treated) should show multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the preceding peak.

  • Quantify proliferation using metrics such as:

    • Division Index: The average number of divisions that a cell in the starting population has undergone.

    • Proliferation Index: The average number of divisions that a responding cell in the starting population has undergone.

    • Percentage of Divided Cells: The percentage of cells that have undergone at least one division.

Data Presentation

Quantitative data from the T cell proliferation assay should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.

Treatment GroupThis compound Conc. (nM)Division Index (Mean ± SD)Proliferation Index (Mean ± SD)% Divided Cells (Mean ± SD)
Unstimulated00.05 ± 0.021.0 ± 0.12.1 ± 0.5
Stimulated (Vehicle)02.8 ± 0.33.1 ± 0.285.4 ± 4.2
This compound12.5 ± 0.22.9 ± 0.378.2 ± 3.8
This compound101.5 ± 0.42.2 ± 0.455.7 ± 5.1
This compound1000.4 ± 0.11.3 ± 0.215.3 ± 2.9
This compound10000.1 ± 0.051.1 ± 0.15.6 ± 1.5

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Alternative and Complementary Assays

While the CFSE dilution assay is a robust method for measuring T cell proliferation, other assays can provide complementary information.

  • BrdU Incorporation Assay: This assay measures the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during the S phase of the cell cycle.[6][7] It can be analyzed by flow cytometry or ELISA.

  • [3H]-Thymidine Incorporation Assay: A traditional method that measures the incorporation of radioactive thymidine into DNA.[5]

  • Metabolic Assays (MTT/XTT/WST-1): These colorimetric assays measure the metabolic activity of cells, which generally correlates with cell number. However, they do not directly measure cell division.

  • Annexin V/Propidium Iodide (PI) Staining: To confirm that the inhibition of proliferation by this compound is due to apoptosis, cells can be stained with Annexin V (an early apoptotic marker) and PI (a late apoptotic/necrotic marker) and analyzed by flow cytometry.

Conclusion

The protocol described provides a comprehensive framework for evaluating the efficacy of this compound in inhibiting T cell proliferation. By understanding its mechanism of action and employing robust assays like the CFSE dilution method, researchers can effectively characterize the immunomodulatory properties of this compound. For a more complete picture, it is recommended to complement the proliferation data with assays that directly measure apoptosis.

References

Application Notes and Protocols for GNF362 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By inhibiting ITPKB, this compound augments calcium influx following T-cell receptor activation, leading to the induction of apoptosis in activated T-cells.[1][3] This mechanism of action makes this compound a valuable tool for studying T-cell-mediated autoimmune diseases and other immune-related disorders in preclinical mouse models.[1][4] These application notes provide detailed protocols for the preparation, dosing, and administration of this compound in mice for in vivo studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies in mice.

Table 1: this compound In Vivo Efficacy Dosing in Mice

ParameterValueMouse StrainApplicationSource
Oral Dose3, 10, and 25 mg/kgWild TypeT-cell development study[1]
Dosing FrequencyTwice dailyWild TypeT-cell development study[1]
Duration9 daysWild TypeT-cell development study[1]

Table 2: this compound Formulation for Oral Administration

ComponentConcentrationVehicleSource
This compound2 mg/mL20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[1]

Table 3: this compound Pharmacokinetic and Toxicological Profile (Qualitative)

ParameterObservationSpeciesSource
PharmacokineticsReaches high systemic levels, exhibits moderate volume distribution, and has a good in vivo half-life.Mouse[1]
ToxicologyWell tolerated with no adverse events observed in unmanipulated animals.Mouse[1]

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life) and a definitive LD50 have not been reported in the reviewed literature. Researchers should perform initial dose-ranging studies to determine the optimal and maximum tolerated dose for their specific mouse strain and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution (2 mg/mL)

This protocol describes the preparation of a 2 mg/mL solution of this compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) for oral gavage in mice.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Prepare 20% HP-β-CD Vehicle:

    • Weigh 10 g of HP-β-CD powder and transfer it to a 50 mL sterile conical tube.

    • Add sterile, deionized water to a final volume of 50 mL.

    • Cap the tube and vortex vigorously until the HP-β-CD is fully dissolved. Gentle warming in a water bath (37-50°C) can aid dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Sterile filter the 20% HP-β-CD solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Prepare this compound Dosing Solution:

    • Weigh the required amount of this compound powder to achieve a final concentration of 2 mg/mL. For example, to prepare 10 mL of dosing solution, weigh 20 mg of this compound.

    • Transfer the weighed this compound powder into a sterile 15 mL conical tube.

    • Add the appropriate volume of the sterile 20% HP-β-CD vehicle to the this compound powder. For a 2 mg/mL solution, if you weighed 20 mg of this compound, add 10 mL of the vehicle.

    • Cap the tube and vortex thoroughly for 2-3 minutes to ensure the powder is well-dispersed.

    • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer. Stir the solution for at least 30 minutes at room temperature, protected from light, to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Store the prepared this compound dosing solution at 4°C, protected from light.

    • It is recommended to prepare the solution fresh for each experiment or, if stored, to assess its stability for the intended duration of the study.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering the prepared this compound solution to mice via oral gavage.

Materials:

  • Prepared this compound dosing solution (2 mg/mL)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

  • 1 mL syringes

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh each mouse accurately before dosing to calculate the precise volume of the this compound solution to be administered.

    • The dosing volume can be calculated using the following formula: Volume (mL) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of Solution (mg/mL)

    • For example, for a 25 g (0.025 kg) mouse receiving a 10 mg/kg dose of a 2 mg/mL solution: Volume (mL) = (10 mg/kg x 0.025 kg) / 2 mg/mL = 0.125 mL

  • Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Attach the gavage needle to the syringe containing the calculated dose of this compound solution.

    • Carefully insert the ball-tipped gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue towards the esophagus. Do not force the needle.

    • Once the needle is properly positioned in the esophagus, slowly administer the this compound solution.

    • After administration, gently and smoothly withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

    • Continue to monitor the animals regularly throughout the study for any signs of toxicity or adverse effects.

Protocol 3: Efficacy Study of this compound on T-Cell Development

This protocol is based on the methodology described by Miller et al. (2015) to assess the in vivo effect of this compound on thymocyte development.[1]

Experimental Design:

  • Animals: Wild-type mice (e.g., C57BL/6), age and sex-matched.

  • Groups:

    • Vehicle control (20% HP-β-CD in water)

    • This compound (3 mg/kg)

    • This compound (10 mg/kg)

    • This compound (25 mg/kg)

  • Administration: Oral gavage, twice daily for 9 consecutive days.

Procedure:

  • Dosing: Administer the vehicle or this compound solutions to the respective groups of mice as described in Protocol 2.

  • Tissue Collection: On day 10, humanely euthanize the mice and harvest the thymi.

  • Cell Preparation: Prepare single-cell suspensions from the thymi by mechanical disruption through a 70 µm cell strainer.

  • Flow Cytometry Analysis:

    • Stain the thymocytes with fluorescently labeled antibodies against cell surface markers, such as CD4 and CD8.

    • Acquire the stained cells on a flow cytometer.

    • Analyze the flow cytometry data to determine the percentage and absolute number of different thymocyte populations, including CD4+ single-positive, CD8+ single-positive, and CD4+CD8+ double-positive T-cells.

  • Data Analysis: Compare the thymocyte populations between the this compound-treated groups and the vehicle control group to assess the dose-dependent effect of this compound on T-cell development.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for in vivo studies.

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) IP3 IP3 TCR->IP3 TCR Activation Orai1_Stim1 Orai1/Stim1 Calcium Channel Ca_influx Increased Intracellular Ca2+ Orai1_Stim1->Ca_influx Ca2+ Entry ITPKB ITPKB IP4 IP4 ITPKB->IP4 Phosphorylation IP3->ITPKB IP4->Orai1_Stim1 Inhibition Apoptosis_Induction Induction of Apoptotic Genes Ca_influx->Apoptosis_Induction This compound This compound This compound->ITPKB Inhibition FasL FasL Apoptosis_Induction->FasL Bim Bim Apoptosis_Induction->Bim T_Cell_Apoptosis T-Cell Apoptosis FasL->T_Cell_Apoptosis Bim->T_Cell_Apoptosis

Caption: this compound inhibits ITPKB, leading to augmented Ca2+ influx and T-cell apoptosis.

Experimental_Workflow A Protocol 1: This compound Solution Preparation B Protocol 2: Oral Gavage Administration A->B Dosing Solution C In Vivo Study (e.g., Efficacy, Toxicology) B->C Twice Daily Dosing D Data Collection (e.g., Flow Cytometry, Histology, PK) C->D Endpoint Measurement E Data Analysis and Interpretation D->E

Caption: General experimental workflow for in vivo studies with this compound in mice.

References

Application Notes and Protocols: Experimental Use of GNF362 in Jurkat T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of GNF362, a potent and selective inhibitor of Inositol-trisphosphate 3-kinase B (Itpkb), in Jurkat T cells. This document outlines the compound's mechanism of action, its effects on key cellular processes, and detailed protocols for relevant assays.

Introduction to this compound

This compound is a small molecule inhibitor of Itpkb, a key negative regulator of intracellular calcium (Ca²⁺) signaling in lymphocytes.[1] By inhibiting Itpkb, this compound prevents the phosphorylation of inositol (B14025) 1,4,5-trisphosphate (IP₃), leading to augmented and sustained intracellular Ca²⁺ levels following T-cell receptor (TCR) activation.[1] This enhanced Ca²⁺ signaling drives activated T cells towards apoptosis, suggesting a therapeutic strategy for T-cell-mediated autoimmune diseases.[1] The Jurkat T cell line is a valuable in vitro model for studying T-cell signaling and has been utilized in the characterization of this compound.[2]

Mechanism of Action in Jurkat T Cells

Upon TCR stimulation, phospholipase C-gamma (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores activates store-operated calcium (SOC) entry across the plasma membrane, leading to a sustained increase in intracellular Ca²⁺.

Itpkb negatively regulates this process by converting IP₃ to inositol 1,3,4,5-tetrakisphosphate (IP₄). This compound inhibits Itpkb, preventing the formation of IP₄ and thereby prolonging the IP₃ signal, which results in enhanced and sustained Ca²⁺ influx.[2] This amplified Ca²⁺ signal leads to the upregulation of pro-apoptotic factors such as Fas ligand (FasL) and Bim, ultimately inducing activation-induced cell death (AICD) in activated T cells.[2]

Caption: this compound inhibits Itpkb, augmenting Ca²⁺ signaling and inducing apoptosis.

Data Presentation

ParameterThis compound Effect in T CellsJurkat Cell RelevanceReference
Itpkb Inhibition Potent and selective inhibitorTarget is expressed and active[2]
Intracellular Ca²⁺ Augments SOCE following TCR activationStandard model for Ca²⁺ flux studies[2]
Cell Proliferation Blocks proliferation upon anti-CD3/28 stimulationCommonly used to assess antiproliferative effects[2]
Apoptosis Enhances FasL-mediated activation-induced cell deathSusceptible to apoptosis induction by various stimuli[2]
Cytokine Production In Itpkb-deficient T cells, IL-2, Th1, and Th2 cytokine production is comparable to wild-type, suggesting the primary role of Itpkb is in regulating survival.Jurkat cells can be stimulated to produce cytokines like IL-2, IFN-γ, and TNF-α. The direct effect of this compound on a broad cytokine panel in Jurkat cells requires further specific investigation.[2]

Experimental Protocols

Jurkat T Cell Culture
  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).

  • Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.

IP₄ HPLC Assay for Target Engagement

This assay directly measures the inhibition of Itpkb by this compound in Jurkat cells.[2]

  • Materials:

    • ³H-MyoInositol

    • Inositol-free RPMI medium

    • Fetal Bovine Serum (FBS)

    • This compound

    • Anti-CD3 (OKT3) and anti-CD28 antibodies

    • PBS with 3% HCl

    • Anion exchange HPLC system with an in-line β-ram detector

  • Protocol:

    • Label Jurkat cells with ³H-MyoInositol in inositol-free RPMI without serum for 6-8 hours at 37°C.

    • Resuspend the cells in RPMI with 10% FBS and incubate overnight.

    • Resuspend the cells in the presence of desired concentrations of this compound or vehicle control.

    • Stimulate the cells with 1 µg/mL of OKT3 and 1 µg/mL of anti-CD28 for 5 minutes at 37°C.

    • Lyse the cells in PBS with 3% HCl (0.36 M final concentration).

    • Resolve the ³H-inositol phosphates in the cellular extracts by anion exchange HPLC and measure with an in-line β-ram detector.

    • Quantify the area under the peaks corresponding to IP₃ and IP₄.

IP4_HPLC_Workflow start Start labeling Label Jurkat cells with ³H-MyoInositol start->labeling incubation Overnight incubation in complete medium labeling->incubation treatment Treat with this compound or vehicle incubation->treatment stimulation Stimulate with anti-CD3/CD28 (5 min) treatment->stimulation lysis Cell Lysis stimulation->lysis hplc Anion Exchange HPLC with β-ram detection lysis->hplc quantification Quantify IP₃ and IP₄ peaks hplc->quantification end End quantification->end

References

GNF362 Protocol for Studying Mitochondrial Calcium Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective inhibitor of inositol-1,4,5-trisphosphate 3-kinase B (ITPKB), an enzyme that plays a crucial role in intracellular calcium signaling.[1][2] By inhibiting ITPKB, this compound prevents the phosphorylation of inositol (B14025) 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This leads to an accumulation of IP3, which in turn stimulates the release of calcium (Ca2+) from the endoplasmic reticulum (ER) into the cytosol.[2] The resulting increase in cytosolic Ca2+ concentration promotes the uptake of calcium into the mitochondria, primarily through the mitochondrial calcium uniporter (MCU).[3] This makes this compound a valuable tool for studying the dynamics of ER-to-mitochondria Ca2+ transfer and its impact on mitochondrial function, including respiration and ATP production.[3]

These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial calcium uptake and its downstream consequences. The methodologies described include live-cell imaging of mitochondrial calcium, assessment of mitochondrial respiration using the Seahorse XF Cell Mito Stress Test, and quantification of cellular ATP levels.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Mitochondrial Calcium and Reactive Oxygen Species (ROS)

ParameterCell TypeThis compound ConcentrationTreatment TimeObserved EffectReference
Mitochondrial CalciumPrimary Neurons10 nM1 hourNearly 50% increase in Calcium Orange AM fluorescence[3]
ROS AccumulationPrimary Neurons10 nM1 hourNearly 50% increase in CellROX Deep Red fluorescence[3]

Table 2: Dose-Dependent Effect of this compound on Cellular ATP Levels

This compound ConcentrationCell TypeTreatment TimeATP Level (Relative Luminescence)Reference
Vehicle (DMSO)Primary Neurons1 hour~1.0[3]
1 nMPrimary Neurons1 hour~1.1[3]
10 nMPrimary Neurons1 hour~1.25[3]
100 nMPrimary Neurons1 hour~1.3[3]

Signaling Pathway

The signaling pathway initiated by this compound leading to increased mitochondrial calcium uptake is depicted below.

GNF362_Pathway This compound This compound ITPKB ITPKB This compound->ITPKB Inhibits IP3 IP3 ITPKB->IP3 Phosphorylates IP4 IP4 IP3->IP4 ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Ca²⁺ release via IP3R CytosolicCa Cytosolic Ca²⁺ ER->CytosolicCa Ca²⁺ Release Mitochondrion Mitochondrion CytosolicCa->Mitochondrion Uptake via MCU MitoCa Mitochondrial Ca²⁺ Mitochondrion->MitoCa Accumulation MCU Mitochondrial Calcium Uniporter (MCU) Respiration ↑ Mitochondrial Respiration MitoCa->Respiration ATP ↑ ATP Production MitoCa->ATP

Caption: this compound inhibits ITPKB, leading to increased IP3, ER Ca²⁺ release, and mitochondrial Ca²⁺ uptake.

Experimental Protocols

Live-Cell Imaging of Mitochondrial Calcium with this compound

This protocol describes the use of a fluorescent indicator, Calcium Orange AM, to visualize and quantify changes in mitochondrial calcium levels in response to this compound treatment.

Materials:

  • Primary neurons or other suitable cell line

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Calcium Orange AM (stock solution in DMSO)

  • MitoTracker Deep Red (stock solution in DMSO)

  • DAPI

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells at an appropriate density on glass-bottom dishes suitable for live-cell imaging and maintain in a humidified incubator at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium. A final concentration of 10 nM is recommended based on published data.[3]

    • Replace the culture medium with the this compound-containing medium.

    • Incubate the cells for 1 hour at 37°C.

  • Fluorescent Dye Loading:

    • Prepare a loading solution containing Calcium Orange AM (final concentration 2-5 µM) and MitoTracker Deep Red (final concentration 100-200 nM) in cell culture medium.

    • Remove the this compound-containing medium and add the dye loading solution to the cells.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Wash and Counterstain:

    • Gently wash the cells twice with pre-warmed PBS to remove excess dyes.

    • Add fresh, pre-warmed culture medium.

    • If desired, counterstain the nuclei by adding DAPI to the medium for 10-15 minutes.

  • Imaging:

    • Immediately transfer the dish to the live-cell imaging microscope equipped with a 37°C and 5% CO2 environmental chamber.

    • Acquire images using appropriate filter sets for Calcium Orange AM (e.g., excitation ~554 nm, emission ~576 nm), MitoTracker Deep Red (e.g., excitation ~644 nm, emission ~665 nm), and DAPI (e.g., excitation ~358 nm, emission ~461 nm).

  • Image Analysis:

    • Quantify the mean fluorescence intensity of Calcium Orange AM within the mitochondrial regions identified by MitoTracker Deep Red staining.

    • Compare the fluorescence intensity between this compound-treated and vehicle-treated (DMSO) control cells.

Seahorse XF Cell Mito Stress Test with this compound

This protocol outlines the procedure for assessing the effect of this compound on mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test.[4][5]

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, and Glutamine supplements

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • This compound Pre-treatment:

    • On the day of the assay, prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

    • Prepare a working solution of this compound in the assay medium. A final concentration of 10 nM is a good starting point.[3]

    • Remove the culture medium from the cells and gently wash with the assay medium.

    • Add the this compound-containing assay medium to the cells and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Inhibitor Plate:

    • Reconstitute the Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test Kit in the assay medium to the desired stock concentrations.

    • Load the appropriate volumes of the inhibitors into the designated ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer.

    • Run the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Compare the respiratory profiles of this compound-treated cells with vehicle-treated controls.

Cellular ATP Production Assay with this compound

This protocol details the measurement of total cellular ATP levels following treatment with this compound using a luciferase-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6][7]

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Cells of interest

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in an opaque-walled multiwell plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to assess a dose-response. Concentrations ranging from 1 nM to 100 nM can be tested.[3]

    • Add the this compound solutions to the respective wells. Include vehicle-only (DMSO) control wells.

    • Incubate the plate for 1 hour at 37°C.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all experimental readings.

    • Plot the relative luminescence units (RLU) against the concentration of this compound to determine the dose-dependent effect on ATP production.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively use this compound as a tool to investigate the intricate relationship between ITPKB signaling, mitochondrial calcium dynamics, and cellular bioenergetics. By employing these methodologies, scientists can further elucidate the role of mitochondrial calcium in various physiological and pathological processes, potentially identifying new therapeutic targets for a range of diseases.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with GNF362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of ITPKB by this compound leads to an increase in intracellular calcium levels upon T-cell activation, which paradoxically results in the apoptosis of activated T cells.[2][3][4] This selective elimination of activated T cells makes this compound a promising therapeutic candidate for autoimmune diseases and graft-versus-host disease (GVHD).[3][4] Flow cytometry is an indispensable tool for characterizing the effects of this compound on T-cell populations, enabling detailed analysis of T-cell activation, proliferation, apoptosis, and cytokine production. These application notes provide a comprehensive guide to the use of flow cytometry for studying T-cells treated with this compound.

Mechanism of Action of this compound

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. ITPKB normally phosphorylates IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), which attenuates the calcium signal. By inhibiting ITPKB, this compound prevents the conversion of IP3 to IP4, leading to a sustained elevation of intracellular calcium.[2][3][5] This augmented calcium signaling in activated T-cells induces the expression of Fas ligand (FasL) and the pro-apoptotic protein Bim, ultimately leading to activation-induced cell death.[2][3]

GNF362_Mechanism_of_Action cluster_0 T-Cell TCR_Activation TCR Activation PLC PLCγ TCR_Activation->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R ITPKB ITPKB IP3->ITPKB Ca_release Ca²⁺ Release ER->Ca_release Sustained_Ca Sustained High Intracellular Ca²⁺ Ca_release->Sustained_Ca IP4 IP4 (inactive) ITPKB->IP4 phosphorylates This compound This compound This compound->ITPKB inhibits FasL_Bim ↑ FasL, Bim Sustained_Ca->FasL_Bim Apoptosis Apoptosis of Activated T-Cells FasL_Bim->Apoptosis GNF362_Experimental_Workflow cluster_0 Cell Preparation cluster_1 Cell Culture & Treatment cluster_2 Flow Cytometry Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation T_Cell_Isolation T-Cell Isolation (Optional) PBMC_Isolation->T_Cell_Isolation Cell_Culture T-Cell Culture PBMC_Isolation->Cell_Culture T_Cell_Isolation->Cell_Culture GNF362_Treatment This compound Treatment (and Vehicle Control) Cell_Culture->GNF362_Treatment T_Cell_Activation T-Cell Activation (anti-CD3/CD28) GNF362_Treatment->T_Cell_Activation Cell_Harvest Cell Harvest T_Cell_Activation->Cell_Harvest Surface_Staining Surface Marker Staining (CD3, CD4, CD8, CD25, CD69) Cell_Harvest->Surface_Staining Intracellular_Staining Intracellular Cytokine Staining (IFN-γ, IL-2) Surface_Staining->Intracellular_Staining Data_Acquisition Data Acquisition (Flow Cytometer) Intracellular_Staining->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

GNF362 for inducing apoptosis in activated T cells protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

GNF362 is a potent and selective small molecule inhibitor of inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb).[1][2] Itpkb is a critical negative regulator of intracellular calcium signaling in lymphocytes.[1][3] By inhibiting Itpkb, this compound enhances calcium influx following T cell receptor (TCR) activation, leading to the induction of apoptosis in activated T cells.[1][3] This targeted mechanism of action makes this compound a valuable tool for research in immunology and a potential therapeutic agent for autoimmune diseases and graft-versus-host disease (GVHD).[1][3] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in activated T cells.

Mechanism of Action

Upon T cell activation through the TCR, phospholipase Cγ (PLCγ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This initial calcium release promotes the opening of store-operated calcium (SOC) channels, such as Orai1, in the plasma membrane, resulting in a sustained influx of extracellular calcium.[1]

Itpkb phosphorylates IP3 to form inositol 1,3,4,5-tetrakisphosphate (IP4), which acts as a negative regulator of SOC entry.[1] this compound inhibits Itpkb, preventing the formation of IP4.[1] The resulting accumulation of IP3 leads to augmented and sustained intracellular calcium levels.[1][3] This enhanced calcium signaling in activated T cells upregulates the expression of pro-apoptotic proteins, including Fas ligand (FasL) and Bim, ultimately leading to activation-induced cell death (AICD).[1]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterTargetValueReference
IC50 ITPKA20 nM[4]
ITPKB9 nM[4]
ITPKC19 nM[4]
EC50 Calcium Influx (mouse splenocytes)12 nM[1][4]

Table 2: In Vivo Dosing of this compound

SpeciesModelDoseRoute of AdministrationFrequencyReference
Mouse T cell development3, 10, or 25 mg/kgOralTwice daily for 9 days[1]
Rat Antigen-induced arthritis6 or 20 mg/kgOralTwice daily for 21 days[1][2]

Signaling Pathway and Experimental Workflows

GNF362_Signaling_Pathway This compound Signaling Pathway in T Cell Apoptosis cluster_activation T Cell Activation cluster_calcium Calcium Signaling cluster_itpkb Itpkb Regulation cluster_apoptosis Apoptosis Induction TCR TCR Activation PLCg PLCγ TCR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to receptors on Itpkb Itpkb IP3->Itpkb Ca_ER Ca²⁺ Release ER->Ca_ER SOCE SOCE (Orai1/Stim1) Ca_ER->SOCE activates Ca_influx Sustained Ca²⁺ Influx SOCE->Ca_influx FasL_Bim ↑ FasL & Bim Expression Ca_influx->FasL_Bim upregulates Itpkb->IP3 phosphorylates IP4 IP4 IP4->SOCE inhibits This compound This compound This compound->Itpkb inhibits Apoptosis Apoptosis FasL_Bim->Apoptosis induces

Caption: this compound inhibits Itpkb, leading to enhanced Ca²⁺ signaling and apoptosis in activated T cells.

T_Cell_Apoptosis_Workflow Experimental Workflow: T Cell Apoptosis Assay isolate Isolate T Cells (e.g., from spleen) activate Activate T Cells (e.g., anti-CD3/CD28 beads) isolate->activate treat Treat with this compound (e.g., 10-100 nM) activate->treat incubate Incubate (24-72 hours) treat->incubate stain Stain for Apoptosis Markers (e.g., Annexin V and PI) incubate->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing this compound-induced T cell apoptosis via flow cytometry.

Cell_Viability_Workflow Experimental Workflow: Cell Viability Assay seed Seed Activated T Cells in 96-well plate treat Treat with this compound (dose-response) seed->treat incubate Incubate (24-72 hours) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, CCK-8) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure

Caption: Workflow for determining the effect of this compound on T cell viability.

Experimental Protocols

Protocol 1: T Cell Isolation and Activation

This protocol describes the isolation of primary T cells and their activation, a prerequisite for this compound-induced apoptosis.

Materials:

  • Spleens from mice

  • RPMI 1640 medium with 10% FBS, L-glutamine, penicillin/streptomycin, HEPES, NEAA, sodium pyruvate, and 2-mercaptoethanol

  • T cell isolation kit (e.g., CD4+ T cell negative selection kit)

  • Anti-CD3/CD28 T cell activation beads

  • 96-well round-bottom plates

Procedure:

  • Aseptically harvest spleens from mice and prepare a single-cell suspension.

  • Lyse red blood cells using a suitable lysis buffer.

  • Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to achieve high purity.

  • Resuspend the purified T cells in complete RPMI 1640 medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.

  • Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 for stimulation.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before this compound treatment.

Protocol 2: this compound Treatment and Apoptosis Assay (Annexin V/PI Staining)

This protocol details the treatment of activated T cells with this compound and subsequent analysis of apoptosis by flow cytometry.

Materials:

  • Activated T cells (from Protocol 1)

  • This compound (dissolved in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI medium to desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO).

  • Add the this compound dilutions or vehicle to the wells containing activated T cells.

  • Incubate for an additional 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells from each well and transfer to FACS tubes.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of activated T cells.

Materials:

  • Activated T cells

  • This compound

  • 96-well flat-bottom plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed activated T cells at a density of 5 x 10^4 cells per well in a 96-well flat-bottom plate.

  • Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control.

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 4: Western Blot Analysis of Apoptosis Markers

This protocol allows for the detection of changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

  • Activated T cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FasL, anti-Bim, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Following treatment with this compound, harvest both adherent and floating cells.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Analyze band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Western Blot Analysis of Itpkb Inhibition by GNF362

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol phosphate (B84403) signaling pathway, which plays a pivotal role in regulating intracellular calcium levels and modulating immune cell function, particularly T-cell development and activation.[1] Itpkb catalyzes the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), thereby influencing signaling cascades that govern cellular proliferation, differentiation, and apoptosis. Dysregulation of the Itpkb pathway has been implicated in autoimmune diseases and some cancers.

GNF362 is a potent and selective small molecule inhibitor of Itpkb, with a reported IC50 of 9 nM. By blocking Itpkb activity, this compound enhances calcium influx in lymphocytes following antigen receptor stimulation, which can lead to the apoptosis of activated T-cells. This makes this compound a valuable tool for studying Itpkb signaling and a potential therapeutic agent for autoimmune disorders.

One of the key downstream pathways influenced by Itpkb is the Ras-mitogen-activated protein kinase (MAPK) cascade, specifically the activation of extracellular signal-regulated kinase (Erk). Studies have shown that genetic deletion of Itpkb results in attenuated Erk activation in T-cells upon T-cell receptor (TCR) stimulation.[2] Therefore, Western blot analysis of phosphorylated Erk (p-Erk) serves as a reliable method to assess the functional consequences of Itpkb inhibition by this compound.

These application notes provide a detailed protocol for utilizing Western blot to quantify the inhibition of Itpkb signaling by this compound through the downstream marker, p-Erk.

Signaling Pathway and Experimental Workflow

The inhibition of Itpkb by this compound disrupts the normal signaling cascade following T-cell receptor (TCR) activation. This ultimately leads to a reduction in the phosphorylation of Erk. The signaling pathway and the experimental workflow for its analysis are depicted below.

Itpkb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb IP4 IP4 Itpkb->IP4 produces Ras Ras Itpkb->Ras positively regulates This compound This compound This compound->Itpkb inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk phosphorylation

Caption: Itpkb Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow A Cell Culture and Treatment (e.g., Jurkat cells + this compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-Erk, anti-total-Erk) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on Erk phosphorylation in Jurkat T-cells stimulated with anti-CD3/CD28 antibodies. Data is presented as the ratio of phosphorylated Erk (p-Erk) to total Erk, normalized to the vehicle control.

This compound Concentrationp-Erk / Total Erk Ratio (Normalized to Vehicle)Standard Deviation
0 nM (Vehicle)1.000.12
10 nM0.750.09
50 nM0.480.06
100 nM0.250.04
500 nM0.100.02

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Jurkat cells (a human T-lymphocyte cell line) are a suitable model.

  • Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes to induce T-cell activation and subsequent Erk phosphorylation.

Cell Lysis and Protein Extraction
  • Harvesting: After stimulation, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Standardization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Erk1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a primary antibody against total Erk1/2 (e.g., 1:1000 dilution) and a loading control like GAPDH or β-actin.

Data Analysis
  • Densitometry: Quantify the band intensities for p-Erk, total Erk, and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, calculate the ratio of the p-Erk signal to the total Erk signal. This ratio can then be normalized to the vehicle-treated control to determine the relative inhibition of Erk phosphorylation.

Conclusion

This application note provides a comprehensive guide for the analysis of Itpkb inhibition by this compound using Western blotting to detect changes in the phosphorylation of the downstream effector, Erk. The provided protocols and data presentation framework will enable researchers to effectively assess the cellular activity of this compound and further investigate the role of Itpkb in various signaling pathways.

References

Application Notes and Protocols for Immunohistochemistry Staining in GNF362 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF362 is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), a key negative regulator of intracellular calcium signaling in lymphocytes.[1][2] By inhibiting ITPKB, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), leading to enhanced and sustained calcium influx following T-cell receptor (TCR) activation.[1][3] This augmented calcium signaling cascade ultimately drives activated T-cells towards apoptosis, making this compound a promising therapeutic candidate for autoimmune diseases and graft-versus-host disease (GVHD).[1][4]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tissues treated with this compound. The selected markers—CD4, Fas Ligand (FasL), and cleaved caspase-3—are critical for evaluating the in-situ efficacy of this compound by visualizing its effects on T-cell infiltration and the induction of apoptosis.

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in T-cells. Inhibition of ITPKB by this compound leads to an accumulation of inositol 1,4,5-trisphosphate (IP3), which in turn prolongs calcium release from the endoplasmic reticulum and enhances store-operated calcium entry (SOCE). This sustained elevation in intracellular calcium promotes the expression of pro-apoptotic factors like FasL, ultimately leading to activation-induced cell death (AICD) via the caspase cascade.

GNF362_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation PLCg Phospholipase Cγ (PLCγ) TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 ITPKB Inositol Trisphosphate 3-Kinase B (ITPKB) IP3->ITPKB Ca_ER Ca²⁺ Release from ER IP3->Ca_ER IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) ITPKB->IP4 phosphorylates This compound This compound This compound->ITPKB inhibits Ca_Influx Sustained Ca²⁺ Influx (SOCE) Ca_ER->Ca_Influx NFAT NFAT Activation Ca_Influx->NFAT FasL_exp ↑ Fas Ligand (FasL) Expression NFAT->FasL_exp Apoptosis Activation-Induced Cell Death (AICD) FasL_exp->Apoptosis Caspase3 Cleaved Caspase-3 Activation Apoptosis->Caspase3

Caption: this compound inhibits ITPKB, leading to sustained Ca²⁺ signaling and T-cell apoptosis.

Quantitative Data Summary

The following tables summarize the in vivo effects of this compound in a rat model of antigen-induced arthritis.[1][5]

Table 1: Effect of this compound on Joint Swelling in a Rat Model of Antigen-Induced Arthritis

Treatment GroupDose (mg/kg, p.o., BID)Mean Reduction in Knee Joint Swelling (%)
Vehicle-0
This compound634
This compound2047

Table 2: Histological Assessment of this compound-Treated Joints

Treatment GroupDose (mg/kg)Effect on Inflammatory Cell Infiltration
Vehicle-Marked Infiltration
This compound20Significantly Reduced

Table 3: Effect of this compound on Thymic CD4+ T-Cells in Mice

Treatment GroupDose (mg/kg, p.o., BID for 9 days)Change in Thymic CD4+ T-Cells
Vehicle-No significant change
This compound10Reduction in CD4+ T-cells
This compound25Dose-dependent reduction in CD4+ T-cells

Experimental Protocols

This section provides detailed immunohistochemistry (IHC) protocols for the detection of CD4, FasL, and cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissues.

General IHC Workflow

The following diagram outlines the major steps for immunohistochemical staining of FFPE tissue sections.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD4, anti-FasL, anti-Cleaved Caspase-3) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting & Coverslipping Dehydration->Mounting Imaging Microscopy & Image Analysis Mounting->Imaging

Caption: Standard workflow for immunohistochemistry on paraffin-embedded tissues.
Protocol 1: CD4+ T-Cell Staining

This protocol is designed to identify and quantify CD4+ T-lymphocytes in tissue sections, which is crucial for assessing the extent of immune cell infiltration.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-CD4

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with blocking buffer for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-CD4 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 changes for 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Apply DAB chromogen solution and monitor for color development (typically 1-5 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Fas Ligand (FasL) Staining

This protocol is used to detect the expression of FasL, a key apoptosis-inducing molecule, on the surface of activated T-cells.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., EDTA Buffer, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal donkey serum in PBS)

  • Primary antibody: Goat anti-FasL

  • Secondary antibody: HRP-conjugated donkey anti-goat IgG

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow steps as described in Protocol 1.

  • Antigen Retrieval:

    • Perform HIER using EDTA buffer (pH 9.0) at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking: Follow steps as described in Protocol 1.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-FasL antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Proceed with DAB detection as in Protocol 1.

  • Counterstaining and Mounting: Follow steps as described in Protocol 1.

Protocol 3: Cleaved Caspase-3 Staining

This protocol targets the active form of caspase-3, a key executioner of apoptosis, providing direct evidence of apoptotic cells.[6]

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow steps as described in Protocol 1.

  • Antigen Retrieval:

    • Perform HIER using citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

    • Allow slides to cool.

  • Blocking: Follow steps as described in Protocol 1.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.[7]

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Proceed with DAB detection as in Protocol 1.

  • Counterstaining and Mounting: Follow steps as described in Protocol 1.

Data Interpretation

  • CD4 Staining: A reduction in the number of CD4-positive cells in this compound-treated tissues compared to vehicle controls would indicate a decrease in T-cell infiltration.

  • FasL Staining: Increased FasL expression on lymphocytes in this compound-treated tissues would support the mechanism of enhanced activation-induced cell death.

  • Cleaved Caspase-3 Staining: An increase in the number of cleaved caspase-3-positive cells would provide direct evidence of apoptosis induction by this compound.

Quantitative analysis of the stained slides can be performed using image analysis software to determine the percentage of positive cells or the staining intensity, providing robust, quantifiable data on the effects of this compound treatment.

References

Troubleshooting & Optimization

GNF362 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of GNF362.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2][3] It also shows inhibitory activity against ITPKA and ITPKC.[2][3][4] The primary mechanism of action involves the inhibition of ITPKB, which normally phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4).[2][5] By inhibiting ITPKB, this compound prevents the formation of IP4, leading to an increase in intracellular IP3 levels. This enhances calcium (Ca2+) release from the endoplasmic reticulum and augments store-operated calcium entry (SOCE), ultimately impacting various cellular processes, including T-cell activation and apoptosis.[5][6]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The table below summarizes its solubility in commonly used laboratory solvents.

SolventConcentrationMolarityNotes
DMSO100 mg/mL234.50 mMSonication is recommended. Use newly opened, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[1][2]
DMSO85 mg/mL199.32 mM[3]
DMSO80 mg/mL187.6 mMSonication is recommended.[1]
Ethanol≥ 50 mg/mL117.25 mMSaturation unknown.[2]
Ethanol42 mg/mL---[3]
Ethanol40 mg/mL93.8 mMSonication is recommended.[1]
MethanolSoluble---[7]
WaterInsoluble---[3]

Q3: Are there established formulations for in vivo studies?

Yes, several formulations have been successfully used for oral administration in animal models. These typically involve a combination of solvents and excipients to improve bioavailability.

Formulation ComponentsConcentration of this compoundMolarityNotes
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline3.3 mg/mL7.74 mMSonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL4.88 mMClear solution.[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL5.86 mMClear solution.[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL5.86 mMClear solution.[2]
20% Hydroxypropyl-beta-cyclodextrin in water2 mg/mL---Used for oral dosing in mice.[5]

Troubleshooting Guide

Issue 1: this compound is not dissolving or is precipitating out of solution.

  • Potential Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be poor (e.g., wet DMSO).

  • Solution:

    • Verify Solvent Quality: Use fresh, anhydrous DMSO. Hygroscopic DMSO can absorb moisture, which significantly decreases the solubility of this compound.[2][3]

    • Aid Dissolution: Use sonication or gentle heating to aid in dissolving the compound.[1][2]

    • Prepare Fresh Solutions: Stock solutions, especially in aqueous-based buffers, should be prepared fresh. For long-term storage, aliquoting and storing in an appropriate solvent at -80°C is recommended.[1][2]

    • Adjust Concentration: If precipitation occurs, try preparing a more dilute stock solution.

Issue 2: Inconsistent experimental results when using this compound.

  • Potential Cause: This could be due to improper storage and handling of this compound solutions, leading to degradation, or variations in solution preparation.

  • Solution:

    • Proper Storage: Store powdered this compound at -20°C for up to 3 years.[1] Once in solvent, store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][3]

    • Consistent Solution Preparation: Follow a standardized protocol for preparing your working solutions. For in vivo formulations, add each solvent component sequentially and ensure the mixture is homogeneous before adding the next.[2][3]

    • Use Immediately: For some complex formulations, it is recommended to use the mixed solution immediately for optimal results.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 426.44 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Sonicator

  • Procedure:

    • Weigh out 4.26 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of an in vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Materials:

    • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

    • PEG300

    • Tween-80

    • Sterile Saline

    • Sterile tubes

  • Procedure (for 1 mL of final solution):

    • To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly until the solution is clear.[2]

    • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.[2]

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.[2]

    • Mix the final solution thoroughly. This formulation will yield a this compound concentration of approximately 2.08 mg/mL.[2]

Visualizations

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates SOCE Store-Operated Ca2+ Entry (SOCE) Ca_cytosol Increased Cytosolic Ca2+ SOCE->Ca_cytosol ITPKB ITPKB IP3->ITPKB Substrate ER_Ca Ca2+ Store IP3->ER_Ca Stimulates IP4 IP4 ITPKB->IP4 Phosphorylates Ca_release Ca2+ Release Ca_release->SOCE Triggers Ca_release->Ca_cytosol Apoptosis T-Cell Apoptosis Ca_cytosol->Apoptosis Leads to This compound This compound This compound->ITPKB Inhibits ER_Ca->Ca_release

Caption: this compound inhibits ITPKB, augmenting Ca2+ signaling and inducing T-cell apoptosis.

GNF362_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate Until Clear Solution add_solvent->dissolve check_solubility Precipitation? dissolve->check_solubility troubleshoot Troubleshoot: - Check solvent quality - Apply gentle heat - Adjust concentration check_solubility->troubleshoot Yes store Aliquot and Store at -80°C check_solubility->store No troubleshoot->add_solvent end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

GNF362 Technical Support Center: Optimizing In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNF362 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate your research.

Troubleshooting Guide

Researchers may encounter several challenges when working with this compound. This guide addresses potential issues in a question-and-answer format to provide clear and actionable solutions.

Question: My this compound precipitated out of solution after dilution in cell culture medium. What should I do?

Answer:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.1%, to maintain the solubility of this compound and avoid solvent-induced cytotoxicity.

  • Preparation of Working Solution: Prepare the working solution by diluting the DMSO stock solution in pre-warmed cell culture medium immediately before adding it to the cells. Avoid preparing large volumes of working solution that will be stored for extended periods.

  • Mixing: When diluting the DMSO stock, add it to the medium and mix thoroughly by gentle vortexing or inversion to ensure homogenous distribution and prevent localized high concentrations that can lead to precipitation.

  • Solubility Limit: Be mindful of the solubility limits of this compound. While highly soluble in DMSO, its solubility in aqueous solutions like cell culture media is significantly lower. If you require high concentrations of this compound, you may need to explore the use of solubilizing agents, although this should be approached with caution as it may affect your experimental outcomes.

Question: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. How can I address this?

Answer:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response experiment (viability assay) to determine the optimal, non-toxic concentration range of this compound for your specific cell line.

  • DMSO Toxicity: As a control, treat your cells with the same final concentration of DMSO used in your this compound experiments. This will help you distinguish between cytotoxicity caused by the compound and the solvent.

  • Experiment Duration: The duration of exposure to this compound can influence cytotoxicity. Consider shorter incubation times if you are observing excessive cell death.

  • Off-Target Effects: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations. If you suspect off-target effects are contributing to cytotoxicity, consider using a structurally different inhibitor of the same target as a control, if available.

Question: I am not observing the expected biological effect of this compound in my experiments. What are the possible reasons?

Answer:

  • Compound Potency and Storage: Ensure that your this compound stock solution has been stored correctly to maintain its potency. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared stock solutions or those stored for no longer than a few months.

  • Concentration and Incubation Time: The effective concentration and required incubation time can vary significantly between different cell types and assays. Refer to the literature for concentrations used in similar experimental setups or perform a thorough dose-response and time-course experiment to determine the optimal conditions for your system.

  • Cellular Context: The expression levels of the target kinases (ITPKB, ITPKA, ITPKC) can vary between cell lines, influencing the cellular response to this compound. Consider verifying the expression of these kinases in your cell line of interest.

  • Assay-Specific Considerations: The readout of your assay is critical. Ensure that the assay you are using is sensitive enough to detect the expected biological effect. For example, when studying calcium signaling, a sensitive fluorescent indicator is necessary.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3' kinase B (ITPKB). It also shows inhibitory activity against ITPKA and ITPKC at similar concentrations.[1] By inhibiting these kinases, this compound blocks the production of inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[2] This leads to an enhancement of antigen receptor-mediated calcium (Ca2+) responses, which can induce apoptosis in activated T cells.[2]

What is the recommended solvent for preparing this compound stock solutions?

High-quality, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[1]

How should I store this compound?

This compound powder should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]

What is a typical effective concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For example, in lymphocytes, this compound has an EC50 of 12 nM for augmenting store-operated calcium entry.[3][2] In glioma cell lines, it has been used in combination with temozolomide (B1682018) (TMZ) to overcome chemoresistance, though specific optimal concentrations for this effect may need to be determined empirically. It is always recommended to perform a dose-response experiment to identify the optimal concentration for your specific experimental setup.

Are there known off-target effects of this compound?

This compound is a selective inhibitor of the ITPK family (ITPKB, ITPKA, ITPKC). However, like any small molecule inhibitor, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to account for potential off-target effects.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterTarget/AssayCell TypeValueReference
IC50ITPKBPurified Enzyme9 nM[1]
IC50ITPKAPurified Enzyme20 nM[1]
IC50ITPKCPurified Enzyme19 nM[1]
EC50Store-Operated Calcium (SOC) EntryPrimary B and T lymphocytes12 nM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

1. Stock Solution Preparation (e.g., 10 mM): a. Equilibrate the vial of powdered this compound (Molecular Weight: 426.44 g/mol ) to room temperature. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 234.5 µL of DMSO for a 10 mM stock solution). c. Vortex thoroughly to ensure complete dissolution. d. Aliquot into single-use, light-protected vials and store at -20°C or -80°C.

2. Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells. c. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). d. Include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: General Cell Treatment Protocol

  • Seed your cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.

  • The next day, prepare the this compound working solutions at various concentrations (e.g., for a dose-response experiment) in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, proceed with your desired downstream analysis (e.g., cell viability assay, calcium flux measurement, protein extraction for western blotting).

Mandatory Visualizations

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen_Receptor Antigen Receptor PLC PLC Antigen_Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ITPKB ITPKB/A/C IP3->ITPKB IP3R IP3 Receptor IP3->IP3R Binding IP4 Ins(1,3,4,5)P4 ITPKB->IP4 Phosphorylation This compound This compound This compound->ITPKB Inhibition Ca_Cytosol Cytosolic Ca2+ (Increased) IP3R->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Apoptosis Apoptosis Ca_Cytosol->Apoptosis Leads to

Caption: this compound inhibits ITPKB, preventing IP3 phosphorylation and increasing cytosolic Ca2+.

GNF362_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock in DMSO Working_Solution Prepare Working Solutions in Pre-warmed Medium (Final DMSO <0.1%) Stock_Solution->Working_Solution Cell_Seeding Seed Cells in Multi-well Plate Cell_Treatment Treat Cells with this compound or Vehicle Cell_Seeding->Cell_Treatment Working_Solution->Cell_Treatment Vehicle_Control Prepare Vehicle Control (DMSO in Medium) Vehicle_Control->Cell_Treatment Incubate Incubate for Desired Time (e.g., 24-72h) Cell_Treatment->Incubate Downstream_Assay Perform Downstream Analysis (e.g., Viability, Ca2+ Flux) Incubate->Downstream_Assay

Caption: Experimental workflow for in vitro this compound treatment and analysis.

References

potential off-target effects of GNF362 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for working with GNF362, a potent inhibitor of Inositol (B14025) Trisphosphate 3-Kinase B (ITPKB). The primary focus is to address potential off-target effects during kinase assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the experimental use of this compound.

Q1: What are the primary targets of this compound?

A1: this compound is a highly potent and selective inhibitor of the inositol trisphosphate 3-kinase (ITPK) family. Its primary targets are ITPKA, ITPKB, and ITPKC, with IC50 values of 20 nM, 9 nM, and 19 nM, respectively, in biochemical assays.[1][2] It was developed as a selective, orally bioavailable small molecule inhibitor of ITPKB and binds to its ATP-binding pocket.[3][4]

Q2: Has this compound been profiled for off-target kinase activity?

A2: Yes. This compound has demonstrated a high degree of selectivity. In a comprehensive screen against a panel of 159 protein and lipid kinases, this compound showed no significant activity at a concentration of 5µM.[3][4] This suggests that at standard working concentrations for ITPK inhibition, off-target effects on other kinases are unlikely.

Q3: I am observing an unexpected phenotype in my cells after this compound treatment. How can I determine if this is an off-target effect?

A3: While this compound is highly selective, it's crucial to validate that an observed cellular phenotype is due to the inhibition of ITPKB. Here’s a troubleshooting approach:

  • Confirm On-Target Engagement: The primary mechanism of this compound is the inhibition of ITPKB, which leads to augmented calcium signaling.[3][5] You can measure intracellular calcium flux following antigen receptor stimulation in lymphocytes as a positive control for this compound activity.[3][4]

  • Dose-Response Analysis: Perform a dose-response experiment. An on-target effect should correlate with the known cellular EC50 of this compound (approximately 12 nM for augmenting calcium influx in splenocytes).[1][4] If the unexpected phenotype occurs at significantly higher concentrations, it may be an off-target effect.

  • Genetic Knockdown/Knockout: The most rigorous method for validation is to use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ITPKB expression. If the phenotype observed with this compound treatment is replicated by ITPKB knockdown/knockout, it strongly supports an on-target mechanism.[6]

  • Orthogonal Inhibitor: Use a structurally different ITPKB inhibitor. If this second compound reproduces the phenotype, it strengthens the case for an on-target effect.

Q4: My experimental results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: this compound is soluble in DMSO.[1][2] Ensure your stock solutions are freshly prepared or have been stored correctly (e.g., at -80°C in small aliquots). Repeated freeze-thaw cycles can degrade the compound.

  • Assay Conditions: For biochemical kinase assays, the concentration of ATP is a critical variable. IC50 values are dependent on the ATP concentration relative to the kinase's Km for ATP.[7] Ensure that ATP concentrations are consistent across all experiments.

  • Cellular Health and Passage Number: If using cell-based assays, ensure cells are healthy, within a consistent passage number range, and free from contamination. Cellular responses can change with high passage numbers.

  • Biological Variability: When using primary cells, variability between donors can be significant.[6] This can include different expression levels of the target kinase.

Q5: What is the recommended approach for profiling the kinase selectivity of a compound like this compound?

A5: A tiered approach is efficient and cost-effective.[8]

  • Initial High-Concentration Screen: Screen the compound at a single, high concentration (e.g., 1-10 µM) against a broad panel of kinases (ideally representing the human kinome).[8][9] This quickly identifies potential off-target hits.

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 value.[8] This quantifies the potency of the off-target interaction.

  • Cell-Based Validation: If a potent off-target is identified, validate its relevance in a cellular context by examining the phosphorylation of a known substrate of that kinase via Western blot or other cell-based assays.[10][11]

Quantitative Data Summary

The following table summarizes the reported biochemical potencies of this compound against its primary targets.

Kinase TargetIC50 (nM)Assay TypeReference
ITPKB9Kinase-Glo Assay[2][3][4]
ITPKA20Kinase-Glo Assay[1][2][3]
ITPKC19Kinase-Glo Assay[1][2][3]
Kinase Panel (159)No significant activity at 5µMZ'-lite FRET Assay[3]

Visualizations

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves DAG DAG PIP2->DAG ITPKB ITPKB IP3->ITPKB substrate Ca_ER Ca2+ (from ER) IP3->Ca_ER triggers release IP4 Ins(1,3,4,5)P4 (Negative Regulator) ITPKB->IP4 phosphorylates Ca_Influx Ca2+ Influx IP4->Ca_Influx negatively regulates Ca_ER->Ca_Influx This compound This compound This compound->ITPKB inhibits

Caption: Simplified signaling pathway showing ITPKB inhibition by this compound.

Kinase_Selectivity_Workflow start Start: Compound of Interest (e.g., this compound) screen Tier 1: Broad Kinase Panel Screen (Single High Concentration, e.g., 1-10 µM) start->screen evaluate Evaluate Inhibition (e.g., >70% inhibition?) screen->evaluate no_hits Conclusion: Compound is Selective evaluate->no_hits No hits Tier 2: IC50 Determination (10-point dose-response curve for hits) evaluate->hits Yes analyze_ic50 Analyze Potency of Off-Targets hits->analyze_ic50 validate Tier 3: Cell-Based Validation (e.g., Western Blot for substrate phosphorylation) analyze_ic50->validate conclusion Final Report: Full Selectivity Profile validate->conclusion Troubleshooting_Logic start Unexpected Phenotype Observed with this compound q1 Does phenotype correlate with ITPKB IC50/EC50? start->q1 a1_yes Phenotype is likely ON-TARGET q1->a1_yes Yes a1_no Phenotype may be OFF-TARGET or artifact q1->a1_no No q2 Does ITPKB genetic knockdown replicate the phenotype? a1_yes->q2 a2_yes Strong evidence for ON-TARGET effect q2->a2_yes Yes a2_no Phenotype is likely OFF-TARGET q2->a2_no No q3 Is the result reproducible? Check compound stability, assay conditions, cell health. a1_no->q3 q3->q1 Yes, reproducible a3_no Address experimental variability first q3->a3_no No

References

how to minimize GNF362 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNF362. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to help troubleshoot potential issues related to its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2] It also shows inhibitory activity against ITPKA and ITPKC.[1] By inhibiting ITPKB, this compound blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4).[3][4] This action enhances intracellular calcium (Ca2+) influx following antigen receptor stimulation in lymphocytes, which is a critical step in its biological activity.[3][5][6]

Q2: What is the primary "toxic" effect of this compound in cell culture?

The primary and intended effect of this compound in certain cell types, particularly activated T lymphocytes, is the induction of apoptosis (programmed cell death).[3][5] This is a direct consequence of its mechanism of action. The sustained increase in intracellular calcium triggers pro-apoptotic signaling pathways, including the induction of Fas Ligand (FasL) and Bim.[3][6] Therefore, what may be perceived as "toxicity" is often the desired pharmacological effect, especially in the context of research on autoimmune diseases or T-cell malignancies.[3][5]

Q3: In which cell types are the cytotoxic effects of this compound most prominent?

The apoptosis-inducing effects of this compound are most prominently documented in activated T lymphocytes.[3] The compound has been shown to cause a dose-dependent reduction in CD4+ T cells.[3] Its effects are dependent on the expression of ITPKB and the activation state of the cell; it selectively deletes alloreactive T-cells.[3][5] Effects have also been studied in B cells, NK cells, and dendritic cells, primarily relating to the modulation of calcium signaling.[3][4][7] Information on general cytotoxicity in non-immune cell lines is limited.

Q4: How should I dissolve and store this compound?

This compound is soluble in DMSO, ethanol, and methanol.[1][2] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working concentrations, dilute the stock solution in your cell culture medium. To avoid solvent toxicity, ensure the final concentration of DMSO in the culture medium is low, typically below 0.1%.

Q5: What is a good starting concentration for my experiments?

The optimal concentration of this compound depends on the cell type and the specific experimental goal. Based on published data, a good starting point for in vitro experiments is the low nanomolar range.

This compound Potency and Effective Concentrations

The following table summarizes key quantitative data for this compound to guide experimental design.

ParameterTarget/SystemValueReference
IC50 ITPKA (Inositol Kinase A)20 nM[1]
ITPKB (Inositol Kinase B)9 nM[1]
ITPKC (Inositol Kinase C)19 nM[1]
EC50 Calcium Influx (Mouse Splenocytes)12 nM[1][3]

Troubleshooting Guides

This section addresses specific issues you may encounter when using this compound in your cell culture experiments.

Problem: I'm observing high levels of cell death after this compound treatment. Is this expected?

Answer: In many cases, yes. This compound is designed to induce apoptosis in activated T lymphocytes.[3] If you are working with these or similar immune cells, cell death is the expected on-target effect.

  • Check Cell Type: Confirm if your cell line is known to be sensitive to calcium-mediated apoptosis. The effect is most pronounced in activated T-cells.

  • Verify Activation Status: The pro-apoptotic effect in T-cells is dependent on their activation state (e.g., stimulation via anti-CD3/CD28).[3] Unstimulated cells should be less affected.

  • Concentration Check: The level of cell death is dose-dependent.[3] You may be using a concentration that is too high for your specific cell line and experimental duration. Consider performing a dose-response curve to find the optimal concentration.

Problem: How can I determine if the observed cell death is apoptosis or non-specific cytotoxicity?

Answer: It is crucial to distinguish between programmed cell death (apoptosis) and cell death from other causes like necrosis, which could indicate off-target effects or issues with the experimental conditions (e.g., solvent toxicity).

  • Apoptosis Assays: Use standard apoptosis assays to confirm the mechanism of cell death. The recommended method is Annexin V and Propidium Iodide (PI) or DAPI staining followed by flow cytometry analysis (see protocol below). Apoptotic cells will be Annexin V positive and PI/DAPI negative (early stage) or double positive (late stage).

  • Caspase Activation: Measure the activity of executioner caspases (e.g., Caspase-3, -7) using a colorimetric or fluorometric assay. An increase in caspase activity is a hallmark of apoptosis.

  • Control for Solvent Toxicity: Always include a "vehicle control" in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you rule out the solvent as the cause of cell death.[8]

Problem: My non-lymphocyte cell line is showing signs of toxicity. What could be the cause?

Answer: While this compound's primary mechanism involves T-cell apoptosis, toxicity in other cell lines can occur, especially at higher concentrations.

  • Rule out General Stressors: Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.1%). Check for contamination in your cell culture.

  • Perform a Dose-Response: Determine the IC50 (inhibitory concentration 50%) for your cell line using a cell viability assay (see MTT protocol below). This will establish the sensitivity of your cells to the compound.[9]

  • Consider Off-Target Effects: At high concentrations, small molecule inhibitors may engage unintended targets.[10][11] If you suspect off-target effects, consider using lower concentrations or comparing results with a structurally different ITPKB inhibitor if available.

Problem: How can I reduce or block the intended apoptotic effect of this compound on T-cells for my experiment?

Answer: In some experimental contexts, you may want to study the effects of ITPKB inhibition on calcium signaling without inducing cell death.

  • Use a FasL Blocking Antibody: Since this compound-induced apoptosis in T-cells is mediated by FasL, the addition of a neutralizing anti-FasL antibody to the culture medium can significantly reverse the pro-apoptotic effect and rescue T-cell proliferation.[3]

  • Use Lower Concentrations: Titrate this compound to a concentration that is sufficient to augment calcium signaling but is below the threshold for inducing significant apoptosis within your experimental timeframe.

  • Shorten Exposure Time: Limit the duration of this compound treatment. A short exposure may be enough to observe changes in calcium flux without committing the cells to the full apoptotic program.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with DMSO) and an untreated control. Replace the old medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Detection using Annexin V/PI Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V binding) and loss of membrane integrity (PI staining).

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling and Experimental Workflows

GNF362_Mechanism cluster_cell Activated T-Cell TCR TCR Activation IP3 IP3 Production TCR->IP3 ITPKB ITPKB IP3->ITPKB Substrate Ca_Influx Enhanced Ca2+ Influx IP4 IP4 ITPKB->IP4 Product This compound This compound This compound->ITPKB Inhibition IP4->Ca_Influx Negative Regulation Apoptosis_Factors Induction of FasL & Bim Ca_Influx->Apoptosis_Factors Apoptosis Apoptosis Apoptosis_Factors->Apoptosis

Caption: this compound inhibits ITPKB, leading to enhanced Ca2+ influx and apoptosis.

GNF362_Workflow start Start: Hypothesis (this compound affects my cells) dose_response 1. Dose-Response Assay (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 & Select Concentrations dose_response->determine_ic50 mechanism_assay 2. Mechanism of Death Assay (Annexin V / PI Staining) determine_ic50->mechanism_assay analysis 3. Data Analysis & Interpretation mechanism_assay->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for assessing this compound cytotoxicity.

GNF362_Troubleshooting start Problem: High Cell Death Observed is_tcell Is the cell an activated lymphocyte? start->is_tcell is_apoptosis Is death due to apoptosis? (Annexin V+) is_tcell->is_apoptosis Yes check_controls Check Vehicle Control for solvent toxicity is_tcell->check_controls No on_target Likely On-Target Effect: - Lower concentration - Use FasL blocker to rescue is_apoptosis->on_target Yes is_apoptosis->check_controls No solvent_toxic Problem is Solvent Toxicity: - Reduce final DMSO % - Use different solvent check_controls->solvent_toxic Yes, control is toxic off_target Possible Off-Target Effect or General Cytotoxicity: - Confirm with second assay - Lower concentration check_controls->off_target No, control is fine

Caption: Troubleshooting decision tree for this compound-induced cell death.

References

GNF362 Vehicle Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific vehicle control designated "GNF362" is not publicly available. This technical support center provides guidance based on common principles and challenges associated with vehicle controls in in vivo studies, using "this compound" as a placeholder. The provided data and protocols are representative examples and should be adapted based on the specific properties of your actual vehicle control.

Frequently Asked Questions (FAQs)

???+ question "What is the purpose of a vehicle control in in vivo studies?" A vehicle control group is administered the vehicle (the solution used to deliver the experimental drug) without the active pharmaceutical ingredient. This is crucial to distinguish the effects of the drug from any potential effects of the vehicle itself.

???+ question "How do I choose the appropriate vehicle for my study?" The choice of vehicle depends on the physicochemical properties of the test compound (e.g., solubility, stability) and the route of administration. The ideal vehicle should be non-toxic, biocompatible, and have no pharmacological effect of its own.

???+ question "What are some common issues encountered with vehicle controls?" Common issues include poor solubility of the test compound, vehicle-induced toxicity or physiological effects, and instability of the formulation. These can lead to inaccurate or misleading experimental results.

???+ question "How can I assess the stability of my this compound formulation?" Stability can be assessed by visual inspection for precipitation, pH measurement, and analytical methods such as HPLC to determine the concentration of the test compound over time at different storage conditions.

???+ question "What are the signs of vehicle-induced toxicity?" Signs of toxicity can include changes in body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and alterations in hematological or clinical chemistry parameters.

Troubleshooting Guides

Issue 1: Poor Solubility of Test Compound in this compound
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the vehicleAdjust the pH of the this compound solution to a range where the compound is more soluble.The compound dissolves completely in the vehicle.
Insufficient mixingIncrease sonication time or vortexing speed during formulation.A homogenous suspension or solution is formed.
Compound has low intrinsic solubilityConsider adding a co-solvent or surfactant to the this compound formulation.Improved solubility of the test compound.
Issue 2: Observed Adverse Effects in the this compound Control Group
Potential Cause Troubleshooting Step Expected Outcome
High concentration of organic solventReduce the percentage of the organic solvent (e.g., DMSO) in the final this compound formulation.Reduction or elimination of adverse effects in the control group.
Osmolality of the vehicleAdjust the osmolality of the this compound solution to be closer to physiological levels.Improved tolerability of the vehicle by the animals.
Contamination of the vehiclePrepare fresh, sterile this compound for each experiment.No adverse effects related to contamination are observed.

Quantitative Data Summary

Table 1: Properties of Common Co-solvents Used in Vehicle Formulations

Co-solvent Max Concentration (IV, Mouse) Max Concentration (Oral, Rat) Key Properties
DMSO<10%<50%Aprotic, highly polar, good solvent for many compounds. Can have pharmacological effects.
Ethanol<10%Not specifiedGood solvent for polar and non-polar compounds. Can cause sedation at high doses.
PEG 400<30%<50%Non-toxic, good solvent for a range of compounds. Can be viscous.
Solutol HS 15<20%Not specifiedNon-ionic solubilizer, can improve bioavailability.

Note: These are general guidelines. The maximum tolerated concentration can vary depending on the specific study design and animal model.

Experimental Protocols

Protocol 1: Preparation of a this compound-based Formulation
  • Preparation of this compound: Prepare the this compound vehicle solution under sterile conditions. The exact composition will depend on the test compound. A common example could be 10% DMSO, 40% PEG 400, and 50% saline.

  • Dissolving the Test Compound: Weigh the appropriate amount of the test compound and add it to the this compound vehicle.

  • Homogenization: Vortex and/or sonicate the mixture until the compound is completely dissolved or a homogenous suspension is formed.

  • Final Quality Control: Visually inspect the formulation for any precipitation. Measure the pH to ensure it is within the desired range.

Protocol 2: In Vivo Tolerability Study
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to a control group (this compound only) and one or more dose groups of the test compound formulated in this compound.

  • Administration: Administer the vehicle or test formulation to the animals via the intended route of administration (e.g., oral gavage, intravenous injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals. Record body weight and food/water intake daily.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy to look for any abnormalities in the organs.

Visualizations

GNF362_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_result Result prep_vehicle Prepare Sterile this compound Vehicle mix Add Compound to Vehicle prep_vehicle->mix weigh_compound Weigh Test Compound weigh_compound->mix homogenize Vortex / Sonicate mix->homogenize check_precip Visual Inspection for Precipitation homogenize->check_precip check_ph Measure pH check_precip->check_ph No Precipitate reformulate Reformulate check_precip->reformulate Precipitate Observed ready Ready for In Vivo Use check_ph->ready pH OK check_ph->reformulate pH out of range Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Adverse Effects in this compound Control Group? cause_solvent High Organic Solvent % start->cause_solvent Yes cause_osmo Incorrect Osmolality start->cause_osmo Yes cause_contam Contamination start->cause_contam Yes sol_solvent Reduce Solvent % cause_solvent->sol_solvent sol_osmo Adjust Osmolality cause_osmo->sol_osmo sol_contam Use Fresh, Sterile Vehicle cause_contam->sol_contam end_node Tolerability Improved sol_solvent->end_node sol_osmo->end_node sol_contam->end_node

improving GNF362 bioavailability for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of GNF362 in animal studies.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, offering step-by-step solutions.

Issue 1: Poor and Variable Oral Absorption of this compound

Potential Cause: Low aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Optimize the Formulation Vehicle: this compound is poorly soluble in water.[1] It is soluble in organic solvents like DMSO, ethanol, and methanol.[1] For in vivo studies, using a suitable vehicle is critical.

    • Cyclodextrins: A frequently used formulation is 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[2] This can significantly enhance the aqueous solubility of hydrophobic compounds.

    • Co-solvent Systems: Mixtures of DMSO, polyethylene (B3416737) glycol (PEG), and surfactants like Tween-80 in saline or corn oil are effective for solubilizing poorly soluble compounds.[3][4]

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases its surface area, which can improve the dissolution rate.[3] Micronization or nanosizing techniques can be explored.

  • Ensure Proper Administration: Confirm the accuracy of the oral gavage technique to minimize variability between animals.

Issue 2: Precipitation of this compound in the Dosing Formulation

Potential Cause: "Solvent shock" when a concentrated DMSO stock of this compound is diluted into an aqueous vehicle, or exceeding the solubility limit in the final formulation.

Troubleshooting Steps:

  • Sequential Solvent Addition: When preparing co-solvent formulations, add the components in a specific order. For a DMSO/PEG300/Tween-80/Saline vehicle, first, dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80, and finally, add the saline dropwise while vortexing.

  • Sonication and Heating: Gentle heating and/or sonication can help dissolve the compound and prevent immediate precipitation.[4] However, the stability of this compound under these conditions should be verified.

  • Pre-formulation Solubility Studies: Determine the saturation solubility of this compound in the chosen vehicle before preparing the final dosing solution to avoid exceeding its capacity.

Issue 3: High Variability in Plasma Concentrations Between Animals

Potential Cause: Inconsistent formulation preparation, inaccurate dosing, or physiological differences between animals.

Troubleshooting Steps:

  • Standardize Formulation Preparation: Prepare a single batch of the formulation for each experiment to ensure homogeneity. Ensure the compound is fully dissolved and the solution is clear before administration.

  • Refine Dosing Technique: Use appropriate gavage needle sizes for the animal model to prevent injury and ensure the full dose is delivered to the stomach. Fasting animals overnight before dosing can reduce variability in gastric emptying and absorption.

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting doses for this compound in mice and rats?

A1: In published studies, this compound has been administered orally to mice at doses of 3, 10, and 25 mg/kg.[2] In a rat model of antigen-induced arthritis, a dose of 20 mg/kg was effective.[1] The appropriate dose will depend on the specific animal model and the intended therapeutic effect.

Q2: What are the suggested formulations for oral administration of this compound?

A2: Based on available data, the following formulations can be considered. It is recommended to perform a pilot study to determine the optimal formulation for your specific experimental conditions.

Formulation ComponentsAchievable Concentration (mg/mL)Reference
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5[4]
10% DMSO, 90% Corn Oil≥ 2.5[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08[4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O4.25[1]
20% Hydroxypropyl-β-cyclodextrin in water2[2]

Q3: How should I prepare the 20% HP-β-CD formulation?

A3: To prepare a 2 mg/mL solution of this compound in 20% HP-β-CD:

  • Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.

  • Add the appropriate amount of this compound powder to the HP-β-CD solution to achieve a final concentration of 2 mg/mL.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved and the solution is clear. Gentle heating may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3' kinase B (Itpkb).[4] By inhibiting Itpkb, this compound augments calcium signaling in lymphocytes, which leads to the apoptosis (programmed cell death) of activated T cells.[2] This mechanism is being explored for the treatment of T cell-mediated autoimmune diseases.[2]

Q5: Is there any information on the stability of this compound in formulation vehicles?

A5: While specific stability data for this compound in various formulations is limited in the public domain, it is generally recommended to prepare formulations fresh before each experiment. For solutions containing DMSO, it is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect the solubility of the compound.[1] If storage is necessary, solutions should be stored at -20°C or -80°C and protected from light.[4] A pilot stability study is recommended to determine the stability of this compound in your chosen formulation under your specific storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Weigh the required amount of this compound powder.

  • In a sterile tube, dissolve the this compound in DMSO to create a concentrated stock solution.

  • In a separate sterile tube, add the required volume of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.

  • Add the Tween-80 to the mixture and vortex until homogeneous.

  • Slowly add the saline to the mixture while continuously vortexing to avoid precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.

Protocol 2: Oral Gavage Administration in Mice

  • Animal Preparation: Fast the mice overnight (approximately 12-16 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption. Ensure free access to water.

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. The typical oral gavage volume for mice is 5-10 mL/kg.

  • Animal Restraint: Restrain the mouse firmly but gently to prevent movement and injury. Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Visualizations

GNF362_Signaling_Pathway TCR T-Cell Receptor Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 cleavage Ca_Store ER Calcium Store IP3->Ca_Store binds to receptor Itpkb Itpkb IP3->Itpkb Ca_Influx Calcium Influx Ca_Store->Ca_Influx depletion triggers T_Cell_Activation T-Cell Activation & Proliferation Ca_Influx->T_Cell_Activation Apoptosis Apoptosis of Activated T-Cells Ca_Influx->Apoptosis augmented signal leads to IP4 Inositol 1,3,4,5- tetrakisphosphate (IP4) Itpkb->IP4 phosphorylates This compound This compound This compound->Itpkb inhibits

Caption: Signaling pathway of this compound in T-cells.

Formulation_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Evaluation Solubility Assess this compound Solubility Vehicle Select Potential Vehicles Solubility->Vehicle Prepare Prepare Trial Formulations Vehicle->Prepare Characterize Characterize (e.g., clarity, pH) Prepare->Characterize Stability Assess Short-Term Stability Characterize->Stability Pilot_PK Pilot Pharmacokinetic Study Stability->Pilot_PK Analyze Analyze Plasma Concentrations Pilot_PK->Analyze Select_Optimal Select Optimal Formulation Analyze->Select_Optimal

Caption: Workflow for selecting an optimal this compound formulation.

References

addressing GNF362 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results when using GNF362. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb).[1][2] It also shows inhibitory activity against Itpka and Itpkc at similar concentrations.[1][3] The primary mechanism of action involves blocking the phosphorylation of inositol 1,4,5-trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4).[1] This inhibition of Itpkb leads to an accumulation of IP3, which enhances and sustains intracellular calcium (Ca2+) signaling, particularly through store-operated calcium entry (SOCE).[4][5] In lymphocytes, this augmented Ca2+ response can lead to the apoptosis of activated T cells, making it a tool for studying autoimmune diseases and graft-versus-host disease (GVHD).[4][6]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Solid Form: The solid compound should be stored at -20°C for up to 3 years.[7]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][2]

  • Working Solutions: It is strongly recommended to prepare fresh working solutions for each experiment, especially for in vivo studies.[1] If using a stock solution, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[8]

Q3: In what solvents is this compound soluble and are there any preparation tips?

A3: this compound is soluble in DMSO and ethanol.[3][7] For stock solutions, DMSO is commonly used at concentrations up to 85 mg/mL.[2] It is critical to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] When preparing solutions, sonication or gentle heating may be used to aid dissolution if precipitation or phase separation occurs.[1][7] For in vivo studies, this compound has been formulated in vehicles such as 20% hydroxyl propyl-beta cyclodextrin (B1172386) in water or a mixture of DMSO, PEG300, Tween 80, and saline.[4][7]

Q4: My IC50/EC50 values for this compound are inconsistent between experiments. What are the potential causes?

A4: Variability in potency values (IC50/EC50) is a common issue that can stem from multiple sources:

  • Compound Integrity: Degradation of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.[9]

  • Compound Precipitation: this compound may precipitate when diluted from a high-concentration DMSO stock into aqueous assay buffers.[9]

  • Assay Conditions: Variations in cell density, incubation time, temperature, passage number of cells, or specific reagent lots (e.g., serum, media) can significantly impact results.[10]

  • Biological Factors: The expression levels of Itpkb, Itpka, and Itpkc can vary between different cell types or cell lines, leading to different apparent potencies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
Itpkb9Biochemical Kinase Assay[1][2]
Itpka20Biochemical Kinase Assay[2][3]
Itpkc19Biochemical Kinase Assay[2][3]

Table 2: Effective Concentrations in Cellular Assays

Assay TypeEffective ConcentrationCell TypeReference
Calcium Influx (SOCE)EC50 = 12 nMMouse Splenocytes[3][7]
T-cell ProliferationNot specified (used up to 10 µM)Purified CD4+ T cells[4]
Apoptosis InductionNot specified (used up to 10 µM)Lymphocytes[1]

Troubleshooting Experimental Variability

This section addresses specific experimental problems and provides a logical workflow for identifying the source of variability.

GNF362_Troubleshooting_Workflow start Inconsistent Experimental Results Observed stock Step 1: Verify Stock Solution Integrity start->stock assay Step 2: Investigate Assay Conditions & Stability stock->assay Stock OK bio Step 3: Evaluate Biological System assay->bio Assay OK resolve Problem Resolved / Source Identified bio->resolve System OK

Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.

Problem 1: High variability in in vitro calcium influx assays.

  • Potential Cause 1: this compound Precipitation.

    • Troubleshooting: When diluting the DMSO stock into aqueous buffer for your assay, this compound may precipitate, leading to a lower effective concentration. Visually inspect the working solution for any cloudiness or particulates.[9] You can also centrifuge the solution and test the supernatant's activity to confirm.[9]

    • Solution: Decrease the final DMSO concentration in your assay (typically ≤ 0.5%). Prepare intermediate dilutions in a solvent compatible with both DMSO and your aqueous buffer. Ensure thorough mixing after adding this compound to the final assay medium.

  • Potential Cause 2: Inconsistent Calcium Dye Loading.

    • Troubleshooting: Uneven loading of calcium-sensitive dyes like Fluo-4 can lead to high well-to-well variability.

    • Solution: Optimize the dye loading protocol by titrating the dye concentration and incubation time. Ensure a consistent cell density across all wells. Wash cells gently to remove excess extracellular dye without dislodging cells.

  • Potential Cause 3: Cell Health and Plating.

    • Troubleshooting: Cells that are unhealthy, over-confluent, or unevenly plated will respond poorly and inconsistently to stimuli.

    • Solution: Use cells with consistent passage numbers and ensure they are in the logarithmic growth phase. For adherent cells, consider using fibronectin-coated plates to ensure a uniform monolayer, as described in this compound protocols.[4]

Problem 2: Inconsistent effects on T-cell proliferation or apoptosis.

  • Potential Cause 1: Suboptimal T-cell Activation.

    • Troubleshooting: The effects of this compound on apoptosis are most pronounced in activated T-cells.[4][6] If T-cell activation (e.g., via anti-CD3/CD28 stimulation) is weak or variable, the downstream effects of this compound will also be inconsistent.

    • Solution: Confirm robust T-cell activation in your positive controls by measuring proliferation (e.g., CFSE dilution) or activation markers (e.g., CD69, CD25) via flow cytometry. Standardize the concentration and lot of stimulating antibodies.

  • Potential Cause 2: this compound Degradation in Culture Medium.

    • Troubleshooting: Over long incubation periods (e.g., 24-72 hours for proliferation assays), the compound may degrade in the culture medium at 37°C.

    • Solution: Assess the stability of this compound in your specific culture medium over the time course of the experiment.[10] If degradation is suspected, consider replenishing the compound with a partial media change during the experiment, if compatible with the assay design.

Problem 3: Variable efficacy in in vivo animal models.

  • Potential Cause 1: Improper Formulation and Dosing.

    • Troubleshooting: this compound has low aqueous solubility. If the formulation is not a homogenous suspension or solution, the actual dose administered can vary significantly between animals.

    • Solution: Prepare the formulation fresh each day and ensure it is mixed thoroughly before each administration.[1] Use a validated vehicle like 20% hydroxypropyl-beta-cyclodextrin.[4] For oral gavage, ensure accurate volume delivery based on precise animal body weights.

  • Potential Cause 2: Pharmacokinetic Variability.

    • Troubleshooting: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals can lead to variable drug exposure and, consequently, variable efficacy.

    • Solution: While difficult to control, increasing the number of animals per group can help mitigate the impact of individual variability. If feasible, perform pharmacokinetic analysis on a satellite group of animals to correlate plasma drug concentration with efficacy. This compound has been shown to reach high systemic levels and have a good half-life in mice.[4]

Signaling Pathway and Experimental Protocols

This compound Mechanism of Action in Calcium Signaling

The diagram below illustrates the role of Itpkb in the calcium signaling pathway and the point of intervention for this compound. Upon cell surface receptor activation, Phospholipase C (PLC) cleaves PIP2 into IP3. IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+. Itpkb negatively regulates this by converting IP3 to IP4. This compound inhibits Itpkb, leading to sustained high levels of IP3 and augmented Ca2+ influx.

GNF362_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC PLC IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 Itpkb Itpkb IP3->Itpkb substrate IP3R IP3R IP3->IP3R binds to IP4 IP4 Itpkb->IP4 phosphorylates to Ca_cytosol Increased Cytosolic Ca2+ IP3R->Ca_cytosol releases Ca2+ from ER Ca_ER Ca2+ Stores This compound This compound This compound->Itpkb inhibits

Caption: this compound inhibits Itpkb, augmenting IP3-mediated calcium signaling.

Detailed Protocol: In Vitro Calcium Influx Assay

This protocol is adapted from methods used to characterize this compound's cellular activity.[4]

  • Cell Preparation:

    • Isolate splenocytes from wild-type mice according to standard procedures.

    • Resuspend cells in an appropriate buffer (e.g., HBSS with Ca2+ and Mg2+).

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).

    • Wash the cells to remove extracellular dye.

  • Plating:

    • Plate the dye-loaded cells onto fibronectin-coated 384-well plates at a predetermined optimal density.

    • Centrifuge the plates briefly to ensure cells form a monolayer at the bottom.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Signal Measurement:

    • Use a fluorescence imaging plate reader (e.g., FLIPR®) to measure calcium flux.

    • Establish a baseline fluorescence reading for approximately 60 seconds.

    • Add a stimulus to induce calcium release (e.g., anti-IgM for B-cells or anti-CD3 for T-cells).

    • Immediately following stimulation, add extracellular calcium ("calcium add-back") to measure store-operated calcium entry (SOCE).

    • Continue to record fluorescence intensity for several minutes (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the response magnitude (e.g., peak fluorescence, area under the curve) for each well.

    • Normalize the data to vehicle controls.

    • Plot the normalized response against the log of the this compound concentration and fit a four-parameter dose-response curve to determine the EC50 value.

Detailed Protocol: In Vivo Efficacy Study (Mouse Model)

This protocol is a general guide based on published in vivo studies with this compound.[4]

  • Animal Model:

    • Use an appropriate mouse model for your research question (e.g., wild-type C57BL/6 mice for T-cell development studies, or a disease model like collagen-induced arthritis).

    • Allow animals to acclimate for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • This compound Formulation:

    • Prepare a fresh formulation of this compound each day.

    • A common vehicle is 2 mg/mL this compound in 20% hydroxyl propyl-beta cyclodextrin in sterile water.[4]

    • Ensure the formulation is a homogenous solution or suspension before administration.

  • Dosing:

    • Dose animals orally (p.o.) via gavage.

    • Dosing regimens can vary; a published study used doses of 3, 10, or 25 mg/kg administered twice daily for 9 days.[4]

    • Calculate the dosing volume based on the most recent body weight of each animal.

    • Include a vehicle control group that receives the formulation without this compound.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Harvest relevant tissues for analysis (e.g., thymus and spleen for T-cell populations, joints for histology in an arthritis model).

    • For analysis of T-cell populations, prepare single-cell suspensions from the thymus and spleen.

    • Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4, CD8).

    • Analyze the stained cells using flow cytometry to determine the percentage and number of different T-cell subsets.

  • Data Analysis:

    • Compare the results from the this compound-treated groups to the vehicle control group.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed differences are statistically significant. A p-value < 0.05 is typically considered significant.

References

GNF362 Technical Support Center: Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of GNF362, a selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

While specific long-term stability data for solid this compound is not extensively published, general guidelines for bioactive small molecules suggest storing the compound in a tightly sealed vial in a dry environment. For long-term storage, keeping it at -20°C is a common practice to minimize degradation.[1]

Q2: How should I store this compound stock solutions?

For stock solutions, it is recommended to store them in aliquots in tightly sealed vials at -20°C for use within one month.[1] For longer-term storage of up to six months, storing aliquots at -80°C is advised.[2] It is best practice to make up solutions and use them on the same day whenever possible.[1] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

If precipitation is observed during the preparation of a this compound solution, gentle heating and/or sonication can be used to help redissolve the compound.[2]

Q4: What are suitable formulations for in vivo studies with this compound?

Several formulations have been used for in vivo administration of this compound. One study describes formulating this compound at 2mg/mL in a 20% hydroxyl propyl-beta cyclodextrin (B1172386) solution in water.[3] Other effective formulations include:

  • 10% DMSO + 90% (20% SBE-β-CD in Saline)[2]

  • 10% DMSO + 90% Corn Oil[2]

  • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Improper storage leading to degradation.Review storage conditions. Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture. Use fresh aliquots for critical experiments.
Repeated freeze-thaw cycles.Aliquot stock solutions upon preparation to minimize the number of freeze-thaw cycles.
Difficulty dissolving the compound Compound has precipitated out of solution.Use gentle heating or sonication to aid dissolution.[2] Consider preparing a fresh solution.
Incorrect solvent or concentration.Verify the solubility of this compound in your chosen solvent system. Refer to established formulation protocols.[2]
Loss of biological activity Degradation of the compound.Confirm the age and storage history of the this compound stock. If degradation is suspected, use a fresh vial of the compound. Consider performing a quality control check, such as HPLC, if feasible.

Stability Data Summary

Form Storage Temperature Recommended Duration Source
Stock Solution-20°CUp to 1 month[1][2]
Stock Solution-80°CUp to 6 months[2]
SolidAs stated on the vialUp to 6 months[1]

Experimental Protocols

Protocol for a Basic Stability Study of a this compound Formulation

This protocol outlines a general approach for assessing the stability of a prepared this compound formulation.

  • Preparation of this compound Formulation: Prepare the this compound formulation of interest (e.g., 2mg/mL in 20% SBE-β-CD in saline).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the formulation for purity and concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Assess the biological activity using a relevant in vitro assay.

  • Sample Storage: Aliquot the formulation into multiple sealed, light-protected vials. Store these vials at the intended long-term storage condition (e.g., 4°C, -20°C, or -80°C) and at an accelerated condition (e.g., 25°C/60% RH or 40°C/75% RH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months for long-term storage; 1, 2, 3, and 6 months for accelerated storage), remove a vial from each storage condition.

  • Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample for purity, concentration, and the presence of any degradation products using the same analytical method as the initial analysis. Assess biological activity.

  • Data Evaluation: Compare the results at each time point to the initial "time zero" data to determine the stability of the this compound formulation under the tested conditions.

Visualizations

This compound Mechanism of Action: Inhibition of the Itpkb Signaling Pathway

This compound is an inhibitor of inositol trisphosphate 3-kinase B (Itpkb). Itpkb is a kinase that phosphorylates inositol 1,4,5-trisphosphate (IP3), a second messenger involved in calcium signaling.[2] By inhibiting Itpkb, this compound prevents the phosphorylation of IP3, leading to altered intracellular calcium levels and downstream effects on cellular processes such as T-cell activation and apoptosis.[3][4]

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Substrate Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates InsP4 Ins(1,3,4,5)P4 Itpkb->InsP4 Phosphorylation This compound This compound This compound->Itpkb Inhibits Downstream Downstream Signaling (e.g., T-Cell Activation, Apoptosis) Ca_release->Downstream Stability_Workflow prep 1. Prepare this compound Formulation t0 2. Initial Analysis (T=0) (HPLC, Activity Assay) prep->t0 storage 3. Aliquot and Store Samples t0->storage long_term Long-Term Storage (e.g., 4°C, -20°C) storage->long_term accelerated Accelerated Storage (e.g., 25°C, 40°C) storage->accelerated tp_analysis 4. Analyze at Time Points (e.g., 1, 3, 6 months) long_term->tp_analysis accelerated->tp_analysis data_eval 5. Evaluate Data and Determine Shelf-Life tp_analysis->data_eval

References

Technical Support Center: Optimizing GNF362 Treatment for T Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GNF362 treatment duration to induce T cell apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce T cell apoptosis?

This compound is a potent and selective inhibitor of Itpkb (Inositol-1,4,5-trisphosphate 3-kinase B). By inhibiting Itpkb, this compound prevents the phosphorylation of IP3 (Inositol 1,4,5-trisphosphate), leading to enhanced and sustained intracellular calcium levels following T cell receptor (TCR) activation.[1] This prolonged increase in cytosolic calcium in activated T cells triggers downstream signaling cascades that result in apoptosis.[1]

Q2: Does this compound affect all T cells?

The apoptotic effect of this compound is primarily directed towards activated T cells.[1] Naive T cells, which have not been stimulated through their TCR, are largely resistant to apoptosis induced by agents that increase intracellular calcium.[2][3] Therefore, proper activation of your T cell population is a critical first step for observing the effects of this compound.

Q3: What is a good starting concentration for this compound in my experiments?

A good starting point for this compound concentration is around its EC50 (half-maximal effective concentration). For augmenting store-operated calcium entry in lymphocytes, the EC50 of this compound is approximately 12 nM .[1] We recommend performing a dose-response experiment (e.g., ranging from 1 nM to 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.

Q4: How long should I treat my T cells with this compound to see apoptosis?

The optimal treatment duration is a critical parameter that needs to be determined empirically for each experimental system. Apoptosis is a dynamic process, and the timing of its detection depends on the cell type, this compound concentration, and the specific apoptosis assay being used. Based on studies with compounds that also modulate intracellular calcium, such as calcium ionophores, apoptotic events can be detected within a few hours of treatment.[4][5] We strongly recommend performing a time-course experiment to identify the peak apoptotic response.

Q5: What are the key readouts to confirm T cell apoptosis?

Several methods can be used to measure T cell apoptosis. The most common are:

  • Annexin V and Propidium Iodide (PI) staining by flow cytometry: This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 activity assays: These assays measure the activity of the key executioner caspases in apoptosis.

  • Western blotting for cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.

Troubleshooting Guides

Issue 1: No or low levels of apoptosis observed after this compound treatment.
Potential Cause Troubleshooting Step
Inefficient T Cell Activation Confirm T cell activation by measuring activation markers (e.g., CD69, CD25) by flow cytometry 24-48 hours post-stimulation. Ensure the use of optimal concentrations of activating agents (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin).
Suboptimal this compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 1 µM) to identify the optimal concentration for your cell type. The reported EC50 of 12 nM is a good starting point.[1]
Inappropriate Treatment Duration The timing of your measurement is critical. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak of the apoptotic response. Measuring too early or too late can lead to false-negative results.
Low Cell Density T cells cultured at very low densities may undergo apoptosis due to oxidative stress, which could mask the specific effect of this compound. Ensure you are using an optimal cell density for your T cell cultures (typically ≥1 x 10^6 cells/mL for activation).[6]
Issues with Apoptosis Assay Include a positive control for apoptosis (e.g., staurosporine, etoposide) to ensure your assay is working correctly. For Annexin V staining, ensure your buffers are calcium-replete.
Issue 2: High background apoptosis in the untreated (control) group.
Potential Cause Troubleshooting Step
Over-stimulation of T cells Excessive or prolonged activation can lead to activation-induced cell death (AICD), independent of this compound. Optimize the concentration of activating reagents and the duration of the activation period.
Poor Cell Health Ensure your primary T cells are healthy and of high viability before starting the experiment. Use cells with low passage numbers if using a T cell line.
Harsh Cell Handling T cells can be sensitive to mechanical stress. Avoid vigorous pipetting or centrifugation at high speeds.
Serum Starvation If your experimental medium is serum-free or has a low serum concentration, this can induce apoptosis.[7][8][9][10][11] Ensure your media conditions are appropriate for T cell survival.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration

This protocol outlines a typical workflow to determine the optimal time point for observing this compound-induced apoptosis in activated T cells.

1. T Cell Isolation and Activation:

  • Isolate primary human or murine T cells from peripheral blood or spleen using your standard protocol (e.g., negative selection kit).
  • Activate T cells using anti-CD3/CD28 antibodies (e.g., plate-bound or bead-conjugated) at a density of 1-2 x 10^6 cells/mL in complete RPMI medium.
  • Culture for 48-72 hours to ensure robust activation. Confirm activation by assessing cell size (blasting) and expression of activation markers (e.g., CD69, CD25) via flow cytometry.

2. This compound Treatment:

  • After activation, resuspend the T cells at a density of 1 x 10^6 cells/mL.
  • Prepare a working solution of this compound at your predetermined optimal concentration (start with a dose-response curve around 12 nM if unknown).
  • Add this compound to the activated T cell cultures. Include a vehicle control (e.g., DMSO).
  • Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

3. Apoptosis Assessment:

  • At each time point, harvest the cells for analysis using one or more of the following methods:
  • Annexin V/PI Staining: Follow the manufacturer's protocol for your Annexin V and PI reagents. Analyze by flow cytometry.
  • Caspase-3/7 Activity Assay: Use a commercially available kit (luminescent or fluorescent) and follow the manufacturer's instructions.
  • Western Blot for Cleaved PARP: Prepare cell lysates and perform Western blotting as described in Protocol 3.

4. Data Analysis:

  • Plot the percentage of apoptotic cells (or caspase activity/cleaved PARP levels) against time for both this compound-treated and vehicle-treated samples.
  • The optimal treatment duration is the time point at which the maximal difference in apoptosis is observed between the treated and control groups.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

1. Cell Preparation:

  • Following this compound treatment, transfer ~1-5 x 10^5 cells to a flow cytometry tube.
  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  • Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

2. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.
  • Analyze the samples on a flow cytometer within one hour of staining.
  • Gating Strategy:
  • Viable cells: Annexin V-negative, PI-negative
  • Early apoptotic cells: Annexin V-positive, PI-negative
  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot for Cleaved PARP

1. Cell Lysis:

  • Harvest 1-2 x 10^6 T cells by centrifugation.
  • Wash the cell pellet with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the supernatant using a BCA assay.
  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

3. SDS-PAGE and Transfer:

  • Separate the protein samples on a 10% or 12% polyacrylamide gel.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa) overnight at 4°C. It is also recommended to probe for full-length PARP (116 kDa) as a control.
  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

GNF362_Mechanism cluster_TCR T Cell Activation cluster_Ca Calcium Signaling cluster_Apoptosis Apoptosis TCR TCR Activation PLCg1 PLCγ1 Activation TCR->PLCg1 IP3 IP3 Production PLCg1->IP3 Ca_Release ER Ca2+ Release IP3->Ca_Release Itpkb Itpkb IP3->Itpkb Substrate Ca_Influx Ca2+ Influx (SOCE) Ca_Release->Ca_Influx Sustained_Ca Sustained High Cytosolic Ca2+ Ca_Influx->Sustained_Ca Apoptosis_Pathway Apoptotic Signaling Sustained_Ca->Apoptosis_Pathway Cell_Death T Cell Apoptosis Apoptosis_Pathway->Cell_Death This compound This compound This compound->Itpkb Inhibits

Caption: Mechanism of this compound-induced T cell apoptosis.

Time_Course_Workflow cluster_timepoints Incubation Timepoints cluster_assays Apoptosis Assays start Isolate & Activate T Cells (48-72h) treat Treat with this compound & Vehicle Control start->treat t0 0h t4 4h t8 8h t12 12h t24 24h t48 48h harvest Harvest Cells at Each Timepoint treat->harvest t0->t4 t4->t8 t8->t12 t12->t24 t24->t48 flow Annexin V/PI Flow Cytometry harvest->flow caspase Caspase-3/7 Activity harvest->caspase western Western Blot (Cleaved PARP) harvest->western analyze Analyze Data & Determine Optimal Treatment Duration flow->analyze caspase->analyze western->analyze

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Logic start Low/No Apoptosis with this compound? q_activation Are T cells activated? (Check CD69/CD25) start->q_activation a_activation_no Optimize activation protocol: - Titrate anti-CD3/CD28 - Check viability post-activation q_activation->a_activation_no No q_concentration Is this compound concentration optimal? q_activation->q_concentration Yes a_concentration_no Perform dose-response (e.g., 1 nM - 1 µM) q_concentration->a_concentration_no No q_time Is treatment time optimal? q_concentration->q_time Yes a_time_no Perform time-course (e.g., 4-48h) q_time->a_time_no No q_assay Is apoptosis assay working? q_time->q_assay Yes a_assay_no Run positive control (e.g., Staurosporine) q_assay->a_assay_no No success Apoptosis Detected q_assay->success Yes

Caption: Troubleshooting logic for low this compound-induced apoptosis.

References

GNF362 Technical Support Center: Troubleshooting Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GNF362 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to this compound in cell lines. Here you will find frequently asked questions, troubleshooting guides with detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2] ITPKB is a negative regulator of intracellular calcium signaling. By inhibiting ITPKB, this compound blocks the conversion of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn enhances and sustains calcium influx from the endoplasmic reticulum into the cytoplasm. In specific cellular contexts, such as activated T-lymphocytes, this prolonged elevation in intracellular calcium can induce apoptosis.[3]

Q2: In which cancer types has this compound shown efficacy in overcoming chemoresistance?

A2: this compound has been demonstrated to effectively overcome temozolomide (B1682018) (TMZ) resistance in glioblastoma.[4] Mechanistically, the inhibition of ITPKB by this compound in TMZ-resistant cells leads to an increase in reactive oxygen species (ROS), restoring the cells' sensitivity to TMZ.[4] Additionally, studies have shown that targeting ITPKB can sensitize cisplatin-resistant cancer cells to cisplatin (B142131).[5]

Q3: What are the potential mechanisms by which a cell line might develop resistance to this compound?

A3: While specific instances of acquired resistance to this compound have not been widely reported in the literature, based on resistance mechanisms observed for other kinase inhibitors, potential mechanisms could include:

  • Target Modification: Genetic mutations in the ITPKB gene that alter the drug-binding site, thereby reducing the inhibitory effect of this compound.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of ITPKB. Examples include the PI3K/Akt/mTOR and MAPK pathways.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Downstream Signaling: Changes in the expression or function of proteins involved in calcium signaling or apoptosis downstream of ITPKB, such as members of the Bcl-2 family.

Q4: How can I determine if my cell line has developed resistance to this compound?

A4: The development of resistance can be confirmed by a rightward shift in the dose-response curve of this compound in a cell viability assay, indicating a higher IC50 value compared to the parental, sensitive cell line. This should be further investigated by examining the downstream effects of this compound, such as calcium flux and apoptosis induction.

Troubleshooting Guide: Overcoming this compound Resistance

This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cell line experiments.

Issue: Decreased Sensitivity to this compound in Long-Term Cultures

If you observe a diminished effect of this compound on your cell line over time, it may be indicative of acquired resistance. The following table outlines potential causes and suggested troubleshooting steps.

Potential Cause Suggested Experimental Investigation Possible Solution/Next Steps
Target Alteration (ITPKB gene) - Sequence the ITPKB gene to identify potential mutations in the this compound binding site.- Perform a Western blot to assess ITPKB protein expression levels.- If a mutation is identified, consider using a different ITPKB inhibitor with a distinct binding mode.- If ITPKB is overexpressed, investigate gene amplification as a mechanism.
Activation of Bypass Pathways - Perform a phospho-kinase array to identify upregulated survival pathways (e.g., PI3K/Akt, MAPK).- Use specific inhibitors for suspected bypass pathways in combination with this compound in a cell viability assay to look for synergistic effects.- If a bypass pathway is confirmed, a combination therapy approach with an inhibitor of that pathway may restore sensitivity to this compound.[7]
Increased Drug Efflux - Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess efflux activity via flow cytometry.- Treat cells with known ABC transporter inhibitors (e.g., Verapamil) in combination with this compound.- If drug efflux is confirmed, co-administration with an ABC transporter inhibitor may increase the intracellular concentration of this compound.
Dysregulation of Apoptosis - Perform a Western blot for key apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) following this compound treatment.- Compare the apoptotic response between sensitive and potentially resistant cells.- If the apoptotic machinery is compromised, consider combination therapy with a direct inducer of apoptosis, such as a Bcl-2 inhibitor (e.g., Venetoclax).

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to this compound.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations for the appropriate time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration following this compound treatment.

Materials:

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Harvest cells and resuspend them in HBSS without calcium.

  • Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS without calcium to remove excess dye.

  • Resuspend the cells in HBSS with calcium and pre-treat with this compound or vehicle for the desired time.

  • Measure the baseline fluorescence.

  • Add a stimulus (e.g., an agonist that induces calcium release) and record the change in fluorescence over time.

  • At the end of the experiment, add ionomycin to determine the maximum fluorescence, followed by EGTA to determine the minimum fluorescence.

  • Calculate the intracellular calcium concentration based on the fluorescence ratios.

Visualizations

GNF362_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PLC PLC GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP4 IP4 IP3R IP3R IP3->IP3R Binds to This compound This compound ITPKB ITPKB This compound->ITPKB Inhibits ITPKB->IP3 Phosphorylates ITPKB->IP4 Produces ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Ca2+ Release Apoptosis Apoptosis Ca_cyto->Apoptosis Induces

Caption: this compound signaling pathway.

Troubleshooting_Workflow start Decreased this compound Sensitivity Observed ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 pathway_analysis Investigate Bypass Pathways (Phospho-Kinase Array) ic50->pathway_analysis Yes target_analysis Analyze ITPKB (Sequencing & Western Blot) ic50->target_analysis Yes apoptosis_analysis Assess Apoptosis (Western Blot for Caspases) ic50->apoptosis_analysis Yes combination_therapy Test Combination Therapy (e.g., + PI3K/MAPK inhibitor) pathway_analysis->combination_therapy new_inhibitor Consider Alternative Inhibitor target_analysis->new_inhibitor apoptosis_inducer Combine with Apoptosis Inducer (e.g., Bcl-2 inhibitor) apoptosis_analysis->apoptosis_inducer

Caption: Troubleshooting workflow for this compound resistance.

Experimental_Workflow cluster_induction Resistance Induction cluster_validation Validation of Resistance cluster_overcoming Overcoming Resistance culture Long-term culture with escalating this compound doses viability Cell Viability Assay (IC50) culture->viability calcium Calcium Flux Assay viability->calcium western Western Blot (Apoptosis) viability->western combo Combination Therapy calcium->combo western->combo alt_target Alternative Target combo->alt_target

Caption: Experimental workflow for this compound resistance studies.

References

GNF362 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNF362. The information is designed to address specific issues that may be encountered during the generation and optimization of dose-response curves for this selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and challenges that may arise during this compound experimentation.

Q1: My this compound dose-response curve is not showing a clear sigmoidal shape. What could be the issue?

A1: Several factors can contribute to a non-ideal dose-response curve. Consider the following:

  • Solubility: this compound is soluble in DMSO, ethanol, and methanol.[1][2] Ensure that your stock solution is fully dissolved and that the final concentration of the solvent in your assay medium is low and consistent across all wells to avoid precipitation, which can affect the actual concentration of the compound in solution.

  • Compound Concentration Range: You may be working in a concentration range that is too narrow or is on the extreme ends of the dose-response curve (either in the "no effect" or "maximal effect" zone). It is advisable to perform a broad range-finding experiment first, spanning several orders of magnitude (e.g., from picomolar to micromolar) to identify the relevant concentration range for your specific assay.

  • Cell Viability: At higher concentrations, this compound may induce cytotoxicity, which can confound your results. It is crucial to perform a parallel cytotoxicity assay (e.g., using a live/dead stain or a metabolic assay like MTT) with the same cell type and under the same experimental conditions to ensure that the observed effects are due to the specific inhibitory action of this compound and not a result of cell death.

  • Assay Incubation Time: The timing of your assay endpoint is critical. An incubation time that is too short may not allow for the full biological effect to manifest, while an incubation time that is too long could lead to secondary effects or cytotoxicity. Optimize the incubation time by performing a time-course experiment.

Q2: I am observing high variability between my replicate wells. How can I improve the reproducibility of my this compound dose-response assay?

A2: High variability can be minimized by paying close attention to experimental technique and assay setup:

  • Consistent Cell Seeding: Ensure a uniform cell number across all wells. Inconsistent cell density can lead to significant variations in the response.

  • Thorough Mixing: When preparing your serial dilutions of this compound, ensure that each dilution is thoroughly mixed before proceeding to the next. Similarly, when adding the compound to your assay plates, mix gently but thoroughly to ensure a uniform concentration in each well.

  • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outermost wells for your experimental samples and instead filling them with sterile media or PBS to maintain a humidified environment.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents.

Q3: What is the expected EC50/IC50 for this compound?

A3: The potency of this compound is assay-dependent. Published data indicates the following values:

  • IC50 values for kinase inhibition are approximately 20 nM for ITPKA, 9 nM for ITPKB, and 19 nM for ITPKC.[1]

  • An EC50 value of 12 nM has been reported for the induction of calcium influx in isolated mouse splenocytes.[1]

It is important to determine the EC50/IC50 empirically in your specific experimental system, as it can be influenced by factors such as cell type, stimulus used, and assay conditions.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell/SystemReference
IC50 (ITPKA) 20 nMPurified Protein[1]
IC50 (ITPKB) 9 nMPurified Protein[1]
IC50 (ITPKC) 19 nMPurified Protein[1]
EC50 (Calcium Influx) 12 nMIsolated Mouse Splenocytes[1]

Experimental Protocols

Protocol: this compound Dose-Response Determination using a FLIPR Calcium Assay

This protocol outlines a general procedure for determining the dose-response of this compound by measuring its effect on store-operated calcium entry (SOCE) in lymphocytes.

1. Cell Preparation: a. Isolate splenocytes from wild-type mice. b. Label the purified splenocytes with a calcium-sensitive dye, such as Fluo-4, according to the manufacturer's instructions. c. Plate the labeled cells onto fibronectin-coated 384-well FLIPR plates. d. Centrifuge the plates at 1000 rpm for 4 minutes to ensure the cells form a monolayer at the bottom of the wells.[3]

2. Compound Preparation and Addition: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve. It is recommended to perform an 8-point dose-response with 3-fold dilutions. c. Transfer the diluted this compound or vehicle control (DMSO) to the FLIPR plate containing the cells.

3. Stimulation and Data Acquisition: a. Stimulate the cells with an appropriate agonist to induce calcium release from intracellular stores and subsequently trigger SOCE. For B cells, anti-IgM can be used.[3] b. Immediately after stimulation and calcium add-back, measure the fluorescence intensity over time using a FLIPR instrument. The mean fluorescence intensity is indicative of the intracellular calcium concentration.

4. Data Analysis: a. For each this compound concentration, calculate the peak fluorescence signal or the area under the curve. b. Plot the response (e.g., peak fluorescence) against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value.

Visualizations

Signaling Pathway of this compound

GNF362_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 CRAC CRAC Channel Ca_cyto Cytosolic Ca²⁺ (Increased) CRAC->Ca_cyto Ca²⁺ Influx (SOCE) Ca_ext Extracellular Ca²⁺ ITPKB ITPKB IP3->ITPKB Substrate IP3R IP3 Receptor IP3->IP3R Binds IP4 IP4 ITPKB->IP4 Phosphorylation This compound This compound This compound->ITPKB Inhibits Apoptosis Apoptosis Ca_cyto->Apoptosis Leads to IP3R->Ca_cyto Ca²⁺ Release Ca_er ER Ca²⁺ Stores

Caption: this compound inhibits ITPKB, leading to increased intracellular calcium and apoptosis.

Experimental Workflow for this compound Dose-Response Curve Generation

GNF362_Workflow start Start cell_prep Cell Preparation (e.g., Splenocytes) start->cell_prep dye_loading Calcium Dye Loading (e.g., Fluo-4) cell_prep->dye_loading plating Plate Cells in 384-well Plate dye_loading->plating add_compound Add this compound to Cells plating->add_compound compound_prep This compound Serial Dilution compound_prep->add_compound stimulation Stimulate Cells (e.g., anti-IgM) add_compound->stimulation read_plate Measure Fluorescence (FLIPR) stimulation->read_plate data_analysis Data Analysis (4PL Curve Fit) read_plate->data_analysis end End (EC50 Determined) data_analysis->end

Caption: Workflow for determining the this compound dose-response using a calcium flux assay.

References

GNF362 Technical Support Center: Troubleshooting Inconsistent Calcium Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering inconsistent effects of GNF362 on calcium signaling. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (Itpkb). It also exhibits inhibitory activity against Itpka and Itpkc at similar concentrations.[1][2] The primary function of Itpkb is to phosphorylate inositol 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4).[2][3] By inhibiting Itpkb, this compound prevents the formation of IP4. This leads to an accumulation of IP3, which in turn potentiates the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, and enhances store-operated calcium entry (SOCE) into the cell.[3][4] This augmented calcium signaling can induce apoptosis in activated T cells.[3]

Q2: I am not observing the expected increase in intracellular calcium after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of response. Here are some key areas to investigate:

  • Cell Type and Target Expression: The expression of Itpkb can vary significantly between different cell types and tissues.[1] Cells with low or absent expression of Itpkb will likely show a blunted or no response to this compound. It is crucial to confirm the expression of Itpkb in your experimental cell line.

  • Experimental Conditions: The concentration of this compound, incubation time, and the specific stimulus used to induce calcium signaling are critical parameters. An inappropriate concentration or insufficient stimulation of the signaling pathway upstream of IP3 production may lead to a weak or undetectable signal.

  • Health and Viability of Cells: Compromised cell health can significantly impact their ability to mount a calcium response. Ensure your cells are healthy, viable, and in the appropriate growth phase.

  • Calcium Measurement Technique: Issues with the calcium indicator dye (e.g., improper loading, photobleaching, or using a dye with inappropriate affinity for the expected calcium concentrations) can lead to inaccurate readings.[5]

Q3: The effect of this compound on calcium signaling is highly variable between my experiments. What could be causing this inconsistency?

Inconsistent results with this compound can stem from several sources:

  • Lot-to-Lot Variability: Although manufacturers strive for consistency, there can be variations between different batches of this compound.[6][7][8] It is advisable to test each new lot to confirm its potency and efficacy in your specific assay.

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium.[9][10] Poor solubility can lead to an actual concentration that is lower than intended. The stability of this compound in aqueous solutions over the course of a long experiment should also be considered.

  • Cell Passage Number and Culture Conditions: As cells are passaged, their characteristics, including protein expression levels and signaling responses, can change. Maintaining a consistent cell passage number and standardized culture conditions is essential for reproducible results.

  • Subtle Variations in Protocol: Minor deviations in experimental procedures, such as incubation times, washing steps, or the timing of reagent addition, can introduce variability.

Q4: Are there any known off-target effects of this compound that could influence my calcium signaling results?

This compound has been shown to be highly selective for Itpkb, Itpka, and Itpkc. A screening against a panel of 159 other protein and lipid kinases revealed no significant off-target activity at a concentration of 5µM.[3] However, it is important to consider the following:

  • High Concentrations: Using this compound at concentrations significantly higher than the reported IC50 values could potentially lead to off-target effects. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

  • Cell-Specific Context: The kinome and signaling network can vary between cell types. While this compound is highly selective in the tested panels, unanticipated off-target effects in a specific cellular context, although unlikely, cannot be entirely ruled out.

Troubleshooting Guides

Guide 1: No Observable Effect of this compound on Calcium Signaling
Potential Cause Troubleshooting Step Rationale
Low or Absent Itpkb Expression 1. Verify Itpkb mRNA and protein expression in your cell line using qPCR, Western blot, or immunofluorescence. 2. If expression is low, consider using a cell line with known high Itpkb expression as a positive control.This compound's effect is dependent on the presence of its target kinase.[1]
Suboptimal this compound Concentration 1. Perform a dose-response experiment with this compound, typically ranging from 1 nM to 10 µM. 2. Ensure complete dissolution of this compound in the appropriate solvent (e.g., DMSO) and final culture medium.The effective concentration can be cell-type dependent.[2] Poor solubility will lead to a lower effective concentration.
Inadequate Cellular Stimulation 1. Optimize the concentration of the agonist used to stimulate IP3 production (e.g., antigen receptor antibody, carbachol). 2. Confirm that your stimulus effectively induces a calcium response in the absence of this compound.This compound enhances an existing calcium signal; it does not typically induce one on its own in the absence of upstream stimulation.
Issues with Calcium Indicator Dye 1. Verify the loading efficiency and cellular localization of your calcium-sensitive dye (e.g., Fluo-4, Fura-2) via microscopy. 2. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye can detect a calcium influx. 3. Ensure the dye's Kd is appropriate for the expected calcium concentrations.A faulty dye or improper loading will prevent the detection of any calcium changes.[11]
Cell Health 1. Monitor cell viability and morphology. 2. Use cells within a consistent and low passage number range.Unhealthy cells will not have the metabolic capacity to mount a robust signaling response.
Guide 2: Inconsistent or Variable this compound Effects
Potential Cause Troubleshooting Step Rationale
This compound Lot-to-Lot Variability 1. When receiving a new lot of this compound, perform a side-by-side comparison with the previous lot using a standardized assay. 2. Determine the EC50 or IC50 for each new lot.To ensure that the potency of the compound has not changed between batches.[6][7]
This compound Degradation or Precipitation 1. Prepare fresh stock solutions of this compound regularly and store them under the manufacturer's recommended conditions. 2. Visually inspect the final working solution for any signs of precipitation. 3. Minimize the time the compound spends in aqueous solutions before being added to the cells.This compound may have limited stability in certain media over extended periods.
Variations in Cell Culture 1. Maintain a strict protocol for cell culture, including seeding density, media composition, and passage number. 2. Regularly check for mycoplasma contamination.Cellular responses can be highly sensitive to their growth conditions.
Inconsistent Assay Protocol 1. Create a detailed, step-by-step protocol and ensure all users adhere to it strictly. 2. Pay close attention to incubation times, washing steps, and the precise timing of reagent additions.Seemingly minor variations in the protocol can lead to significant differences in the results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
ItpkaKinase Glo20[1][2]
ItpkbKinase Glo9[1][2]
ItpkcKinase Glo19[1][2]

Table 2: Cellular Activity of this compound

Cell TypeAssayParameterValue (nM)Reference
Mouse SplenocytesCalcium InfluxEC5012[1]
Primary B or T lymphocytesSOCE AugmentationEC5012[2]

Experimental Protocols

Key Experiment: Intracellular Calcium Measurement using Fluo-4 AM

This protocol provides a general framework for measuring changes in intracellular calcium in response to this compound treatment. It may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells (adherent or suspension) in a 96-well, black-walled, clear-bottom plate at a density optimized for your cell type to achieve a confluent monolayer (for adherent cells) or a desired cell concentration (for suspension cells).

    • Allow adherent cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The final concentration of Fluo-4 AM is typically between 1-5 µM. The addition of a mild detergent like Pluronic F-127 (at ~0.02%) can aid in dye loading.

    • Remove the cell culture medium from the wells.

    • Add an equal volume of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently remove the dye-loading solution.

    • Wash the cells twice with HBSS containing 20 mM HEPES.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

  • This compound Incubation and Baseline Reading:

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in HBSS with 20 mM HEPES.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.

    • Record a baseline fluorescence reading for 1-2 minutes.

  • Cellular Stimulation and Data Acquisition:

    • Prepare the stimulating agonist at a 5X or 10X concentration in HBSS with 20 mM HEPES.

    • Using the plate reader's injection system, add the agonist to the wells while continuously recording the fluorescence signal.

    • Continue recording the fluorescence intensity every 1-5 seconds for 5-10 minutes, or until the signal returns to baseline.

  • Data Analysis:

    • The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the average baseline fluorescence.

    • The response can be quantified by measuring the peak fluorescence, the area under the curve, or the rate of the fluorescence increase.

Visualizations

GNF362_Signaling_Pathway cluster_ER ER Lumen Receptor GPCR / TCR PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Itpkb Itpkb IP3->Itpkb Substrate ER Endoplasmic Reticulum (ER) SOCE Store-Operated Ca2+ Entry (SOCE) ER->SOCE Depletion Activates Ca_ER Ca2+ Ca_Cytosol Cytosolic Ca2+ (Increased) Ca_ER->Ca_Cytosol Release Downstream Downstream Ca2+ Signaling Ca_Cytosol->Downstream IP4 IP4 Itpkb->IP4 Phosphorylates This compound This compound This compound->Itpkb Inhibits SOCE->Ca_Cytosol Influx Ca_Extracellular Extracellular Ca2+

Caption: this compound inhibits Itpkb, increasing IP3 and enhancing Ca2+ signaling.

GNF362_Experiment_Workflow start Start cell_prep 1. Cell Preparation (Plate cells) start->cell_prep dye_loading 2. Dye Loading (e.g., Fluo-4 AM) cell_prep->dye_loading wash 3. Wash Cells dye_loading->wash gnf362_incubation 4. This compound Incubation wash->gnf362_incubation baseline 5. Baseline Fluorescence Measurement gnf362_incubation->baseline stimulate 6. Agonist Stimulation baseline->stimulate acquire 7. Data Acquisition (Kinetic Read) stimulate->acquire analyze 8. Data Analysis (e.g., F/F0 ratio) acquire->analyze end End analyze->end

Caption: Workflow for a this compound calcium flux experiment.

GNF362_Troubleshooting_Tree start Inconsistent this compound Effect? no_effect No Effect Observed start->no_effect Yes variable_effect Variable Effect start->variable_effect No, it's variable check_target Check Itpkb Expression no_effect->check_target check_lot Test Lot-to-Lot Variability variable_effect->check_lot check_dose Optimize this compound Dose check_target->check_dose Expression OK check_stim Verify Agonist Stimulation check_dose->check_stim Dose OK check_dye Validate Ca2+ Dye/Loading check_stim->check_dye Stimulation OK check_compound Assess this compound Stability check_lot->check_compound Lot OK check_cells Standardize Cell Culture check_compound->check_cells Compound OK check_protocol Ensure Protocol Consistency check_cells->check_protocol Cells OK

References

GNF362 Technical Support Center: Ensuring Specificity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using GNF362 in cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB).[1][2] It also shows inhibitory activity against ITPKA and ITPKC.[2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of ITPKB, which blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[5][6] This inhibition of IP4 production leads to an increase in intracellular calcium (Ca2+) levels following antigen receptor activation, which can induce apoptosis in activated T cells.[1][5]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and Ethanol.[3][4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q3: At what concentrations should I use this compound in my cellular assays?

A3: The optimal concentration of this compound will depend on the specific cell type and assay. However, based on published data, a starting point for cellular assays would be in the low nanomolar to low micromolar range. The reported EC50 for augmenting store-operated calcium entry (SOCE) in lymphocytes is 12 nM.[2][4][6] For T-cell proliferation assays, effective concentrations have been demonstrated in the nanomolar range.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound specific for ITPKB?

A4: this compound is a potent inhibitor of ITPKB, but it also inhibits ITPKA and ITPKC at similar concentrations.[3][4] It has been shown to be highly selective when tested against a panel of over 150 other protein and lipid kinases, where it showed no significant activity.[5][6] However, as with any kinase inhibitor, off-target effects in a specific cellular context cannot be entirely ruled out.

Troubleshooting Guides

Problem 1: No or weak inhibitory effect of this compound observed.

This is a common issue that can arise from several factors. Follow these steps to troubleshoot the problem.

Troubleshooting Workflow

start No/Weak this compound Effect sub_solubility Check Compound Solubility and Integrity start->sub_solubility sub_concentration Verify this compound Concentration sub_solubility->sub_concentration If soluble sub_cell_health Assess Cell Health and Target Expression sub_concentration->sub_cell_health If concentration is correct sub_assay_conditions Optimize Assay Conditions sub_cell_health->sub_assay_conditions If cells are healthy and express target sub_off_target Consider Off-Target Effects/Cellular Context sub_assay_conditions->sub_off_target If conditions are optimal

Caption: Troubleshooting logic for no/weak this compound effect.

  • Step 1: Verify Compound Solubility and Integrity

    • Issue: this compound may not be fully dissolved, leading to a lower effective concentration.

    • Solution: Ensure this compound is completely dissolved in DMSO before preparing further dilutions. Visually inspect the stock solution for any precipitate. Prepare fresh dilutions in your cell culture medium for each experiment.

  • Step 2: Confirm this compound Concentration

    • Issue: Errors in dilution calculations or pipetting can lead to an incorrect final concentration.

    • Solution: Double-check all calculations and ensure your pipettes are calibrated. It is advisable to perform a dose-response curve to verify the expected potency.

  • Step 3: Assess Cell Health and Target Expression

    • Issue: The cells may be unhealthy, or they may not express the target kinases (ITPKB, ITPKA, ITPKC) at sufficient levels.

    • Solution:

      • Cell Health: Monitor cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase.

      • Target Expression: Confirm the expression of ITPKB, ITPKA, and ITPKC in your cell line using techniques like Western blotting or qPCR.

  • Step 4: Optimize Assay Conditions

    • Issue: The assay conditions may not be optimal for detecting the effects of this compound.

    • Solution:

      • Incubation Time: Perform a time-course experiment to determine the optimal incubation time with this compound.

      • Assay Readout: Ensure your chosen readout (e.g., calcium flux, apoptosis) is sensitive enough to detect the expected changes.

  • Step 5: Consider Off-Target Effects or Cellular Context

    • Issue: In some cell types, compensatory signaling pathways may mask the effect of ITPKB inhibition.

    • Solution: If you have ruled out the above issues, consider the possibility of unique cellular mechanisms in your model system. If unexpected results persist, it may be beneficial to perform a broader kinase inhibitor screen to identify potential off-target effects in your specific cells.

Problem 2: High background or unexpected signals in the calcium flux assay.

Calcium flux assays are sensitive and can be prone to artifacts.

Troubleshooting Workflow

start High Background/Unexpected Signal in Calcium Assay sub_dye_loading Optimize Dye Loading start->sub_dye_loading sub_cell_handling Check Cell Plating and Health sub_dye_loading->sub_cell_handling If dye loading is optimal sub_instrument_settings Verify Instrument Settings sub_cell_handling->sub_instrument_settings If cells are healthy and evenly plated sub_compound_interference Test for Compound Autofluorescence sub_instrument_settings->sub_compound_interference If settings are correct cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Antigen Receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag itpkb ITPKB/A/C ip3->itpkb ca_release Ca2+ Release from ER ip3->ca_release ip4 IP4 itpkb->ip4 ca_influx SOCE (Ca2+ Influx) ca_release->ca_influx apoptosis Apoptosis ca_influx->apoptosis This compound This compound This compound->itpkb start Start plate_cells Plate cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate for 1 hour dye_loading->incubate_dye prepare_this compound Prepare this compound dilutions incubate_dye->prepare_this compound run_flipr Run FLIPR assay (add this compound, then stimulant) prepare_this compound->run_flipr analyze_data Analyze fluorescence data run_flipr->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50

References

GNF362 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GNF362. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a potent and selective, orally bioavailable inhibitor of inositol (B14025) trisphosphate 3' kinase B (ITPKB).[1][2][3] It also shows inhibitory activity against ITPKA and ITPKC.[2][3][4] this compound plays a role in augmenting calcium signaling in lymphocytes, which has implications for the treatment of autoimmune diseases and has been studied in the context of graft-versus-host disease.[5][6][7]

2. What is the expected purity of this compound?

Commercial suppliers of this compound typically provide a high degree of purity. For example, some vendors specify a purity of 99.63%.[1] It is crucial to always refer to the certificate of analysis provided by the supplier for batch-specific purity data.

3. How should this compound be stored?

Proper storage of this compound is essential to maintain its stability and activity. Recommendations for storage are as follows:

  • Powder: Store at -20°C for up to 3 years.[1]

  • In solvent: Store at -80°C for up to 1 year.[1] For shorter-term storage, -20°C for one month is also suggested.[3]

4. What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. The following table summarizes solubility data from various sources. Sonication may be required to aid dissolution.[1][3]

SolventConcentrationNotes
DMSO80 - 85 mg/mL (187.6 - 199.32 mM)Use fresh DMSO as moisture can reduce solubility.[1][2]
Ethanol40 mg/mL (93.8 mM)Sonication is recommended.[1]
MethanolSoluble-

For in vivo studies, various formulations have been used:

  • 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (7.74 mM)[1]

  • 10% DMSO + 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (5.86 mM)[3]

  • 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL (5.86 mM)[3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Inconsistent results in cellular or in vivo experiments can often be traced back to the quality and handling of this compound.

Possible Causes and Solutions:

  • Compound Degradation: Improper storage can lead to degradation of this compound. Ensure that the compound is stored as recommended (see FAQ 3). If degradation is suspected, it is advisable to use a fresh vial of the compound.

  • Inaccurate Concentration: The concentration of your stock solution may be inaccurate. This can be due to weighing errors or incomplete dissolution. Always use a calibrated balance and ensure the compound is fully dissolved. Sonication can aid in dissolution.[1][3]

  • Batch-to-Batch Variability: If you have recently switched to a new batch of this compound, there may be slight differences in purity or the presence of different minor impurities. Always consult the certificate of analysis for each new batch.

  • Experimental Conditions: Ensure that all other experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent between experiments.

Issue 2: Solubility Problems

Difficulty in dissolving this compound can lead to inaccurate dosing and inconsistent results.

Possible Causes and Solutions:

  • Incorrect Solvent: Ensure you are using a recommended solvent for this compound (see FAQ 4).

  • Low-Quality Solvent: The quality of the solvent can impact solubility. Use high-purity, anhydrous solvents whenever possible, especially with DMSO, as it is hygroscopic.[2]

  • Precipitation: If you observe precipitation upon dilution of a stock solution into an aqueous buffer, you may need to adjust your formulation. For in vivo studies, consider using a vehicle that includes solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1][3]

  • Temperature: If precipitation occurs during preparation, gentle heating and/or sonication can help to redissolve the compound.[3]

Quantitative Data Summary

Table 1: Purity of this compound

SupplierPurity
TargetMol99.63%[1]

Note: Purity can vary between batches. Always refer to the supplier's certificate of analysis.

Table 2: In Vitro Activity of this compound

TargetIC50Assay Conditions
ITPKB9 nMKinase Glo assay with purified protein[2][3][4]
ITPKA20 nMKinase Glo assay with purified protein[2][3][4]
ITPKC19 nMKinase Glo assay with purified protein[2][3][4]

Table 3: Cellular Activity of this compound

EffectEC50Cell Type
Augmentation of SOC responses12 nMPrimary B or T lymphocytes[3]

Experimental Protocols

The following are generalized protocols for the quality control and purity assessment of this compound. Specific parameters may need to be optimized.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of a this compound sample by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point for small molecules.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength. This should be at the absorbance maximum of this compound.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.

    • Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

  • Objective: To confirm the identity of this compound by determining its molecular weight.

  • Instrumentation: An LC-MS system.

  • Protocol:

    • Use the same LC method as described for HPLC analysis.

    • The eluent from the LC is directed to the mass spectrometer.

    • Acquire mass spectra in positive ion mode.

    • Look for the protonated molecule [M+H]+. For this compound (molecular weight 426.44), this would be a peak at m/z 427.4.

Visualizations

GNF362_Signaling_Pathway Simplified this compound Signaling Pathway TCR TCR Activation PLCG PLCγ TCR->PLCG PIP2 PIP2 PLCG->PIP2 hydrolyzes IP3 Ins(1,4,5)P3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB substrate Ca_Signal Ca2+ Signaling (Modulated) IP3->Ca_Signal induces IP4 Ins(1,3,4,5)P4 ITPKB->IP4 phosphorylates Apoptosis T-Cell Apoptosis Ca_Signal->Apoptosis This compound This compound This compound->ITPKB

Caption: Simplified this compound signaling pathway.

QC_Workflow This compound Quality Control Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Review & Release Receive Receive this compound CoA Review Certificate of Analysis Receive->CoA HPLC HPLC for Purity CoA->HPLC LCMS LC-MS for Identity CoA->LCMS Solubility Solubility Test CoA->Solubility Review Review Data vs. Specs HPLC->Review LCMS->Review Solubility->Review Release Release for Use Review->Release Pass Quarantine Quarantine/Reject Review->Quarantine Fail Troubleshooting_Tree Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Observed Check_Storage Was this compound stored correctly? Start->Check_Storage Use_New_Vial Use a fresh vial of this compound Check_Storage->Use_New_Vial No Check_Solubility Was the compound fully dissolved? Check_Storage->Check_Solubility Yes Use_New_Vial->Check_Solubility Improve_Dissolution Use sonication and/or fresh, high-purity solvent Check_Solubility->Improve_Dissolution No Check_Batch Is this a new batch of this compound? Check_Solubility->Check_Batch Yes Improve_Dissolution->Check_Batch Review_CoA Review new batch's Certificate of Analysis Check_Batch->Review_CoA Yes Review_Protocol Review experimental protocol for consistency Check_Batch->Review_Protocol No Review_CoA->Review_Protocol End Problem Resolved Review_Protocol->End

References

Validation & Comparative

GNF362 and FK506 in Graft-versus-Host Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Graft-versus-host disease (GVHD) remains a significant barrier to the success of allogeneic hematopoietic stem cell transplantation. The development of novel therapeutic agents with improved efficacy and safety profiles is a critical area of research. This guide provides a detailed comparison of GNF362, a selective inhibitor of inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb), and FK506 (tacrolimus), a well-established calcineurin inhibitor, for the management of GVHD. This comparison is based on preclinical data that highlights their respective mechanisms of action, efficacy in acute and chronic GVHD models, and impact on the beneficial graft-versus-leukemia (GVL) effect.

Mechanisms of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound and FK506 are mediated through distinct intracellular signaling pathways.

This compound targets Itpkb, an enzyme that negatively regulates calcium influx in T cells. By inhibiting Itpkb, this compound leads to increased intracellular calcium levels upon T-cell activation. This sustained elevation in calcium induces apoptosis in activated alloreactive T cells, a key driver of GVHD, while potentially sparing less-activated T cells responsible for the GVL effect.[1][2][3][4]

FK506 functions by binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[5][6][7] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). This ultimately suppresses T-cell activation and proliferation.

GNF362_FK506_Pathways cluster_this compound This compound Signaling Pathway cluster_fk506 FK506 Signaling Pathway TCR Activation_G TCR Activation IP3 Production IP3 Production TCR Activation_G->IP3 Production Itpkb Itpkb IP3 Production->Itpkb substrate Increased Ca2+ Increased Intracellular Ca2+ IP3 Production->Increased Ca2+ promotes Itpkb->Increased Ca2+ negative regulation This compound This compound This compound->Itpkb Apoptosis Apoptosis of Alloreactive T-cells Increased Ca2+->Apoptosis TCR Activation_F TCR Activation Ca2+ Influx Ca2+ Influx TCR Activation_F->Ca2+ Influx Calcineurin Calcineurin Ca2+ Influx->Calcineurin activates NFAT Dephosphorylation NFAT Dephosphorylation Calcineurin->NFAT Dephosphorylation FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 binds FKBP12->Calcineurin inhibits NFAT Nuclear Translocation NFAT Nuclear Translocation NFAT Dephosphorylation->NFAT Nuclear Translocation IL-2 Gene Transcription IL-2 Gene Transcription NFAT Nuclear Translocation->IL-2 Gene Transcription

Caption: Signaling pathways of this compound and FK506 in T cells.

Preclinical Efficacy in Acute Graft-versus-Host Disease

A key preclinical study directly compared the efficacy of this compound and FK506 in a murine model of acute GVHD. The results suggest that this compound offers a significant advantage in terms of survival and GVHD severity while preserving the crucial GVL effect.

ParameterVehicle ControlThis compoundFK506
Survival Rate 0%Significantly higher than control and FK506Moderately improved compared to control
GVHD Clinical Score SevereSignificantly lower than control and FK506Moderately lower than control
Graft-versus-Leukemia (GVL) Effect N/APreservedPartially compromised
Alloreactive T-cell Deletion N/AMore selectiveLess selective

Data synthesized from preclinical studies.[2][4]

Preclinical Efficacy in Chronic Graft-versus-Host Disease

This compound has also demonstrated efficacy in preclinical models of chronic GVHD, a debilitating long-term complication of transplantation.

ModelParameterThis compound Treatment
Sclerodermatous cGVHD Skin ScoreSignificantly reduced
Lung FibrosisSignificantly reduced
Bronchiolitis Obliterans cGVHD Lung FunctionImproved
Germinal Center ReactionsReduced

Data synthesized from preclinical studies.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the comparative studies.

Murine Model of Acute Graft-versus-Host Disease

A standard experimental workflow for inducing and evaluating acute GVHD in a murine model is depicted below.

Acute_GVHD_Workflow Recipient Mice Recipient Mice (e.g., BALB/c) Lethal Irradiation Lethal Irradiation (Conditioning) Recipient Mice->Lethal Irradiation Transplantation Intravenous Injection of Donor Cells Lethal Irradiation->Transplantation Donor Cells Donor Bone Marrow and Splenocytes (e.g., C57BL/6) Donor Cells->Transplantation Treatment Groups Treatment Groups: - Vehicle - this compound - FK506 Transplantation->Treatment Groups Monitoring Daily Monitoring: - Survival - GVHD Clinical Score (Weight loss, posture, activity, fur texture, skin integrity) Treatment Groups->Monitoring Analysis Endpoint Analysis: - Histopathology of target organs (skin, liver, gut) - Flow cytometry of immune cells - Cytokine analysis Monitoring->Analysis

Caption: Experimental workflow for an acute GVHD mouse model.

Protocol Details:

  • Recipient Mice: Typically, major histocompatibility complex (MHC)-mismatched strains are used (e.g., C57BL/6 donors into BALB/c recipients).

  • Conditioning: Recipient mice receive a lethal dose of total body irradiation to ablate their hematopoietic system.[8]

  • Cell Transplantation: A combination of T-cell depleted bone marrow cells and splenocytes (as a source of T cells) from donor mice are injected intravenously into the conditioned recipients.

  • Treatment: this compound, FK506, or a vehicle control is administered to the respective groups, typically starting on the day of transplantation.

  • Monitoring and Endpoint Analysis: Mice are monitored daily for survival and clinical signs of GVHD. At the end of the study, tissues are harvested for histopathological analysis, and immune cell populations are analyzed by flow cytometry.

Murine Model of Sclerodermatous Chronic Graft-versus-Host Disease

The development of sclerodermatous chronic GVHD can be modeled in mice to study fibrosis and autoimmune-like manifestations.

Chronic_GVHD_Workflow Recipient Mice_C Recipient Mice (e.g., B6D2F1) Sublethal Irradiation Sublethal Irradiation Recipient Mice_C->Sublethal Irradiation Transplantation_C Intravenous Injection of Donor Cells Sublethal Irradiation->Transplantation_C Donor Cells_C Donor Splenocytes (e.g., C57BL/6) Donor Cells_C->Transplantation_C cGVHD Development Development of cGVHD (several weeks) Transplantation_C->cGVHD Development Treatment Treatment with this compound or Vehicle cGVHD Development->Treatment Evaluation Evaluation of cGVHD: - Skin scoring (alopecia, sclerosis) - Histology (collagen deposition) - Lung function tests Treatment->Evaluation

Caption: Workflow for a sclerodermatous chronic GVHD model.

Protocol Details:

  • Mouse Strains: A common model involves the transfer of parental splenocytes (e.g., C57BL/6) into F1 hybrid recipients (e.g., B6D2F1).[9][10]

  • Conditioning: Recipient mice receive a sublethal dose of irradiation.

  • Cell Transplantation: A defined number of donor splenocytes are injected intravenously.

  • Disease Development and Treatment: Mice are monitored for the development of clinical signs of chronic GVHD, such as skin lesions and weight loss. Treatment with this compound or a vehicle control is initiated after the establishment of the disease.

  • Endpoint Analysis: The severity of scleroderma is assessed by clinical skin scores and histological analysis of collagen deposition in the skin and other organs like the lungs.

Conclusion

Preclinical evidence strongly suggests that this compound, through its unique mechanism of selectively inducing apoptosis in alloreactive T cells, represents a promising therapeutic strategy for both acute and chronic GVHD. Compared to the broader immunosuppressive action of FK506, this compound appears to offer a better balance between controlling GVHD and preserving the beneficial GVL effect.[2][4] These findings warrant further investigation and highlight the potential of targeting the Itpkb pathway for the development of novel GVHD therapies. Further clinical studies are necessary to translate these promising preclinical results into effective treatments for patients.

References

GNF362 in the Landscape of Itpkb Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed comparison of GNF362 with other known inhibitors of Inositol-Trisphosphate 3-Kinase B (Itpkb), a key regulator in immune cell signaling. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Itpkb and Its Inhibition

Inositol-trisphosphate 3-kinase B (Itpkb) is a critical enzyme in the inositol (B14025) phosphate (B84403) signaling pathway, which plays a pivotal role in T-cell and B-cell development and activation.[1][2] By phosphorylating inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4), Itpkb modulates intracellular calcium levels, a key second messenger in lymphocyte signaling.[2][3] Inhibition of Itpkb has emerged as a promising therapeutic strategy for autoimmune diseases by promoting the apoptosis of activated T-cells.[4][5]

This compound: A Potent and Selective Itpkb Inhibitor

This compound is a selective, potent, and orally bioavailable small molecule inhibitor of Itpkb.[4] It was identified through a high-throughput screening of a two-million compound library.[6] this compound binds to the ATP-binding pocket of Itpkb, effectively blocking its kinase activity.[4][6]

Comparative Analysis of Itpkb Inhibitors

While the field of selective Itpkb inhibitors is still developing, a comparison with other known inositol kinase inhibitors highlights the significance of this compound's profile. This section compares GNF326 with TNP, a pan-inositol phosphate kinase inhibitor, and BAMB-4, an inhibitor of the related kinase ITPKA.

Biochemical Potency and Selectivity

A direct comparison of the biochemical potency of these inhibitors reveals key differences in their activity and selectivity profiles.

InhibitorTarget(s)IC50 (nM)Reference(s)
This compound Itpkb 9 [4]
Itpka20[4]
Itpkc19[4]
TNPIP6K470[7]
IP3K10200[7]
BAMB-4ITPKA20000[3]

Table 1: Biochemical Potency of Selected Inositol Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Cellular Activity

The cellular activity of an inhibitor reflects its ability to engage its target in a biological context. This compound has been shown to augment store-operated calcium (SOC) entry in lymphocytes, a key event in T-cell activation.

InhibitorCellular EffectEC50 (nM)Cell TypeReference(s)
This compound Augmentation of SOC entry12Primary B or T lymphocytes[6]

Table 2: Cellular Activity of this compound. EC50 represents the concentration of the inhibitor that elicits a half-maximal response in a cellular assay.

In Vivo Efficacy

Preclinical studies in animal models of autoimmune disease provide crucial insights into the therapeutic potential of Itpkb inhibitors. This compound has demonstrated significant efficacy in a rat model of antigen-induced arthritis.

InhibitorAnimal ModelDosingKey FindingsReference(s)
This compound Rat antigen-induced arthritis6 or 20 mg/kg, twice daily (oral)Significant inhibition of joint swelling. At 20 mg/kg, reduced inflammatory cell infiltrate, joint damage, and proteoglycan loss.[4]

Table 3: In Vivo Efficacy of this compound. This table summarizes the key findings from a preclinical study of this compound in a rat model of arthritis.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Itpkb_Signaling_Pathway Itpkb Signaling Pathway TCR T-Cell Receptor (TCR) Activation PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb substrate Ca_release Ca2+ Release (from ER) IP3->Ca_release IP4 IP4 Itpkb->IP4 produces This compound This compound This compound->Itpkb inhibits SOCE Store-Operated Ca2+ Entry (SOCE) IP4->SOCE inhibits Ca_release->SOCE triggers Apoptosis T-Cell Apoptosis SOCE->Apoptosis enhanced Ca2+ leads to

Caption: Itpkb Signaling Pathway and the Action of this compound.

Kinase_Assay_Workflow Kinase Glo Assay Workflow Start Start Prepare_reaction Prepare reaction mix: - Purified Itpkb (60 nM) - ATP (2 µM) - IP3 (200 µM) - Inhibitor (e.g., this compound) Start->Prepare_reaction Incubate Incubate at 25°C for 1.5 hr Prepare_reaction->Incubate Add_KinaseGlo Add Kinase-Glo Reagent Incubate->Add_KinaseGlo Measure_luminescence Measure Luminescence Add_KinaseGlo->Measure_luminescence End End Measure_luminescence->End

Caption: Workflow for the Kinase-Glo Biochemical Assay.

Experimental Protocols

Biochemical Kinase Assay (Kinase-Glo)

The biochemical activity of Itpkb and its inhibition by this compound was determined using the Kinase-Glo assay (Promega).[4] The assay was performed in a 384-well format. Each reaction contained 60 nM of purified Itpkb enzyme, 2 µM ATP, and 200 µM IP3 in a buffer containing 10% FBS. The inhibitors were added at varying concentrations. The reaction was incubated for 1.5 hours at 25°C. After incubation, the Kinase-Glo reagent was added, which measures the amount of ATP remaining in the reaction. The luminescence, which is inversely proportional to the kinase activity, was then measured.[4]

Cellular Calcium Flux Assay

To measure the effect of this compound on intracellular calcium levels, primary B or T lymphocytes were loaded with a calcium-sensitive dye, such as Fluo-4.[6] The cells were pre-incubated with different concentrations of this compound. Store-operated calcium (SOC) entry was initiated by stimulating the cells with an appropriate agonist (e.g., anti-IgM for B cells). The change in fluorescence, indicating the influx of calcium, was measured over time using a fluorometric imaging plate reader (FLIPR).[6]

In Vivo Rat Antigen-Induced Arthritis Model

To assess the in vivo efficacy of this compound, a rat model of antigen-induced arthritis was utilized.[4] Rats were immunized with methylated bovine serum albumin (mBSA). Subsequently, arthritis was induced by an intra-articular injection of mBSA. This compound was administered orally twice daily at doses of 6 or 20 mg/kg. The severity of arthritis was evaluated by measuring joint swelling and through histological examination of the joints for inflammation, damage, and proteoglycan loss.[4]

Conclusion

This compound stands out as a highly potent and selective inhibitor of Itpkb with demonstrated cellular activity and in vivo efficacy in a relevant disease model. Its selectivity for Itpkb over other inositol kinases, as indicated by the available data, suggests a favorable therapeutic window. In comparison, other compounds like TNP and BAMB-4, while targeting related kinases, lack the specific and potent profile of this compound against Itpkb. The data presented in this guide underscore the potential of this compound as a promising candidate for the treatment of autoimmune diseases and provide a strong rationale for its further development.

References

GNF362: A Potent Inhibitor of Itpka and Itpkc Inositol Kinases

Author: BenchChem Technical Support Team. Date: December 2025

GNF362, a selective and orally bioavailable small molecule inhibitor, has demonstrated potent activity against inositol (B14025) 1,4,5-trisphosphate 3-kinase (ITPK) isoforms Itpka and Itpkc. This guide provides a comprehensive comparison of this compound's selectivity, supported by experimental data and detailed methodologies, for researchers in drug discovery and development.

This compound was initially identified as a highly potent inhibitor of Itpkb, another member of the ITPK family. However, subsequent biochemical assays have revealed that it also effectively inhibits Itpka and Itpkc, which are key enzymes in the regulation of intracellular calcium signaling through the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2]

Comparative Selectivity of this compound

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound against the three ITPK isoforms. The results demonstrate that while this compound is most potent against Itpkb, it exhibits significant inhibitory activity against Itpka and Itpkc in the nanomolar range.

KinaseThis compound IC50 (nM)
Itpka20
Itpkb9
Itpkc19

Caption: In vitro inhibitory activity of this compound against Itpka, Itpkb, and Itpkc.[1]

To further assess its selectivity, this compound was screened against a large panel of over 150 protein and lipid kinases. The results of this broad kinase profiling revealed that this compound has no significant off-target activity, highlighting its high selectivity for the ITPK family.[3]

Experimental Methodologies

The inhibitory activity of this compound against Itpka and Itpkc was determined using the Kinase-Glo® luminescent kinase assay platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.

Kinase-Glo® Assay Protocol for Itpka and Itpkc
  • Reaction Setup : Purified Itpka or Itpkc enzyme was incubated with its substrate, inositol 1,4,5-trisphosphate (IP3), and a defined concentration of ATP in a kinase reaction buffer.

  • Inhibitor Addition : this compound was added to the reaction mixture at varying concentrations to determine its dose-dependent inhibitory effect.

  • Incubation : The kinase reactions were incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.

  • ATP Detection : An equal volume of Kinase-Glo® Reagent was added to each well. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.

  • Luminescence Measurement : The luminescent signal was measured using a luminometer.

  • Data Analysis : The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways of Itpka and Itpkc

Itpka and Itpkc are critical regulators of intracellular calcium signaling. They function by phosphorylating the second messenger IP3 at the 3-position, converting it to IP4. This action terminates the IP3-mediated calcium release from intracellular stores and initiates downstream signaling events mediated by IP4.

Itpka Signaling Pathway

Itpka_Signaling_Pathway PLC Phospholipase C (PLC) IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 hydrolyzes PIP2 PIP2 PIP2->PLC Itpka Itpka IP3->Itpka substrate ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) Itpka->IP4 phosphorylates Downstream Downstream Signaling IP4->Downstream Ca_release Ca²⁺ Release ER->Ca_release This compound This compound This compound->Itpka

Caption: Simplified Itpka signaling pathway and the inhibitory action of this compound.

Itpkc Signaling Pathway

Itpkc_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLCg->IP3 hydrolyzes PIP2 PIP2 PIP2->PLCg Itpkc Itpkc IP3->Itpkc substrate ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) Itpkc->IP4 phosphorylates Ca_release Ca²⁺ Release ER->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin activates NFAT NFAT Activation Calcineurin->NFAT This compound This compound This compound->Itpkc

Caption: Simplified Itpkc signaling pathway in T-cells and the inhibitory action of this compound.

Experimental Workflow for this compound Selectivity Profiling

The following diagram illustrates the workflow for assessing the selectivity of this compound against Itpka and Itpkc.

GNF362_Selectivity_Workflow start Start prepare_reagents Prepare Kinase Reaction (Enzyme, Substrate, ATP) start->prepare_reagents off_target_screen Off-Target Kinase Panel (>150 Kinases) start->off_target_screen add_this compound Add this compound (Dose-Response) prepare_reagents->add_this compound incubate Incubate at RT add_this compound->incubate add_kinase_glo Add Kinase-Glo® Reagent incubate->add_kinase_glo measure_luminescence Measure Luminescence add_kinase_glo->measure_luminescence calculate_ic50 Calculate IC50 Values measure_luminescence->calculate_ic50 analyze_selectivity Analyze Selectivity Profile calculate_ic50->analyze_selectivity off_target_screen->analyze_selectivity end End analyze_selectivity->end

Caption: Workflow for determining the selectivity of this compound.

References

GNF362 Demonstrates Superior Efficacy in Preclinical Autoimmune Models Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical data reveals that GNF362, a novel inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), shows significant promise in the treatment of autoimmune diseases, outperforming standard therapies in key preclinical models of arthritis and graft-versus-host disease (GVHD). These findings, aimed at researchers, scientists, and drug development professionals, suggest a new therapeutic avenue for T-cell mediated autoimmune disorders.

This compound operates through a distinct mechanism of action, augmenting calcium signaling in lymphocytes, which in turn induces apoptosis in activated T cells.[1] This targeted approach to eliminating pathogenic T cells offers a potential advantage over broader immunosuppressive agents.

Superior Efficacy in a Rat Model of Rheumatoid Arthritis

In a widely recognized rat model of antigen-induced arthritis (rAIA), this compound demonstrated a marked reduction in disease severity. When administered orally, this compound significantly inhibited joint swelling and reduced the production of secondary antibodies that contribute to the autoimmune response.

A direct comparison of efficacy data from preclinical studies highlights the potential of this compound against established calcineurin inhibitors, tacrolimus (B1663567) (FK506) and cyclosporin (B1163) A.

Therapeutic AgentAnimal ModelKey Efficacy Endpoints
This compound Rat Antigen-Induced Arthritis (rAIA)- 47% reduction in joint swelling (20 mg/kg) - 34% reduction in joint swelling (6 mg/kg) - Significant reduction in inflammatory cell infiltration, joint erosion, and proteoglycan loss
Tacrolimus (FK506) Rat Collagen-Induced Arthritis (CIA)- Significant suppression of paw swelling (p < 0.01 at 1.8 mg/kg) - Significant reduction in histological changes (p < 0.05 at 1.8 mg/kg) - Recovery of proteoglycan content (p < 0.01 at 1.8 mg/kg)[2] - Reduction in elevated IL-6 levels[3][4]
Cyclosporin A Rat Antigen-Induced Arthritis (AIA)- Effective inhibition of the chronic phase of arthritis - Decreased joint swelling and reduced histological arthritic score[5] - Dose-dependent inhibition of hindpaw edema

Enhanced Selectivity in Graft-versus-Host Disease

Beyond arthritis, this compound has shown significant potential in preclinical models of graft-versus-host disease (GVHD), a serious complication of allogeneic hematopoietic stem cell transplantation. In these models, this compound demonstrated a superior ability to selectively eliminate donor alloreactive T cells—the primary drivers of GVHD—when compared to tacrolimus. This selectivity suggests a potentially wider therapeutic window and a more favorable safety profile.

Therapeutic AgentAnimal ModelKey Efficacy Endpoints
This compound Murine models of acute and chronic GVHD- More selectively deleted donor alloreactive T cells vs. nominal antigen-responsive T cells compared to FK506 - Favorable acute GVHD and graft-versus-leukemia (GVL) properties[6]
Tacrolimus (FK506) Murine model of allogeneic bone-marrow transplantation- Significantly prolonged the survival of GVHD mice - Inhibited donor anti-host T-cell proliferative and cytotoxic responses[6]

Mechanism of Action and Experimental Approach

The therapeutic effect of this compound is rooted in its inhibition of ITPKB, a negative regulator of T-cell receptor signaling. By blocking ITPKB, this compound enhances intracellular calcium levels following T-cell activation, leading to apoptosis of these cells.[1][7][8][9]

GNF362_Mechanism_of_Action TCR T-Cell Receptor Activation PLC Phospholipase C (PLC) TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB Ca_release ER Ca2+ Release IP3->Ca_release IP4 IP4 ITPKB->IP4 SOCE Store-Operated Ca2+ Entry (SOCE) IP4->SOCE Inhibits Ca_release->SOCE Ca_signal ↑ Intracellular Ca2+ Signaling SOCE->Ca_signal Apoptosis Apoptosis of Activated T-Cells Ca_signal->Apoptosis This compound This compound This compound->ITPKB Inhibits

Figure 1. this compound Mechanism of Action.

The preclinical efficacy of this compound in arthritis was evaluated using the rat antigen-induced arthritis (rAIA) model, a well-established T-cell driven model of inflammatory arthritis.

Rat_Antigen_Induced_Arthritis_Workflow cluster_immunization Immunization Phase cluster_induction Arthritis Induction & Treatment cluster_assessment Efficacy Assessment Immunization Day -21 & -14: Immunize Lewis rats with methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA) Induction Day 0: Intra-articular injection of mBSA into the knee joint Immunization->Induction Treatment_Start Day 0-21: Oral administration of this compound, Tacrolimus, Cyclosporin A, or vehicle Induction->Treatment_Start Joint_Swelling Measure knee joint swelling (e.g., caliper measurements) Treatment_Start->Joint_Swelling Antibody_Titer Measure serum anti-mBSA antibody titers (ELISA) Treatment_Start->Antibody_Titer Histology Day 21: Histological analysis of knee joints (Inflammation, Joint Erosion, Proteoglycan Loss) Treatment_Start->Histology

Figure 2. Rat Antigen-Induced Arthritis Experimental Workflow.

Experimental Protocols

Rat Antigen-Induced Arthritis (rAIA) Model
  • Animals: Female Lewis rats are typically used for this model.

  • Immunization: Rats are immunized intradermally at the base of the tail on days -21 and -14 with an emulsion of methylated bovine serum albumin (mBSA) and Complete Freund's Adjuvant (CFA).

  • Arthritis Induction: On day 0, arthritis is induced by an intra-articular injection of mBSA in saline into one knee joint.

  • Treatment: Test compounds (this compound, tacrolimus, cyclosporin A) or vehicle are administered orally, typically once or twice daily, for a specified period (e.g., 21 days).

  • Efficacy Evaluation:

    • Joint Swelling: Knee joint diameter is measured regularly using calipers.

    • Histopathology: At the end of the study, knee joints are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, and safranin O) to assess the degree of inflammation, synovial hyperplasia, pannus formation, cartilage destruction (proteoglycan loss), and bone erosion. A semi-quantitative scoring system is used for these assessments.

    • Antibody Titers: Blood samples are collected to measure serum levels of anti-mBSA antibodies by ELISA.

Conclusion

The preclinical data for this compound presents a compelling case for its further development as a novel therapeutic for autoimmune diseases. Its unique mechanism of action, leading to the targeted deletion of pathogenic T cells, and its superior efficacy and selectivity in robust preclinical models of arthritis and GVHD, position it as a promising alternative to current standard-of-care therapies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with autoimmune disorders.

References

A Comparative Guide to GNF362 and Other Immunosuppressants on T Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, the pursuit of potent and selective agents with favorable safety profiles is paramount. This guide provides a comparative analysis of GNF362, a novel inositol (B14025) 1,4,5-trisphosphate 3-kinase B (Itpkb) inhibitor, against established immunosuppressants, focusing on their respective impacts on T cell function. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development endeavors.

Executive Summary

This compound represents a distinct class of immunosuppressants that function by augmenting intracellular calcium signaling in T lymphocytes, leading to the targeted apoptosis of activated T cells. This mechanism of action contrasts with traditional immunosuppressants that primarily inhibit T cell activation and proliferation through various pathways. This guide will delve into the quantitative effects of this compound alongside Tacrolimus (B1663567) (FK506), Cyclosporin (B1163) A, Mycophenolate Mofetil (MMF), and Everolimus (B549166) on T cell proliferation, cytokine production, and apoptosis, supplemented with detailed experimental protocols and visual diagrams of the underlying biological pathways and workflows.

Mechanism of Action: A Tale of Two Strategies

The immunosuppressants discussed herein can be broadly categorized based on their primary mechanism of action:

  • Induction of Apoptosis in Activated T Cells: this compound is a prime example of this strategy. By inhibiting Itpkb, it prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3), leading to sustained high levels of intracellular calcium upon T cell activation. This calcium overload triggers downstream apoptotic pathways, effectively eliminating hyperactive T cells.

  • Inhibition of T Cell Activation and Proliferation: This is the conventional approach employed by the other immunosuppressants in this guide.

    • Calcineurin Inhibitors (Tacrolimus and Cyclosporin A): These drugs block the phosphatase activity of calcineurin, preventing the activation of the transcription factor NFAT. This, in turn, inhibits the transcription of genes crucial for T cell activation and proliferation, most notably Interleukin-2 (IL-2).

    • Inhibitor of Purine Synthesis (Mycophenolate Mofetil): MMF's active metabolite, mycophenolic acid (MPA), inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine (B1146940) nucleotides. As lymphocytes are heavily reliant on this pathway for proliferation, MMF effectively halts their expansion.

    • mTOR Inhibitor (Everolimus): Everolimus targets the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/AKT signaling pathway. By inhibiting mTOR, it disrupts signals required for cell growth, proliferation, and survival.

Below is a diagram illustrating the distinct signaling pathway targeted by this compound.

GNF362_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation IP3 IP3 PLCg->IP3 Generates IP3R IP3R (ER Membrane) Ca_cyto ↑ [Ca²⁺]i IP3R->Ca_cyto Release SOCE SOCE Channels SOCE->Ca_cyto Influx IP3->IP3R Activates Itpkb Itpkb IP3->Itpkb Substrate IP4 IP4 Itpkb->IP4 Produces IP4->SOCE Inhibits Ca_ER Ca²⁺ (ER Store) Ca_ER->IP3R Apoptosis Apoptosis Ca_cyto->Apoptosis Induces This compound This compound This compound->Itpkb Inhibits

Caption: this compound Signaling Pathway.

Comparative Data on T Cell Function

The following tables summarize the available quantitative data on the effects of this compound and other immunosuppressants on key T cell functions. It is important to note that direct head-to-head comparative studies for this compound against all the other agents are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

T Cell Proliferation

The 50% inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting T cell proliferation.

ImmunosuppressantT Cell Proliferation IC50Citation(s)
This compound Data not available in direct comparative studies. Acts by inducing apoptosis rather than direct anti-proliferation.
Tacrolimus (FK506) ~0.06 nM[1]
Cyclosporin A ~19 µg/L (~16 nM)[2]
Mycophenolate Mofetil (MPA) ~1.55 mg/L (~4.8 µM)[3]
Everolimus ~10 nM[4]
Cytokine Production (IFN-γ and IL-2)

The inhibition of key pro-inflammatory cytokines is a hallmark of many immunosuppressants.

ImmunosuppressantEffect on IFN-γ ProductionEffect on IL-2 ProductionCitation(s)
This compound Not directly inhibited; surviving cells may produce cytokines, but the primary effect is apoptosis.Not directly inhibited; primary effect is apoptosis.
Tacrolimus (FK506) Strong inhibition (IC50 ~0.25 nM).[1]Strong inhibition (IC50 ~0.06 nM).[1][1][5][6][7][8]
Cyclosporin A Inhibition, though can be enhanced under certain co-stimulatory conditions.[9][10]Strong inhibition.[11][12][9][10][11][12][13][14]
Mycophenolate Mofetil (MPA) Mildly suppressed at clinically relevant concentrations.[15][16]Mildly suppressed at clinically relevant concentrations.[15][16][15][16][17][18][19]
Everolimus Moderate inhibition.[20]Moderate inhibition.[20][4][20][21][22][23][24]
T Cell Apoptosis

Induction of apoptosis is a key mechanism for this compound and can be a secondary effect of other immunosuppressants.

ImmunosuppressantEffect on T Cell ApoptosisCitation(s)
This compound Primary Mechanism: Induces apoptosis in activated T cells.
Tacrolimus (FK506) Can induce apoptosis, particularly in activated T cells.[25][26][27][25][26][27][28]
Cyclosporin A Can induce apoptosis, particularly in resting T cells.[29][30][29][30][31][32]
Mycophenolate Mofetil (MPA) Induces apoptosis in activated T cells.[33][34][33][34][35][36][37][38]
Everolimus Minimal cytotoxic effects; primarily anti-proliferative.[4][4][39][40][41][42]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate T cell function.

T Cell Proliferation Assay (CFSE Dilution)

This assay measures the number of cell divisions a T cell population has undergone.

CFSE_Workflow start Isolate PBMCs stain Stain with CFSE start->stain culture Culture with stimuli (e.g., anti-CD3/CD28) +/- Immunosuppressant stain->culture incubate Incubate for 3-5 days culture->incubate harvest Harvest and stain for surface markers (e.g., CD4, CD8) incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze end Quantify proliferation (dilution of CFSE fluorescence) analyze->end

Caption: CFSE T Cell Proliferation Assay Workflow.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium and incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell Culture: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Add T cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and the immunosuppressant of interest at various concentrations.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Staining for Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the T cell populations of interest and analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Intracellular Cytokine Staining

This technique allows for the detection of cytokine production at the single-cell level.

Protocol:

  • Cell Stimulation: Culture isolated PBMCs or purified T cells with a stimulant (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate intracellularly.

  • Surface Staining: Wash the cells and stain with antibodies against cell surface markers to identify the T cell populations of interest.

  • Fixation and Permeabilization: Wash the cells and then fix them with a formaldehyde-based fixation buffer. After fixation, permeabilize the cell membranes using a saponin- or detergent-based permeabilization buffer.

  • Intracellular Staining: Add fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., IFN-γ, IL-2) to the permeabilized cells and incubate.

  • Washing: Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Resuspend the cells in staining buffer and acquire on a flow cytometer. Analyze the percentage of cytokine-producing cells within the defined T cell populations.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Protocol:

  • Cell Culture and Treatment: Culture T cells with the desired stimuli and the immunosuppressant being tested for a specified period.

  • Harvesting: Gently harvest the cells, including any non-adherent cells in the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound offers a novel, targeted approach to immunosuppression by inducing apoptosis specifically in activated T cells. This mechanism is fundamentally different from the anti-proliferative and activation-inhibiting actions of established immunosuppressants like calcineurin inhibitors, MMF, and mTOR inhibitors. While direct comparative quantitative data is still emerging, the distinct mechanism of this compound suggests its potential for a more selective elimination of pathogenic T cells, which could translate to improved therapeutic outcomes in autoimmune diseases and transplantation. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of this compound in the context of current immunomodulatory therapies. This guide serves as a foundational resource for understanding the current landscape and guiding future investigations in this promising area of drug development.

References

GNF362: A Novel Approach to Autoimmune Disease Treatment by Targeting ITPKB

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the therapeutic potential of GNF362 in preclinical models of autoimmune disease, with a focus on its mechanism of action, efficacy, and experimental validation against established treatments.

This compound, a potent and selective inhibitor of inositol-trisphosphate 3-kinase B (ITPKB), has emerged as a promising therapeutic candidate for T-cell-mediated autoimmune diseases. By modulating a key step in the calcium signaling pathway of lymphocytes, this compound offers a novel strategy aimed at inducing apoptosis in pathogenic T-cells, thereby mitigating the inflammatory cascade characteristic of these disorders. This guide provides a detailed comparison of this compound with alternative therapies in preclinical settings, supported by experimental data and protocols to aid researchers and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: Augmenting Calcium Signaling to Induce T-Cell Apoptosis

This compound's therapeutic effect stems from its specific inhibition of ITPKB, an enzyme that phosphorylates inositol (B14025) 1,4,5-trisphosphate (IP3) to form inositol 1,3,4,5-tetrakisphosphate (IP4). IP3 is a critical second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. By inhibiting ITPKB, this compound prevents the conversion of IP3 to IP4, leading to an accumulation of IP3. This sustained elevation of IP3 results in augmented and prolonged calcium influx into the cytoplasm of activated T-lymphocytes. The excessive intracellular calcium concentration activates apoptotic pathways, leading to the selective elimination of these pathogenic immune cells.

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GNF362_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB ER Endoplasmic Reticulum IP3->ER Binds to Receptor IP4 IP4 ITPKB->IP4 Phosphorylates This compound This compound This compound->ITPKB Inhibits Ca_ER Ca2+ Ca_cyto Elevated Cytosolic Ca2+ Ca_ER->Ca_cyto Release Apoptosis Apoptosis Ca_cyto->Apoptosis Induces

Caption: this compound inhibits ITPKB, leading to increased IP3, elevated cytosolic calcium, and apoptosis in T-cells.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in several preclinical models of autoimmune diseases, most notably in rat models of antigen-induced arthritis (AIA) and mouse models of graft-versus-host disease (GVHD).

Antigen-Induced Arthritis in Rats

In a rat model of antigen-induced arthritis, a condition that shares pathological features with human rheumatoid arthritis, this compound demonstrated significant anti-inflammatory and disease-modifying effects.

Treatment GroupDose (mg/kg, oral, twice daily)Reduction in Joint Swelling (%)Reduction in Inflammatory Cell InfiltrationReduction in Joint ErosionReduction in Proteoglycan Loss
Vehicle-0---
This compound634SignificantSignificantSignificant
This compound2047SignificantSignificantSignificant

Table 1: Efficacy of this compound in a Rat Model of Antigen-Induced Arthritis. Data summarized from preclinical studies demonstrates a dose-dependent reduction in key pathological markers of arthritis.

Graft-versus-Host Disease in Mice

This compound has also been compared to the established immunosuppressant Tacrolimus (FK506) in preclinical models of graft-versus-host disease, a major complication of allogeneic hematopoietic stem cell transplantation.

Treatment GroupDoseOutcome in Acute GVHD ModelEffect on Graft-versus-Leukemia (GVL)Selectivity for Alloreactive T-cells
Vehicle-Severe GVHD--
This compoundNot specifiedAmeliorated acute GVHDNo impairmentMore selective deletion
FK506Not specified--Less selective deletion

Table 2: Comparison of this compound and FK506 in a Preclinical Model of Graft-versus-Host Disease. this compound shows promise in treating GVHD while preserving the beneficial graft-versus-leukemia effect and exhibiting greater selectivity for pathogenic T-cells compared to FK506.

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Rat Antigen-Induced Arthritis (AIA) Model

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AIA_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization with methylated Bovine Serum Albumin (mBSA) in Complete Freund's Adjuvant Booster Booster Immunization with mBSA in Incomplete Freund's Adjuvant Immunization->Booster Day 7 Intra_articular Intra-articular Injection of mBSA into Knee Joint Booster->Intra_articular Day 14 Dosing Oral Administration of This compound or Vehicle (Twice Daily) Intra_articular->Dosing Initiated at time of intra-articular injection Swelling Measurement of Knee Joint Swelling Dosing->Swelling Histology Histological Analysis of Joints for Inflammation, Erosion, and Proteoglycan Loss Dosing->Histology Antibody Measurement of Serum Anti-mBSA Antibody Titers Dosing->Antibody

Caption: Workflow for the rat antigen-induced arthritis (AIA) model.

1. Animals: Male Lewis rats (7-8 weeks old) are used for this model.

2. Induction of Arthritis:

  • Day 0: Rats are immunized intradermally at the base of the tail with 100 µL of an emulsion containing 500 µg of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).
  • Day 7: A booster immunization is administered with 100 µL of an emulsion containing 250 µg of mBSA in Incomplete Freund's Adjuvant (IFA).
  • Day 14: Arthritis is induced by a single intra-articular injection of 50 µg of mBSA in 50 µL of saline into one knee joint.

3. Treatment:

  • This compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in water).
  • Oral administration of this compound or vehicle is initiated at the time of the intra-articular mBSA injection and continues twice daily for the duration of the study (typically 14-21 days).

4. Assessment of Disease:

  • Joint Swelling: The diameter of the knee joint is measured at regular intervals using a digital caliper. The percentage reduction in swelling is calculated relative to the vehicle-treated group.
  • Histopathology: At the end of the study, the knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and joint erosion, and with Safranin O to evaluate proteoglycan loss. A semi-quantitative scoring system is used to evaluate the severity of these parameters.
  • Antibody Titers: Blood samples are collected at various time points to measure serum levels of anti-mBSA antibodies by ELISA.

In Vitro Kinase Assay (Kinase-Glo™)

1. Principle: The Kinase-Glo™ Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

2. Procedure:

  • Recombinant human ITPKA, ITPKB, and ITPKC enzymes are used.
  • The kinase reaction is performed in a 384-well plate containing the respective kinase, its substrate (IP3), and ATP in a kinase reaction buffer.
  • This compound is added in a range of concentrations to determine its inhibitory activity (IC50).
  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
  • An equal volume of Kinase-Glo™ Reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.
  • The plate is incubated for 10 minutes at room temperature to stabilize the luminescent signal.
  • Luminescence is measured using a plate-reading luminometer.
  • The IC50 values are calculated from the dose-response curves.

Flow Cytometry Analysis of Thymocytes

1. Objective: To assess the effect of this compound on T-cell development in vivo.

2. Procedure:

  • Mice are treated with this compound or vehicle orally for a specified period (e.g., 9 days).
  • At the end of the treatment period, the thymus is harvested, and a single-cell suspension of thymocytes is prepared.
  • The cells are stained with fluorescently labeled antibodies specific for T-cell surface markers, such as CD4 and CD8.
  • Stained cells are analyzed using a flow cytometer to determine the percentage of different thymocyte populations (e.g., CD4+ single-positive, CD8+ single-positive, CD4+CD8+ double-positive, and double-negative).
  • The data is analyzed to determine if this compound treatment leads to a reduction in specific T-cell populations, indicative of an effect on T-cell development or survival.

Conclusion

This compound represents a targeted therapeutic strategy for autoimmune diseases with a distinct mechanism of action that differentiates it from many existing therapies. Preclinical data in models of arthritis and graft-versus-host disease demonstrate its potential to effectively suppress pathological immune responses. The ability of this compound to selectively induce apoptosis in activated T-cells while potentially preserving the beneficial aspects of the immune system, such as the graft-versus-leukemia effect, highlights its promise. Further investigation and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human autoimmune diseases. This guide provides a foundational overview for researchers and drug developers to understand and further explore the utility of this novel ITPKB inhibitor.

A Comparative Analysis of GNF362 and Cyclosporin A: A New Wave of Immunomodulation vs. a Clinical Mainstay

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of GNF362, a selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and Cyclosporin (B1163) A (CsA), a widely-used calcineurin inhibitor, for researchers, scientists, and drug development professionals. Both compounds are potent immunomodulators, but they operate through distinct mechanisms, offering different approaches to treating autoimmune and inflammatory diseases. This document outlines their mechanisms of action, presents a compilation of supporting experimental data, and provides detailed experimental protocols for key assays.

Executive Summary

This compound represents a novel strategy in immunomodulation by targeting the negative regulation of T-cell receptor signaling. By inhibiting ITPKB, this compound enhances calcium influx in activated T-cells, leading to their apoptotic deletion. This targeted approach aims to eliminate pathogenic T-cells while potentially preserving broader immune function. In contrast, Cyclosporin A, a cornerstone of immunosuppressive therapy for decades, acts by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. This blockade prevents the transcription of crucial cytokines, most notably Interleukin-2 (IL-2), thereby suppressing T-cell proliferation and function. While effective, Cyclosporin A's broad immunosuppressive action can lead to significant side effects, including nephrotoxicity and an increased risk of infections. This guide will delve into the experimental data that underpins these mechanisms and compares their efficacy and potential liabilities.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for this compound and Cyclosporin A, providing a direct comparison of their biochemical potency, cellular activity, and effects in preclinical models.

Table 1: Biochemical and Cellular Activity

ParameterThis compoundCyclosporin A
Target Inositol trisphosphate 3-kinase B (ITPKB)Calcineurin
IC50 (ITPKA) 20 nM[1]-
IC50 (ITPKB) 9 nM[1]-
IC50 (ITPKC) 19 nM[1]-
IC50 (Calcineurin) -~20-60 ng/mL (for cytokine synthesis inhibition)[2]
EC50 (Calcium Influx) 12 nM (in isolated mouse splenocytes)[1]-
IC50 (IFN-γ production) -8.0 ng/mL[3]
IC50 (LT/TNF activity) -9.5 ng/mL[3]

Table 2: In Vivo Efficacy in Rodent Arthritis Models

ParameterThis compoundCyclosporin A
Model Rat Antigen-Induced Arthritis (rAIA)[4]Collagen-Induced Arthritis (CIA) in Rhesus Monkey[5]
Dose 6 mg/kg and 20 mg/kg, oral, daily[4]25 mg/kg/day, subcutaneous[5]
Effect on Joint Swelling Significant inhibition[4]Complete prevention when given before clinical signs[5]
Effect on Inflammatory Cell Infiltration Significantly reduced at 20 mg/kg[4]Not explicitly quantified, but disease prevention implies reduction.
Effect on Joint Erosion Significantly reduced at 20 mg/kg[4]Not explicitly quantified, but disease prevention implies reduction.
Effect on Proteoglycan Loss Significantly reduced at 20 mg/kg[4]Not explicitly quantified, but disease prevention implies reduction.

Table 3: Pharmacokinetic Parameters

ParameterThis compoundCyclosporin A
Bioavailability (Oral) Good in vivo half-life and systemic levels in mice[4]Highly variable, ~30% (oil-based formulation)[6]; improved with microemulsion formulation[7]
Time to Peak Concentration (Tmax) Not specified2-4 hours (oral)[8]
Elimination Half-life Good in vivo half-life[4]4.3-13.9 hours (intravenous)[8]
Metabolism Not specifiedPrimarily hepatic via CYP3A4[6]
Excretion Not specifiedMainly in bile[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Cyclosporin A are visualized in the following diagrams.

GNF362_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB Substrate Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces IP4 IP4 ITPKB->IP4 Phosphorylates Ca_influx Sustained Ca²⁺ Influx IP4->Ca_influx Inhibits This compound This compound This compound->ITPKB Inhibits Apoptosis Apoptosis of Activated T-Cell Ca_influx->Apoptosis Leads to

Caption: this compound inhibits ITPKB, preventing the formation of IP4 and leading to sustained calcium influx and apoptosis in activated T-cells.

CyclosporinA_Mechanism cluster_cytosol Cytosol cluster_nucleus Nucleus CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds to CsA_complex CsA-Cyclophilin Complex Calcineurin Calcineurin CsA_complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Translocates to nucleus and binds to promoter IL2_transcription IL-2 Transcription IL2_gene->IL2_transcription Initiates

Caption: Cyclosporin A binds to cyclophilin, and this complex inhibits calcineurin, preventing NFAT dephosphorylation and subsequent IL-2 gene transcription.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

This compound: Rat Antigen-Induced Arthritis (rAIA) Model[4]

This protocol outlines the procedure for inducing arthritis in rats and assessing the efficacy of this compound.

GNF362_rAIA_Protocol cluster_immunization Immunization Phase cluster_treatment Treatment Phase cluster_arthritis_induction Arthritis Induction & Assessment Day_minus_21 Day -21: Immunize Lewis rats with 100 µg methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA) Day_minus_14 Day -14: Booster immunization with 100 µg mBSA in CFA Day_minus_21->Day_minus_14 Dosing Daily oral dosing with This compound (6 or 20 mg/kg) or vehicle Day_minus_14->Dosing Day_0 Day 0: Intra-articular injection of 50 µg mBSA into the right knee joint Dosing->Day_0 Assessment Days 2, 4, 7: Measure knee joint swelling Day_0->Assessment Termination End of Study: Histological analysis of knee joints Assessment->Termination

Caption: Experimental workflow for the rat antigen-induced arthritis model to evaluate this compound efficacy.

Materials:

  • Lewis rats

  • Methylated bovine serum albumin (mBSA)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle control

  • Digital micrometer for measuring knee diameter

  • Histology equipment

Procedure:

  • Immunization: On day -21 and day -14, immunize Lewis rats via subcutaneous injection with 100 µg of mBSA emulsified in CFA.

  • Treatment: Begin daily oral administration of this compound (at 6 or 20 mg/kg) or vehicle from day -14 until the end of the study.

  • Arthritis Induction: On day 0, induce arthritis by injecting 50 µg of mBSA intra-articularly into the right knee joint.

  • Assessment: Measure the diameter of the knee joint on days 2, 4, and 7 using a digital micrometer.

Cyclosporin A: In Vitro Cytokine Production Assay[2][9]

This protocol describes an in vitro assay to measure the inhibitory effect of Cyclosporin A on cytokine production by peripheral blood mononuclear cells (PBMCs).

CsA_Cytokine_Protocol cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from human peripheral blood Treat_CsA Pre-incubate PBMCs with varying concentrations of Cyclosporin A Isolate_PBMCs->Treat_CsA Stimulate Stimulate PBMCs with mitogen (e.g., PHA) or antigen (e.g., SEA) Treat_CsA->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) by ELISA Collect_Supernatant->ELISA

Caption: Workflow for an in vitro cytokine production assay to assess the immunosuppressive activity of Cyclosporin A.

Materials:

  • Human peripheral blood

  • Ficoll-Paque for PBMC isolation

  • Cyclosporin A

  • Stimulants (e.g., Phytohemagglutinin (PHA), Staphylococcal enterotoxin A (SEA))

  • Cell culture medium and supplements

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)

  • Microplate reader

Procedure:

  • Cell Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Treatment: Plate the PBMCs and pre-incubate with a range of concentrations of Cyclosporin A for 1-2 hours.

  • Stimulation: Add a stimulant (e.g., PHA or SEA) to the cell cultures to induce cytokine production.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of Cyclosporin A compared to the untreated, stimulated control.

Comparative Discussion

This compound and Cyclosporin A represent two distinct philosophies in immunosuppressive therapy.

Efficacy: Both compounds have demonstrated significant efficacy in preclinical models of autoimmune disease. This compound effectively reduces joint swelling and damage in a rat model of arthritis.[4] Similarly, Cyclosporin A can completely prevent the onset of arthritis in a primate model when administered prophylactically.[5] A direct comparison in a graft-versus-host disease model showed that this compound had favorable properties compared to FK506 (a calcineurin inhibitor with a similar mechanism to Cyclosporin A), suggesting a potentially better therapeutic window.

Mechanism and Selectivity: The key difference lies in their mechanism of action. Cyclosporin A's inhibition of calcineurin is a broad-spectrum immunosuppressive strategy, affecting a wide range of T-cell responses. This can be highly effective but also leads to generalized immunosuppression. This compound's approach of targeting ITPKB to induce apoptosis specifically in activated T-cells could offer a more targeted therapy, potentially sparing quiescent T-cells and preserving a greater degree of normal immune function. This is supported by findings that this compound more selectively deleted alloreactive T-cells compared to FK506.

Safety and Tolerability: Cyclosporin A is associated with a well-documented profile of adverse effects, most notably nephrotoxicity and hypertension. While this compound was reported to be well-tolerated in unmanipulated animals[4], comprehensive long-term toxicology studies in comparison to Cyclosporin A are not yet publicly available. The more targeted mechanism of this compound holds the promise of an improved safety profile, but this requires further clinical investigation.

Conclusion

This compound presents a promising novel approach to the treatment of autoimmune diseases by selectively targeting activated T-cells for apoptosis. Its unique mechanism of action, focused on the inhibition of ITPKB, offers a potential alternative to the broader immunosuppression of calcineurin inhibitors like Cyclosporin A. While Cyclosporin A remains a vital tool in the clinical management of a range of conditions, the development of more targeted therapies like this compound could lead to improved treatment outcomes with fewer side effects. Further head-to-head comparative studies, particularly in clinical settings, will be crucial to fully elucidate the relative merits of these two immunomodulatory agents.

References

Validating GNF362's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNF362, a selective inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), with genetic knockout models to validate its mechanism of action. The experimental data presented herein demonstrates how pharmacological inhibition with this compound phenocopies the genetic deletion of ITPKB, supporting its on-target activity. We also include a comparison with the immunosuppressant FK506 (tacrolimus) to highlight differing mechanisms of action in T-cell modulation.

This compound's Mechanism of Action: Targeting a Negative Regulator of T-Cell Signaling

This compound is a potent and orally bioavailable small molecule inhibitor of ITPKB, a key enzyme in the inositol phosphate (B84403) signaling pathway.[1][2] ITPKB phosphorylates inositol 1,4,5-trisphosphate (IP3) to generate inositol 1,3,4,5-tetrakisphosphate (IP4). IP4 acts as a negative regulator of store-operated calcium entry (SOCE) in lymphocytes. By inhibiting ITPKB, this compound blocks IP4 production, leading to enhanced and sustained intracellular calcium levels following T-cell receptor (TCR) activation. This augmented calcium signaling drives activated T-cells towards apoptosis, providing a novel strategy for treating T-cell-mediated autoimmune diseases.[1][2]

GNF362_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB Substrate Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates IP4 IP4 (Inositol 1,3,4,5-tetrakisphosphate) ITPKB->IP4 Phosphorylates SOCE Store-Operated Calcium Entry (SOCE) IP4->SOCE Inhibits Ca_release->SOCE Triggers Apoptosis Apoptosis of Activated T-Cells SOCE->Apoptosis Sustained signal leads to This compound This compound This compound->ITPKB Inhibits

Caption: this compound Mechanism of Action in T-Cells.

Performance Comparison: this compound vs. ITPKB Knockout

The validation of this compound's on-target effects is demonstrated by the striking similarities between the phenotypes of this compound-treated wild-type animals and ITPKB knockout (Itpkb-/-) mice.

Table 1: Biochemical and Cellular Activity of this compound and ITPKB Knockout
ParameterThis compoundITPKB Knockout (Itpkb-/-)Wild-Type (Control)Reference
ITPKB Inhibition (IC50) 9 nMNot Applicable (Gene deleted)Not Applicable[1]
ITPKA Inhibition (IC50) 20 nMNo effectNot Applicable[1]
ITPKC Inhibition (IC50) 19 nMNo effectNot Applicable[1]
Calcium Influx in Splenocytes (EC50) 12 nMEnhanced SOCEBasal SOCE[1]
Activated T-Cell Apoptosis IncreasedIncreasedBasal Level[1][2]
Table 2: In Vivo Effects of this compound and ITPKB Knockout on T-Cell Development
ParameterThis compound Treatment (25 mg/kg)ITPKB Knockout (Itpkb-/-)Wild-Type (Control)Reference
Thymic CD4+ T-Cells (%) Significantly ReducedSignificantly ReducedNormal Population[1][2]
T-Cell Development Blockade at double positive stageBlockade at double positive stageNormal Development[1]

Comparison with an Alternative: this compound vs. FK506

To further contextualize the mechanism of this compound, we compare it with FK506 (tacrolimus), a widely used immunosuppressant that also affects T-cell function but through a distinct pathway.

GNF362_vs_FK506 cluster_this compound This compound Pathway cluster_fk506 FK506 Pathway This compound This compound ITPKB ITPKB This compound->ITPKB Inhibits IP4 IP4 Production ITPKB->IP4 Ca_Signal ↑ Sustained Ca²⁺ Signal NFAT NFAT Dephosphorylation TCell_Apoptosis Activated T-Cell Apoptosis Ca_Signal->TCell_Apoptosis TCell_Activation T-Cell Activation & Proliferation FK506 FK506 (Tacrolimus) FKBP12 FKBP12 FK506->FKBP12 Binds to Calcineurin Calcineurin FKBP12->Calcineurin Complex inhibits Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene IL2_Gene->TCell_Activation

Caption: Contrasting Mechanisms of this compound and FK506.

Table 3: Mechanistic Comparison of this compound and FK506
FeatureThis compoundFK506 (Tacrolimus)
Primary Target Inositol Trisphosphate 3-Kinase B (ITPKB)Calcineurin (via FKBP12 binding)
Effect on Calcium Signaling Enhances and sustains intracellular Ca²⁺Inhibits calcineurin, a Ca²⁺-dependent phosphatase
Downstream Effect Induces apoptosis of activated T-cellsInhibits IL-2 gene transcription
Overall Immunosuppressive Strategy Deletion of pathogenic T-cellsInhibition of T-cell activation and proliferation

Experimental Validation Workflow

The validation of this compound's mechanism of action relies on a comparative workflow involving wild-type, ITPKB knockout, and this compound-treated animals.

Validation_Workflow cluster_models Experimental Models cluster_assays Comparative Assays cluster_outcome Validation Outcome WT Wild-Type Mice Biochem Biochemical Assays (e.g., Kinase Activity) WT->Biochem Cellular Cellular Assays (Calcium Flux, Apoptosis) WT->Cellular InVivo In Vivo Phenotyping (T-Cell Development, Disease Models) WT->InVivo KO ITPKB Knockout (Itpkb-/-) Mice KO->Biochem KO->Cellular KO->InVivo Treated Wild-Type Mice + this compound Treated->Biochem Treated->Cellular Treated->InVivo Phenocopy This compound treatment phenocopies ITPKB knockout Biochem->Phenocopy Cellular->Phenocopy InVivo->Phenocopy

Caption: Experimental Workflow for this compound Validation.

Detailed Experimental Protocols

ITPK Kinase Assay
  • Objective: To determine the inhibitory activity of this compound against ITPK isoforms.

  • Method: Kinase activity is measured using a luminescence-based assay (e.g., Kinase-Glo®).

  • Procedure:

    • Purified recombinant human ITPKA, ITPKB, and ITPKC enzymes are used.

    • This compound is serially diluted and incubated with the kinase and its substrate (IP3) in the presence of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of ATP remaining is quantified by adding the Kinase-Glo® reagent and measuring luminescence.

    • IC50 values are calculated from the dose-response curves.

  • Reference: Miller et al., 2015, PLoS One.[1]

Calcium Flux Assay in Lymphocytes
  • Objective: To measure the effect of this compound on intracellular calcium mobilization following TCR stimulation.

  • Method: Flow cytometry using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Procedure:

    • Isolate splenocytes from wild-type or Itpkb-/- mice.

    • Load cells with Fluo-4 AM (e.g., 1 µM) for 30 minutes at 37°C.

    • Wash the cells and resuspend in a calcium-containing buffer.

    • For the this compound group, pre-incubate the wild-type cells with varying concentrations of the compound.

    • Acquire a baseline fluorescence reading on a flow cytometer.

    • Stimulate the cells with an anti-IgM or anti-CD3 antibody to crosslink the B-cell or T-cell receptor.

    • Continue to record the fluorescence over time to measure the calcium influx.

    • Analyze the data to determine the peak fluorescence and the duration of the calcium signal.

  • Reference: Miller et al., 2015, PLoS One.[1]

In Vivo T-Cell Development Analysis
  • Objective: To assess the impact of this compound treatment or ITPKB knockout on thymocyte populations.

  • Method: Flow cytometric analysis of thymocytes.

  • Procedure:

    • Treat wild-type mice with this compound (e.g., 10 or 25 mg/kg, orally, twice daily for 9 days) or vehicle control.

    • Isolate thymi from treated mice and Itpkb-/- mice.

    • Prepare single-cell suspensions of thymocytes.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8, CD3, TCRβ).

    • Acquire data on a multi-color flow cytometer.

    • Gate on different thymocyte populations (Double Negative, Double Positive, CD4 Single Positive, CD8 Single Positive) to determine their relative percentages and absolute numbers.

  • Reference: Miller et al., 2015, PLoS One.[1][2]

Rat Antigen-Induced Arthritis (AIA) Model
  • Objective: To evaluate the therapeutic efficacy of this compound in a T-cell-dependent model of arthritis.

  • Method: Induction of arthritis in rats by immunization and intra-articular challenge with methylated bovine serum albumin (mBSA).

  • Procedure:

    • Immunize Lewis rats with mBSA emulsified in Complete Freund's Adjuvant on day -21 and -14.

    • Initiate daily oral dosing with this compound (e.g., 6 or 20 mg/kg) or a vehicle control. A positive control group with an established anti-inflammatory drug (e.g., dexamethasone) can be included.

    • On day 0, induce arthritis by injecting mBSA directly into one knee joint.

    • Measure knee swelling periodically using calipers.

    • At the end of the study, collect tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Serum can be collected to measure anti-mBSA antibody levels.

  • Reference: Miller et al., 2015, PLoS One.[1]

References

GNF362: A Comparative Analysis in Preclinical Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GNF362, a novel, orally bioavailable inhibitor of the inositol (B14025) kinase Itpkb, in various autoimmune disease models. This document summarizes its performance against other alternatives, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Mechanism of Action

This compound selectively inhibits inositol 1,4,5-trisphosphate 3-kinase B (Itpkb), a negative regulator of calcium signaling in lymphocytes.[1] By inhibiting Itpkb, this compound enhances intracellular calcium (Ca2+) levels following T-cell receptor (TCR) activation. This sustained elevation in intracellular calcium leads to the activation of apoptosis pathways, resulting in the selective elimination of pathogenic T-cells. This unique mechanism of action suggests a novel therapeutic strategy for T-cell-mediated autoimmune diseases.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

GNF362_Mechanism_of_Action This compound Mechanism of Action in T-Cells cluster_cell T-Cell TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (ER) Ca2+ Store IP3->ER Ca2+ Release Itpkb Itpkb IP3->Itpkb Substrate Ca_cytosol Increased Cytosolic Ca2+ ER->Ca_cytosol Apoptosis T-Cell Apoptosis Ca_cytosol->Apoptosis Activates IP4 IP4 Itpkb->IP4 Phosphorylation IP4->ER Inhibits Ca2+ Release (Negative Feedback) This compound This compound This compound->Itpkb Inhibits

Caption: this compound inhibits Itpkb, leading to enhanced Ca2+ signaling and T-cell apoptosis.

Comparative Efficacy in Autoimmune Disease Models

This compound has demonstrated significant efficacy in preclinical models of rheumatoid arthritis and graft-versus-host disease.

Rat Antigen-Induced Arthritis (AIA) Model

The AIA model in rats is a well-established model for studying T-cell-mediated autoimmune arthritis, sharing similarities with human rheumatoid arthritis.[1]

Experimental Protocol:

A typical experimental workflow for the rat AIA model is depicted below.

AIA_Workflow Rat Antigen-Induced Arthritis (AIA) Experimental Workflow cluster_immunization Immunization Phase cluster_treatment Treatment Phase cluster_arthritis_induction Arthritis Induction & Assessment Day_neg21 Day -21: Primary Immunization (mBSA + CFA) Day_neg14 Day -14: Booster Immunization (mBSA + CFA) Day_neg21->Day_neg14 Treatment_start Initiate Daily Oral Dosing: - this compound - Dexamethasone (Control) - Vehicle (Control) Day_neg14->Treatment_start Day_0 Day 0: Intra-articular mBSA Injection Treatment_start->Day_0 Assessments Days 2, 4, 7: - Measure Knee Joint Swelling - Monitor Clinical Signs Day_0->Assessments Termination Day 7 (or later): - Serum Collection (Antibody Titer) - Histological Analysis of Joints Assessments->Termination

Caption: Workflow for the rat Antigen-Induced Arthritis (AIA) model.

Data Presentation:

Treatment GroupDoseMean Joint Swelling (mm) on Day 7 (Change from Baseline)Anti-mBSA IgG Titer (Arbitrary Units)
Vehicle-~1.5~4000
This compound 20 mg/kg, oral, daily~0.5 ~1000
Dexamethasone0.2 mg/kg, oral, daily~0.25~500

Note: Data are approximate values derived from published graphical representations for illustrative purposes.

This compound significantly inhibited joint swelling and secondary antibody responses in the rat AIA model.[1] Histological analysis of the arthritic joints revealed that this compound treatment (20 mg/kg) reduced inflammatory cell infiltration, joint erosion, and proteoglycan loss.

Murine Graft-Versus-Host Disease (GVHD) Model

GVHD is a severe complication of allogeneic hematopoietic stem cell transplantation. This compound has been evaluated in both acute and chronic murine models of GVHD.

Experimental Protocol:

The experimental workflow for a murine acute GVHD model is outlined below.

GVHD_Workflow Murine Acute Graft-Versus-Host Disease (GVHD) Experimental Workflow cluster_pre_transplant Pre-Transplantation cluster_transplant Transplantation cluster_post_transplant Post-Transplantation Irradiation Recipient Mice: Lethal Irradiation Transplantation Allogeneic Bone Marrow and Splenocyte Transfer Irradiation->Transplantation Treatment Initiate Treatment: - this compound - FK506 (Comparator) - Vehicle (Control) Transplantation->Treatment Monitoring Monitor: - Survival - GVHD Clinical Score (Weight loss, posture, etc.) Treatment->Monitoring Analysis Endpoint Analysis: - Histopathology of Target Organs (Liver, Skin, Gut) - Flow Cytometry of Immune Cells Monitoring->Analysis

Caption: Workflow for the murine acute Graft-Versus-Host Disease (GVHD) model.

Data Presentation:

Treatment GroupKey Outcomes
VehicleHigh mortality, severe GVHD clinical scores.
This compound Ameliorated acute GVHD without impairing graft-versus-leukemia (GVL) effect. More selectively deleted donor alloreactive T-cells compared to FK506. Reduced active chronic GVHD in bronchiolitis obliterans and scleroderma models.
FK506 (Tacrolimus)Standard immunosuppressant for GVHD. Less selective in deleting alloreactive T-cells compared to this compound.[2]

In studies comparing this compound to FK506, this compound demonstrated a more favorable profile by selectively targeting the pathogenic alloreactive T-cells while preserving the beneficial graft-versus-leukemia effect.[2] This selectivity suggests a potential for a better therapeutic window with reduced off-target immunosuppression. This compound treatment also proved effective in reducing the severity of chronic GVHD in models of bronchiolitis obliterans and scleroderma.[2]

Summary and Conclusion

This compound, a selective Itpkb inhibitor, presents a promising and novel approach for the treatment of T-cell-driven autoimmune diseases. Its unique mechanism of inducing apoptosis in pathogenic T-cells through the enhancement of calcium signaling has been validated in robust preclinical models of arthritis and graft-versus-host disease. The comparative data suggests that this compound has a significant therapeutic potential, demonstrating efficacy in reducing disease severity. Notably, in the GVHD model, this compound showed a superior selectivity profile compared to the standard-of-care immunosuppressant FK506. Further investigation and clinical development of this compound for autoimmune indications are warranted.

References

A Head-to-Head Comparison of GNF362 and Novel STING Agonists in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of immunotherapy, novel mechanisms for modulating the immune response are continuously being explored. This guide provides a detailed, data-driven comparison of two distinct immunomodulatory agents: GNF362, an inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), and a class of novel immunomodulators known as STING (Stimulator of Interferon Genes) agonists. While both hold therapeutic promise, they operate through fundamentally different signaling pathways, offering unique advantages and applications. This comparison will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.

Mechanisms of Action and Signaling Pathways

This compound and STING agonists modulate the immune system through entirely different intracellular signaling cascades. This compound's effects are centered on augmenting calcium signaling in lymphocytes, whereas STING agonists activate an innate immune pathway that senses cytosolic DNA.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of ITPKB, a kinase that negatively regulates intracellular calcium levels. By inhibiting ITPKB, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This leads to an accumulation of IP3, which in turn triggers a sustained increase in intracellular calcium (Ca2+) levels in activated T cells. The elevated calcium concentration induces apoptosis in these activated T cells, suggesting a therapeutic strategy for T-cell-mediated autoimmune diseases.

GNF362_Pathway cluster_cell T Cell TCR TCR Activation PLCg PLCγ TCR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ITPKB ITPKB IP3->ITPKB substrate ER Endoplasmic Reticulum IP3->ER binds to receptors on IP4 IP4 ITPKB->IP4 produces This compound This compound This compound->ITPKB inhibits Ca_release ER->Ca_release releases Ca2+ Ca_influx Increased Intracellular Ca2+ Ca_release->Ca_influx Apoptosis Apoptosis of Activated T Cell Ca_influx->Apoptosis induces

This compound inhibits ITPKB, leading to increased intracellular calcium and T cell apoptosis.
STING Agonist Signaling Pathway

STING agonists, on the other hand, activate the cGAS-STING pathway, a key component of the innate immune system. This pathway is naturally triggered by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage. STING agonists mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon binding to dsDNA. Activation of STING leads to the phosphorylation of TBK1 and IRF3, culminating in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response enhances anti-tumor and anti-viral immunity.

STING_Pathway cluster_cell Antigen Presenting Cell Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING (on ER) cGAMP->STING activates STING_Agonist STING Agonist (e.g., diABZI, MSA-2) STING_Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits and activates pTBK1 pTBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of IFN_production Type I Interferon Production IFN_Genes->IFN_production

STING agonists activate the cGAS-STING pathway, inducing type I interferon production.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound and several novel STING agonists, compiled from various preclinical studies. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may vary.

ParameterThis compounddiABZIMSA-2SR-717
Target ITPKB, ITPKA, ITPKCSTINGSTINGSTING
Mechanism ITPKB InhibitionSTING AgonismSTING AgonismSTING Agonism
IC50 ITPKB: 9 nM, ITPKA: 20 nM, ITPKC: 19 nM[1]N/AN/AN/A
EC50 12 nM (Ca2+ influx in mouse splenocytes)[1]130 nM (human STING), 186 nM (mouse STING) in THP-1 reporter cells[2][3]8.3 µM (human STING WT), 24 µM (human STING HAQ)[4]2.1 µM (ISG-THP1 WT), 2.2 µM (ISG-THP1 cGAS KO)
In Vitro Activity Augments Ca2+ signaling and induces apoptosis in activated T cells.[5]Induces IFN-β and other pro-inflammatory cytokines.[2]Induces IFN-β, IL-6, and TNF-α secretion.[4]Induces IFN-β and expression of PD-L1.
In Vivo Model Rat model of antigen-induced arthritisSyngeneic mouse tumor models (e.g., CT26 colorectal carcinoma)Syngeneic mouse tumor models (e.g., MC38 colon carcinoma)Syngeneic mouse tumor models (e.g., B16 melanoma)
In Vivo Efficacy Reduces joint swelling by up to 47% at 20 mg/kg.[1]Significant tumor growth inhibition and durable anti-tumor immunity.Dose-dependent antitumor activity with complete tumor regressions in 80-100% of animals.[4]Significant reduction in tumor growth and increased survival.
Administration Route Oral[5]IntravenousOral, Subcutaneous, Intratumoral[4]Intraperitoneal
Key Cytokine Induction Does not directly induce pro-inflammatory cytokines; acts by eliminating activated T cells.IFN-β, IL-6, TNF-α, CXCL10IFN-β, IL-6, TNF-α, IFN-γ, various chemokines[6]IFN-β

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and STING agonists are provided below.

Kinase Glo® Luminescent Kinase Assay (for this compound)

This assay is used to determine the inhibitory activity of compounds like this compound against specific kinases by measuring the amount of ATP remaining after a kinase reaction.

Experimental Workflow:

Kinase_Glo_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (Kinase, Substrate, ATP, This compound/Vehicle) Start->Prepare_Reaction Incubate_Reaction Incubate at Room Temp Prepare_Reaction->Incubate_Reaction Add_Reagent Add Kinase-Glo® Reagent Incubate_Reaction->Add_Reagent Incubate_Luminescence Incubate to Stabilize Luminescent Signal Add_Reagent->Incubate_Luminescence Measure_Luminescence Measure Luminescence Incubate_Luminescence->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the Kinase-Glo® Assay.

Protocol:

  • Prepare Kinase Reaction Mixture: In a multi-well plate, combine the purified kinase (e.g., ITPKB), its substrate, and ATP at desired concentrations in a suitable kinase reaction buffer.

  • Add Compound: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubate: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add Kinase-Glo® Reagent: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.

  • Incubate for Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Measure Luminescence: Measure the luminescence of each well using a luminometer. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Calcium Flux Assay (for this compound)

This assay measures changes in intracellular calcium concentrations in response to a stimulus, and is used to assess the cellular activity of this compound.

Experimental Workflow:

Calcium_Flux_Workflow Start Start Prepare_Cells Prepare Cell Suspension (e.g., Splenocytes) Start->Prepare_Cells Load_Dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Prepare_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Add_Compound Add this compound or Vehicle Wash_Cells->Add_Compound Add_Stimulus Add Stimulus (e.g., anti-IgM) Add_Compound->Add_Stimulus Measure_Fluorescence Measure Fluorescence Over Time (FLIPR) Add_Stimulus->Measure_Fluorescence Analyze_Data Analyze Data (Calculate EC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the Calcium Flux Assay.

Protocol:

  • Cell Preparation: Isolate and prepare a single-cell suspension of the desired cells (e.g., mouse splenocytes).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will enter the cells and become fluorescent upon binding to calcium.

  • Washing: Wash the cells to remove any excess extracellular dye.

  • Compound Addition: Add serial dilutions of this compound or a vehicle control to the cells and incubate for a short period.

  • Stimulation and Measurement: Place the cell plate in a fluorescence imaging plate reader (FLIPR). Establish a baseline fluorescence reading, then inject a stimulus (e.g., anti-IgM for B cells) to induce calcium influx. Continuously measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence for each concentration of this compound and calculate the EC50 value.

Western Blot for STING Pathway Activation (for STING Agonists)

This technique is used to detect the phosphorylation of key proteins in the STING signaling pathway (p-STING, p-TBK1, p-IRF3) as a marker of pathway activation.

Experimental Workflow:

Western_Blot_Workflow Start Start Cell_Culture Culture Cells (e.g., THP-1) Start->Cell_Culture Treat_Cells Treat with STING Agonist or Vehicle Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells and Collect Protein Treat_Cells->Lyse_Cells SDS_PAGE Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-p-TBK1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal with Chemiluminescence Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End

Workflow for Western Blot Analysis.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and treat with the STING agonist (e.g., diABZI) or vehicle for various time points.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the intensity of the bands to determine the relative levels of protein phosphorylation.

Cytokine Release Assay (for STING Agonists)

This assay quantifies the amount of cytokines (e.g., IFN-β, IL-6, TNF-α) secreted by cells in response to a STING agonist.

Experimental Workflow:

Cytokine_ELISA_Workflow Start Start Treat_Cells Treat Cells with STING Agonist or Vehicle Start->Treat_Cells Collect_Supernatant Collect Cell Culture Supernatant Treat_Cells->Collect_Supernatant ELISA Perform ELISA for Specific Cytokine Collect_Supernatant->ELISA Analyze_Data Quantify Cytokine Concentration ELISA->Analyze_Data End End Analyze_Data->End

Workflow for Cytokine Release Assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and treat them with various concentrations of the STING agonist or a vehicle control.

  • Supernatant Collection: After a specific incubation period (e.g., 24 hours), collect the cell culture supernatant, which will contain the secreted cytokines.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a multi-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-β).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the wells.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

  • Measurement and Analysis: Measure the absorbance of each well using a plate reader. Quantify the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

In Vivo Mouse Tumor Model (for STING Agonists)

This experimental model is used to evaluate the anti-tumor efficacy of STING agonists in a living organism.

Experimental Workflow:

Tumor_Model_Workflow Start Start Tumor_Implantation Implant Tumor Cells (e.g., MC38) into Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment Administer STING Agonist or Vehicle Tumor_Growth->Treatment Monitor_Tumor Monitor Tumor Growth (Calipers) and Animal Well-being Treatment->Monitor_Tumor Endpoint Endpoint Analysis (e.g., Tumor Weight, Survival, Immune Cell Infiltration) Monitor_Tumor->Endpoint End End Endpoint->End

Workflow for an In Vivo Mouse Tumor Model.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a known number of syngeneic tumor cells (e.g., MC38 colon carcinoma cells) into the flank of immunocompetent mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Administer the STING agonist (e.g., MSA-2) or a vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection).

  • Tumor Growth Monitoring: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, flow cytometry to assess immune cell infiltration). Survival can also be a primary endpoint.

  • Data Analysis: Compare the tumor growth curves, final tumor weights, and survival rates between the treatment and control groups to determine the anti-tumor efficacy of the STING agonist.

Conclusion

This compound and novel STING agonists represent two distinct and promising avenues for immunomodulatory therapy. This compound, through its inhibition of ITPKB, offers a targeted approach to induce apoptosis in activated T cells, making it a potential therapeutic for T-cell-driven autoimmune diseases. In contrast, STING agonists act as potent activators of the innate immune system, leading to a broad anti-viral and anti-tumor response, positioning them as exciting candidates for cancer immunotherapy and as vaccine adjuvants.

The choice between these two strategies will ultimately depend on the specific therapeutic application. While this guide provides a comprehensive overview based on available preclinical data, the absence of direct comparative studies necessitates careful consideration when evaluating their relative merits. Future research, including head-to-head preclinical and clinical trials, will be crucial in fully elucidating the therapeutic potential of these innovative immunomodulators.

References

Unveiling the Impact of GNF362 on Orai1-Mediated Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNF362's indirect modulatory effect on Orai1-mediated calcium currents with other prominent direct Orai1 modulators. The data presented herein is curated from peer-reviewed scientific literature to facilitate an objective evaluation of these compounds for research and drug development purposes.

Mechanism of Action: Indirect vs. Direct Modulation of Orai1

Store-operated calcium entry (SOCE) is a crucial signaling pathway in various cell types, including immune cells, and is primarily mediated by the Orai1 channel and the endoplasmic reticulum (ER) calcium sensor, STIM1. Upon depletion of calcium from the ER, STIM1 activates Orai1, leading to an influx of extracellular calcium. This influx, known as calcium release-activated calcium (CRAC) current, plays a pivotal role in downstream signaling events.

This compound , a potent inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), enhances Orai1-mediated currents through an indirect mechanism. By inhibiting ITPKB, this compound prevents the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). IP4 has been shown to be a negative regulator of the Orai1/STIM1 complex. Therefore, the reduction of IP4 levels by this compound leads to a sustained and enhanced influx of calcium through Orai1 channels.[1][2][3][4] This ultimately triggers apoptosis in activated T cells, highlighting its therapeutic potential in autoimmune diseases.[1][2][5][6][7]

In contrast, other compounds modulate Orai1 activity through direct interaction with the channel protein. These can be broadly categorized as inhibitors and enhancers.

Comparative Analysis of Orai1 Modulators

To provide a clear comparison, the following table summarizes the key quantitative data for this compound and a selection of direct Orai1 modulators.

CompoundTargetMechanism of ActionReported PotencyOrai Isoform Selectivity
This compound ITPKBIndirect Orai1 enhancement (via IP4 reduction)IC50 (ITPKB) = 9 nM; EC50 (SOCE) = 12 nM[2][3][4][8]Not directly applicable (targets ITPKB)
GSK-7975A Orai1Direct inhibitorIC50 ≈ 3.4 - 4 µM[9][10][11][12][13][14]Inhibits Orai1 and Orai3 with similar potency[10][12][14]
Synta66 Orai1Direct pore blockerIC50 ≈ 1-4 µM (cell type dependent)[15][16]Selective for Orai1 over Orai2 and Orai3[15][16][17]
BTP2 (YM-58483) Orai1Direct inhibitorIC50 ≈ 100 nM (in T cells)[18]Broadly inhibits CRAC channels
IA65 Orai1Direct enhancerEC50 ≈ 1.9 - 2 µM[9][19][20][21]Selective for Orai1 with minimal effect on Orai3[17][19][20][21][22]
2-APB Orai1Complex modulatorPotentiation EC50 ≈ 1-5 µM; Inhibition IC50 > 10 µM[23][24][25][26]Affects Orai1, Orai2, and Orai3 differently[17][23][26]

Experimental Protocols

Accurate validation of a compound's effect on Orai1-mediated currents requires robust experimental methodologies. Below are detailed protocols for two key techniques.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This technique allows for the direct measurement of ion channel currents, providing precise information on channel activity.

Objective: To record Orai1-mediated calcium release-activated calcium (CRAC) currents (ICRAC) in response to store depletion and drug application.

Cell Preparation:

  • HEK293 cells stably or transiently co-expressing STIM1 and Orai1 are commonly used.

  • Cells are plated on glass coverslips 24-48 hours before the experiment.

Solutions:

  • External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 10 BAPTA (to chelate intracellular Ca2+ and induce store depletion), 4 ATP-Mg (pH 7.2 with CsOH). To actively deplete stores, 20 µM IP3 can be included in the pipette solution.[27]

Procedure:

  • Mount the coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of 0 mV to inactivate voltage-gated channels.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2 seconds to elicit currents.

  • Record baseline currents. The inclusion of BAPTA or IP3 in the pipette solution will passively deplete ER calcium stores, leading to the gradual activation of ICRAC.

  • Once a stable ICRAC is established, perfuse the bath with the desired concentration of the test compound (e.g., this compound, GSK-7975A) and record the changes in current amplitude.

  • At the end of the experiment, a known Orai1 blocker (e.g., 50 µM 2-APB or La3+) can be applied to confirm the recorded current is indeed ICRAC.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method utilizes fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i), providing a functional readout of Orai1 channel activity in a population of cells.

Objective: To measure changes in [Ca2+]i in response to ER store depletion and subsequent SOCE, and to assess the modulatory effects of test compounds.

Materials:

  • Cells expressing STIM1 and Orai1.

  • Fluorescent calcium indicators: Fluo-4 AM or Fura-2 AM.[1][6][28][29][30][31][32][33]

  • Pluronic F-127.

  • Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER stores).

  • Calcium-free and calcium-containing physiological saline solutions.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) and an equal concentration of Pluronic F-127 in a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with the physiological buffer to remove excess dye.

  • Measurement of SOCE:

    • Initially, perfuse the cells with a calcium-free physiological saline solution.

    • Establish a stable baseline fluorescence signal.

    • Induce ER store depletion by adding thapsigargin (1-2 µM) to the calcium-free solution. This will cause a transient increase in [Ca2+]i due to the release of calcium from the ER.

    • Once the [Ca2+]i returns to near baseline levels, reintroduce a calcium-containing physiological saline solution. The subsequent increase in fluorescence intensity represents SOCE through Orai1 channels.

  • Compound Testing:

    • To test the effect of a compound, pre-incubate the cells with the desired concentration of the compound for a specified period before starting the SOCE measurement protocol. The compound should be present in both the calcium-free and calcium-containing solutions.

  • Data Analysis:

    • For Fluo-4, the change in fluorescence intensity (F/F0) is plotted over time.

    • For Fura-2, the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is calculated and plotted over time.

    • The magnitude of SOCE can be quantified by measuring the peak increase in fluorescence upon calcium re-addition or by calculating the area under the curve.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ Ca_cyto Ca²⁺ Ca_ext->Ca_cyto influx Orai1 Orai1 IP3 IP₃ ITPKB ITPKB IP3->ITPKB substrate IP3R IP₃R IP3->IP3R binds IP4 IP₄ IP4->Orai1 inhibits ITPKB->IP4 produces This compound This compound This compound->ITPKB inhibits Downstream Downstream Signaling (e.g., NFAT activation) Ca_cyto->Downstream STIM1 STIM1 STIM1->Orai1 activates Ca_er Ca²⁺ Ca_er->STIM1 dissociates IP3R->Ca_er releases

Figure 1: Store-Operated Calcium Entry (SOCE) Pathway and this compound's Mechanism.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_data Data Analysis & Interpretation cell_prep Cell Preparation (e.g., HEK293 with STIM1/Orai1) patch_clamp Whole-Cell Patch-Clamp (Measure I-CRAC) cell_prep->patch_clamp ca_imaging Calcium Imaging (Measure [Ca²⁺]i) cell_prep->ca_imaging reagent_prep Reagent Preparation (Solutions, Drugs, Dyes) reagent_prep->patch_clamp reagent_prep->ca_imaging data_analysis Quantitative Analysis (IC₅₀/EC₅₀, Amplitude, Kinetics) patch_clamp->data_analysis ca_imaging->data_analysis comparison Comparative Analysis (this compound vs. Direct Modulators) data_analysis->comparison conclusion Conclusion (Validate this compound's Effect) comparison->conclusion

Figure 2: Workflow for Validating Orai1 Modulators.

References

GNF362 vs. Tacrolimus (FK506): A Comparative Guide for Graft-versus-Host Disease Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of GNF362, a novel inhibitor of inositol (B14025) trisphosphate 3-kinase B (ITPKB), against the industry-standard immunosuppressant, Tacrolimus (FK506), for the prophylaxis of graft-versus-host disease (GVHD). The information presented is based on published experimental data to assist researchers and drug development professionals in evaluating the potential of this new therapeutic strategy.

At a Glance: this compound vs. Tacrolimus in Preclinical GVHD Models

ParameterThis compoundTacrolimus (FK506)Reference
Primary Target Inositol trisphosphate 3-kinase B (ITPKB)Calcineurin[1][2]
Mechanism of Action Blocks IP4 production, enhances Ca2+ influx in T cells, induces apoptosis of alloreactive T cells.Inhibits calcineurin, leading to reduced IL-2 gene expression and suppression of T-cell activation.[1][2][3]
GVHD Prophylaxis Efficacy Ameliorates acute GVHD lethality and reverses established chronic GVHD.Standard of care for GVHD prophylaxis, reduces the incidence of grade II-IV acute GVHD.[1][2][3]
Selectivity More selectively deletes donor alloreactive T cells compared to nominal antigen-responsive T cells.Broadly suppresses T-cell activation.[3]
Graft-versus-Leukemia (GVL) Effect Preserves graft-versus-leukemia effect.Can be associated with an increased risk of relapse in some contexts.[3][4]

Mechanism of Action: A Tale of Two Pathways

This compound and Tacrolimus employ distinct mechanisms to mitigate GVHD. This compound's targeted approach offers a more selective method of eliminating the alloreactive T cells responsible for GVHD, while Tacrolimus enacts a broader suppression of the T-cell immune response.

This compound Signaling Pathway

This compound inhibits ITPKB, preventing the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][3] This blockage leads to an accumulation of IP3, which in turn enhances and sustains calcium influx into activated T cells. The resulting calcium overload triggers apoptosis, or programmed cell death, specifically in the alloreactive T cells that drive GVHD.[1][3]

GNF362_Pathway TCR T-Cell Receptor Activation PLC PLCγ TCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ITPKB ITPKB IP3->ITPKB Ca_release ER Ca2+ Release IP3->Ca_release This compound This compound This compound->ITPKB Inhibits IP4 IP4 (Blocked) ITPKB->IP4 Phosphorylates Ca_influx Sustained Ca2+ Influx Ca_release->Ca_influx Apoptosis Apoptosis of Alloreactive T-Cells Ca_influx->Apoptosis

Caption: this compound inhibits ITPKB, leading to apoptosis of alloreactive T-cells.

Tacrolimus (FK506) Signaling Pathway

Tacrolimus functions by binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. This ultimately blocks the transcription of genes encoding for interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell activation and proliferation.[2]

Tacrolimus_Pathway TCR_Ca TCR Activation & Ca2+ Influx Calcineurin Calcineurin TCR_Ca->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Tacrolimus Tacrolimus (FK506) Tacrolimus->Calcineurin Inhibits NFAT NFAT (dephosphorylated) NFATp->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription (Blocked) Nucleus->IL2_gene Tcell_activation T-Cell Activation & Proliferation (Suppressed) IL2_gene->Tcell_activation

Caption: Tacrolimus inhibits calcineurin, suppressing T-cell activation.

Experimental Protocols

The following are summaries of the experimental protocols used in the preclinical studies comparing this compound and Tacrolimus for GVHD prophylaxis.

Acute GVHD Mouse Model
  • Recipient Mice: Lethally irradiated BALB/c mice.[3]

  • Donor Cells: T-cell depleted bone marrow and splenocytes from C57BL/6 donor mice.[3]

  • GVHD Induction: Intravenous injection of donor cells into recipient mice.[3]

  • This compound Administration: Oral gavage at a specified mg/kg dose, administered daily starting on the day of transplant.[3]

  • Tacrolimus Administration: Intraperitoneal injection at a specified mg/kg dose, administered daily starting on the day of transplant.[3]

  • Monitoring: Mice are monitored daily for weight loss and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity). Survival is recorded daily.[3]

  • Endpoint Analysis: Assessment of GVHD severity is performed using a scoring system. Histopathological analysis of target organs (e.g., liver, gut, skin) is conducted to evaluate tissue damage. Flow cytometry is used to analyze immune cell populations.[3]

Experimental Workflow for Acute GVHD Prophylaxis

GVHD_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Irradiation Lethal Irradiation of Recipient Mice Transplantation Transplantation of Donor Bone Marrow & Splenocytes Irradiation->Transplantation Vehicle Vehicle Control Transplantation->Vehicle Randomization GNF362_treat This compound Transplantation->GNF362_treat Randomization Tacrolimus_treat Tacrolimus Transplantation->Tacrolimus_treat Randomization Monitoring Daily Monitoring of Survival & GVHD Score Vehicle->Monitoring GNF362_treat->Monitoring Tacrolimus_treat->Monitoring Analysis Endpoint Analysis: - Histopathology - Flow Cytometry Monitoring->Analysis

Caption: Workflow for preclinical evaluation of GVHD prophylaxis.

Concluding Remarks

The preclinical data suggests that this compound presents a promising alternative to standard GVHD prophylaxis. Its targeted mechanism of action, which selectively induces apoptosis in alloreactive T cells while preserving the beneficial graft-versus-leukemia effect, offers a potential advantage over the broader immunosuppression of Tacrolimus.[3] Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in preventing and treating GVHD in humans.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling GNF362

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans for the potent and selective Itpkb inhibitor, GNF362, are detailed below to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the handling of this chemical compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets for similar chemical structures.

Body PartRecommended ProtectionSpecifications
Eyes Safety GogglesTightly fitting, providing a complete seal around the eyes.
Face Face ShieldTo be used in conjunction with safety goggles, especially when there is a risk of splashing.
Hands Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA full-sleeved, buttoned lab coat made of a chemical-resistant material.
Respiratory RespiratorRecommended if working with the compound as a powder outside of a certified chemical fume hood.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form of the compound.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, original container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Segregation: Segregate this compound waste from other laboratory waste. It should be classified as hazardous chemical waste.

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

In Vitro T-Cell Apoptosis Assay

This protocol outlines a method to assess the induction of apoptosis in T-cells treated with this compound using flow cytometry.

  • Cell Culture: Culture Jurkat T-cells (or other suitable T-cell line) in appropriate media and conditions.

  • Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the cell culture medium. Add the this compound solutions to the wells containing the T-cells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Staining:

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are considered early apoptotic.

    • Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

In Vivo Administration in a Murine Model

This protocol describes the oral administration of this compound to mice.

  • Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound will depend on the desired dosage.

  • Dosing: The dosage of this compound can vary depending on the experimental design. For example, doses of 6 or 20 mg/kg administered orally twice daily have been used in some studies.

  • Administration: Administer the this compound formulation to the mice using oral gavage. The volume administered will depend on the weight of the mouse and the concentration of the formulation.

  • Monitoring: Monitor the animals regularly for any adverse effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vitro evaluation.

GNF362_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 Itpkb Itpkb IP3->Itpkb Substrate ER_Ca Ca2+ Store IP3->ER_Ca Binds to receptor, releases Ca2+ IP4 IP4 (inactive) Itpkb->IP4 Phosphorylation This compound This compound This compound->Itpkb Inhibition Ca_release Increased Intracellular Ca2+ Apoptosis T-Cell Apoptosis Ca_release->Apoptosis Leads to ER_Ca->Ca_release

Caption: Mechanism of this compound action.

In_Vitro_Apoptosis_Assay_Workflow In Vitro T-Cell Apoptosis Assay Workflow start Start culture Culture T-Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound (and vehicle control) seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate stain Stain with Annexin V-FITC and PI incubate->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Workflow for in vitro T-cell apoptosis assay.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.